Polymyxin B2
Descripción
This compound is a polymyxin having a 6-methylheptanoyl group at the amino terminus.
Propiedades
IUPAC Name |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H96N16O13/c1-30(2)12-10-11-15-43(74)62-35(16-22-56)50(79)71-45(33(6)73)55(84)67-38(19-25-59)47(76)66-40-21-27-61-54(83)44(32(5)72)70-51(80)39(20-26-60)64-46(75)36(17-23-57)65-52(81)41(28-31(3)4)68-53(82)42(29-34-13-8-7-9-14-34)69-48(77)37(18-24-58)63-49(40)78/h7-9,13-14,30-33,35-42,44-45,72-73H,10-12,15-29,56-60H2,1-6H3,(H,61,83)(H,62,74)(H,63,78)(H,64,75)(H,65,81)(H,66,76)(H,67,84)(H,68,82)(H,69,77)(H,70,80)(H,71,79)/t32-,33-,35+,36+,37+,38+,39+,40+,41+,42-,44+,45+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPYLFWAQBAXCZ-RUDZPDEXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCN)CCN)CC(C)C)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H96N16O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1189.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34503-87-2 | |
| Record name | Polymyxin B2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034503872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | POLYMYXIN B2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99SJO09VH2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Polymyxin B: A Deep Dive into the Molecular Onslaught Against Gram-Negative Bacteria
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Polymyxin (B74138) B is a polycationic peptide antibiotic that has re-emerged as a crucial last-resort therapeutic agent against infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[1] Its potent, rapid bactericidal activity stems from a primary mechanism involving the catastrophic disruption of the bacterial cell envelope.[1][2] Produced by the Gram-positive bacterium Paenibacillus polymyxa, Polymyxin B's unique structure, featuring a cyclic peptide ring and a hydrophobic fatty acid tail, is central to its function.[3] This guide provides a detailed technical overview of the core mechanism of action of Polymyxin B, supported by quantitative data, experimental methodologies, and visual pathway diagrams.
Core Mechanism of Action: A Two-Step Membrane Assault
The bactericidal action of Polymyxin B is a multi-stage process primarily targeting the two membranes of the Gram-negative cell envelope.[4] This process can be broadly categorized into the initial interaction with the outer membrane and the subsequent fatal disruption of the inner cytoplasmic membrane.
Stage 1: Outer Membrane Destabilization and Permeabilization
The initial and critical step in Polymyxin B's action is its electrostatic interaction with the outer membrane.[1] The outer leaflet of this membrane is predominantly composed of lipopolysaccharide (LPS), a molecule that imparts a net negative charge to the bacterial surface.[2]
-
Electrostatic Binding to LPS: The positively charged cyclic peptide portion of Polymyxin B is electrostatically attracted to the negatively charged phosphate (B84403) groups of the Lipid A moiety of LPS.[2][5] This binding is highly avid, with affinities reported to be at least three orders of magnitude higher than that of the native divalent cations, Ca²⁺ and Mg²⁺.[1]
-
Displacement of Divalent Cations: Gram-negative bacteria rely on divalent cations like Mg²⁺ and Ca²⁺ to form salt bridges between adjacent LPS molecules, which is essential for maintaining the stability and integrity of the outer membrane.[2] Polymyxin B competitively displaces these cations, disrupting the organized structure of the LPS layer.[1][2]
-
Hydrophobic Interaction and Disruption: Following the initial electrostatic binding, the hydrophobic fatty acid tail of Polymyxin B inserts into the hydrophobic regions of the outer membrane, including the fatty acid chains of Lipid A.[6] This detergent-like action further disorganizes the membrane, creating transient "cracks" or pores.[3][7]
-
Self-Promoted Uptake: The localized disruption and increased permeability of the outer membrane allow more Polymyxin B molecules to penetrate the periplasmic space.[1][5] This process is termed "self-promoted uptake," as the antibiotic effectively facilitates its own entry to its next target, the inner membrane.[5] The removal of the hydrophobic tail to create polymyxin nonapeptide still allows LPS binding but abrogates the killing activity, highlighting the crucial role of the tail in membrane disruption.[3]
This initial assault on the outer membrane is a critical, energy-dependent process that requires bacterial metabolic activity and LPS synthesis to be fully effective.[8] It results in the loss of the outer membrane's barrier function, leading to the appearance of surface protrusions or "blebs" and significant LPS shedding.[8][9]
Caption: Polymyxin B's initial assault on the outer membrane of Gram-negative bacteria.
Stage 2: Inner Membrane Disruption and Cell Death
After traversing the outer membrane, Polymyxin B reaches the inner, or cytoplasmic, membrane. This interaction is the ultimate cause of cell death.
-
Interaction with Inner Membrane Phospholipids (B1166683): The inner membrane is rich in anionic phospholipids, such as phosphatidylglycerol and cardiolipin.[10] Polymyxin B interacts with these negatively charged phospholipids, inserting itself into the bilayer.[2][6]
-
Permeabilization and Leakage: This insertion disrupts the physical integrity of the inner membrane, leading to increased permeability and the formation of pores or channels.[2][11] This compromises the membrane's crucial barrier function, causing the leakage of essential intracellular contents, including ions (notably K⁺), ATP, nucleotides, and other small molecules.[2][11][12]
-
Dissipation of Membrane Potential: The bacterial respiratory chain maintains an electrochemical potential (proton motive force) across the inner membrane, which is vital for ATP synthesis, transport, and motility.[13] The leakage of ions caused by Polymyxin B rapidly dissipates this membrane potential, effectively halting cellular energy production.[5][13]
-
Inhibition of Cellular Processes & Cell Death: The loss of membrane integrity, leakage of vital components, and collapse of the proton motive force lead to the cessation of essential cellular processes like respiration.[5] This cascade of events culminates in rapid bacterial cell death.[2] While cell lysis is not always required for cell death, the profound damage to the membrane is the primary lethal event.[5]
Alternative Mechanisms of Action
While membrane disruption is the consensus primary mechanism, other downstream or parallel effects have been proposed to contribute to Polymyxin B's efficacy.
-
Generation of Reactive Oxygen Species (ROS): Some studies suggest that bactericidal antibiotics, including Polymyxin B, can induce the production of damaging reactive oxygen species (ROS), such as hydroxyl radicals, contributing to cell death through oxidative stress.[5][6]
-
Intracellular Targets: Once the membranes are breached, Polymyxin B can enter the cytoplasm. There is evidence that it can interact with and precipitate intracellular components like ribosomes, potentially inhibiting protein synthesis.[5][9]
Quantitative Data on Polymyxin B Activity
The activity of Polymyxin B can be quantified through various metrics that measure its binding affinity, inhibitory concentration, and effect on membrane integrity.
| Parameter | Organism | Value | Reference |
| Minimum Inhibitory Concentration (MIC) | E. coli BL21 | 291 µg/ml | [4] |
| P. aeruginosa H103 | 0.125 µg/ml | [13] | |
| K. pneumoniae (MDR Isolate) | >2 µg/ml (Resistant) | [14] | |
| Binding Affinity (Kd) to LPS | K. pneumoniae | 0.5 µM / 6.2 µM | [15] |
| P. aeruginosa | 3.5 µM / 7.2 µM | [15] | |
| S. enterica | 0.4 µM / 0.95 µM | [15] | |
| Membrane Binding Capacity | S. typhimurium (Outer Membrane) | ~60 nmoles/mg membrane | [10] |
| S. typhimurium (Inner Membrane) | ~30 nmoles/mg membrane | [10] | |
| Membrane Leakage Onset (PMB/Lipid Ratio) | Lipid Bilayer (without LPS) | 5.9 x 10-4 | [4] |
| Lipid Bilayer (with rLPS) | 1.9 x 10-7 | [4] |
| Pharmacokinetic Parameter | Value | Reference |
| Plasma Protein Binding | ~82.3% (Polymyxin B1) | [16] |
| ~85.5% | [17] | |
| Half-life (t1/2) | ~19.56 h | [17] |
| Volume of Distribution (Vd) | ~30.44 L | [17] |
| Clearance (CL) | ~1.55 L/h | [17] |
| Target AUCss,0–24h for Efficacy | >77.27 h·µg/mL | [17] |
Key Experimental Protocols
The elucidation of Polymyxin B's mechanism of action relies on a suite of standardized in vitro assays.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This method determines the lowest concentration of an antibiotic that prevents visible bacterial growth.[18][19]
Methodology:
-
Preparation of Antibiotic Dilutions: Prepare a two-fold serial dilution of Polymyxin B in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).[20][21] The concentration range should encompass the expected MIC.[22]
-
Inoculum Preparation: Culture the test bacterium overnight. Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/ml.[19][23] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[19]
-
Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35 ± 1 °C for 16-20 hours.[19]
-
Result Interpretation: The MIC is the lowest concentration of Polymyxin B in which no visible turbidity (bacterial growth) is observed.[18]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination by broth microdilution.
Outer Membrane Permeability Assay (NPN Uptake)
This assay uses the fluorescent probe 1-N-phenylnaphthylamine (NPN) to measure the permeabilization of the outer membrane. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.[24]
Methodology:
-
Cell Preparation: Grow bacteria to mid-logarithmic phase (e.g., OD₆₀₀ of 0.5).[24] Harvest the cells by centrifugation and wash them. Resuspend the bacterial pellet in a suitable buffer, such as 5 mM HEPES (pH 7.2).[24]
-
Assay Setup: In a fluorometer cuvette or a 96-well black plate, add the bacterial suspension.
-
NPN Addition: Add NPN to the cell suspension to a final concentration of 10 µM.[24]
-
Baseline Measurement: Measure the baseline fluorescence (Excitation ~350 nm, Emission ~420 nm).
-
Permeabilizer Addition: Add Polymyxin B at the desired concentration and immediately begin monitoring the fluorescence intensity over time.
-
Data Analysis: An increase in fluorescence intensity indicates that Polymyxin B has disrupted the outer membrane, allowing NPN to enter the hydrophobic environment of the phospholipid bilayer and fluoresce.[22][24]
Caption: Principle of the NPN uptake assay for measuring outer membrane permeabilization.
Inner Membrane Depolarization Assay
This assay measures changes in the cytoplasmic membrane potential using voltage-sensitive fluorescent dyes like DiSC₃(5) or DiOC₂(3).[25][26] These cationic dyes accumulate in energized bacteria with a negative-inside membrane potential, leading to self-quenching of their fluorescence. Depolarization of the membrane causes the dye to be released, resulting in an increase in fluorescence.[26]
Methodology:
-
Cell Preparation: Grow bacteria to the early-mid logarithmic phase, harvest by centrifugation, and resuspend in buffer or growth medium.[26][27]
-
Dye Loading: Incubate the cell suspension with the voltage-sensitive dye (e.g., 2 µM DiSC₃(5)) in the dark until a stable, quenched fluorescence signal is achieved.[26] This indicates the dye has accumulated in response to the membrane potential.
-
Baseline Measurement: Transfer the dye-loaded cells to a fluorometer and record the stable baseline fluorescence.
-
Depolarizer Addition: Add Polymyxin B to the cell suspension.
-
Fluorescence Monitoring: Continuously monitor the fluorescence intensity. A rapid increase in fluorescence indicates the release of the dye from the cells, signifying depolarization of the inner membrane.[26]
-
Calibration (Optional): To quantify the potential, a calibration curve can be generated using valinomycin, a K⁺ ionophore, in buffers with varying external K⁺ concentrations to set a known membrane potential.[25][26]
Conclusion
The mechanism of action of Polymyxin B against Gram-negative bacteria is a potent and rapid process centered on the sequential disruption of the outer and inner membranes. It begins with a high-affinity electrostatic binding to LPS, which destabilizes the outer membrane and allows the antibiotic to access the periplasm. The subsequent interaction with the inner membrane's phospholipids leads to fatal permeabilization, dissipation of the essential membrane potential, and leakage of cellular contents. This detailed understanding of its molecular interactions is critical for optimizing its clinical use, overcoming emerging resistance, and guiding the development of novel polymyxin derivatives with improved therapeutic profiles.
References
- 1. academic.oup.com [academic.oup.com]
- 2. What is the mechanism of Polymyxin B Sulfate? [synapse.patsnap.com]
- 3. Polymyxin - Wikipedia [en.wikipedia.org]
- 4. Interactions of polymyxin B with lipopolysaccharide-containing membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymyxins and Bacterial Membranes: A Review of Antibacterial Activity and Mechanisms of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymyxin B Loosens Lipopolysaccharide Bilayer but Stiffens Phospholipid Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Action of polymyxin B on bacterial membranes: morphological changes in the cytoplasm and in the outer membrane of Salmonella typhimurium and Escherichia coli B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Action of polymyxin B on bacterial membranes. Binding capacities for polymyxin B of inner and outer membranes isolated from Salmonella typhimurium G30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stages of Polymyxin B Interaction with the Escherichia coli Cell Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. Quantitation of polymyxin-lipopolysaccharide interactions using an image-based fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Biomarker-Driven Pharmacokinetics and Efficacy of Polymyxin B in Critically Ill Patients with XDR-GN Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio.libretexts.org [bio.libretexts.org]
- 19. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 22. dovepress.com [dovepress.com]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. academic.oup.com [academic.oup.com]
- 25. journals.asm.org [journals.asm.org]
- 26. frontiersin.org [frontiersin.org]
- 27. microbiologyresearch.org [microbiologyresearch.org]
The Structure and Function of Polymyxin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polymyxin (B74138) B, a member of the polymyxin class of antibiotics, serves as a last-resort therapeutic agent against multidrug-resistant (MDR) Gram-negative bacterial infections.[1][2] Its potent bactericidal activity is primarily attributed to its interaction with the outer membrane of Gram-negative bacteria, leading to membrane destabilization and cell death.[3][4] This guide provides an in-depth analysis of the molecular structure of Polymyxin B, its detailed mechanism of action, the pathways of bacterial resistance, and its clinical context. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways to offer a comprehensive resource for the scientific community.
Molecular Structure of Polymyxin B
Polymyxin B is a complex mixture of closely related cyclic lipopeptides produced by the bacterium Paenibillus polymyxa.[5][6] The general structure consists of a cyclic heptapeptide, a linear tripeptide chain, and a fatty acid tail linked to the N-terminus.[5][7] The molecule is cationic and amphipathic, properties that are crucial for its antimicrobial function.[6]
The polypeptide portion contains a high proportion of L-α,γ-diaminobutyric acid (Dab) residues, which are positively charged at physiological pH and facilitate the initial electrostatic interaction with the negatively charged bacterial outer membrane.[5][8] The hydrophobic domains, consisting of the N-terminal fatty acid tail and a D-Phenylalanine-L-Leucine segment, are essential for disrupting the lipid components of the bacterial membranes.[6] Commercial preparations of Polymyxin B are primarily composed of Polymyxin B1 and Polymyxin B2, which differ only by one carbon in the fatty acid tail.[5][9]
Table 1: Major Components of Pharmaceutical-Grade Polymyxin B
| Component | Fatty Acid Moiety | Structure at Position 6 | Percentage in Mixture (Approx.) |
| Polymyxin B1 | (S)-6-methyloctanoic acid | D-Phenylalanine | ~75%[5] |
| This compound | 6-methylheptanoic acid | D-Phenylalanine | ~15%[5] |
| Polymyxin B3 | Octanoic acid | D-Phenylalanine | Variable |
| Polymyxin B1-I | (S)-6-methyloctanoic acid | L-Isoleucine | Variable |
| Polymyxin B5 | Nonanoic acid | D-Phenylalanine | Variable[10] |
| Polymyxin B6 | 3-hydroxy-6-methyloctanoic acid | D-Phenylalanine | Variable[10] |
Mechanism of Action
The bactericidal action of Polymyxin B is a multi-step process targeting the integrity of the Gram-negative bacterial cell envelope.
-
Electrostatic Binding to Lipopolysaccharide (LPS): The polycationic nature of Polymyxin B facilitates an initial electrostatic interaction with the anionic phosphate (B84403) groups of Lipid A, the core component of LPS in the outer membrane.[4][8][11]
-
Divalent Cation Displacement: This binding competitively displaces Ca²⁺ and Mg²⁺ ions that normally stabilize the LPS layer by cross-linking adjacent LPS molecules.[3][12]
-
Outer Membrane Disruption: The displacement of these cations weakens and destabilizes the outer membrane. The hydrophobic fatty acid tail of Polymyxin B then inserts into the lipid bilayer, further disorganizing the membrane structure and increasing its permeability.[3][5][13] This process is often termed "self-promoted uptake," as it facilitates the entry of more Polymyxin B molecules across the outer membrane.[11]
-
Inner Membrane Permeabilization: After traversing the outer membrane, Polymyxin B interacts with the inner cytoplasmic membrane. It inserts into the phospholipid bilayer, creating pores or channels that disrupt the membrane's barrier function.[3][14]
-
Cell Lysis: The loss of membrane integrity leads to the leakage of essential intracellular contents, such as ions and metabolites, dissipation of the proton motive force, and ultimately, cell death.[3][4]
Recent studies suggest that Polymyxin B's lethality requires the target cell to be metabolically active for the outer membrane disruption to occur efficiently.[14][15] Additionally, alternative mechanisms of killing have been proposed, including the inhibition of inner membrane respiratory enzymes (like NDH-2) and the generation of reactive oxygen species (ROS), such as hydroxyl radicals, which cause further cellular damage.[3][12][16][17]
Antimicrobial Spectrum and Potency
Polymyxin B exhibits a narrow spectrum of activity, primarily targeting Gram-negative bacteria.[18] It is particularly potent against many multidrug-resistant pathogens, including Pseudomonas aeruginosa, Acinetobacter baumannii, Klebsiella pneumoniae, and Escherichia coli.[18][19] Gram-positive bacteria are intrinsically resistant due to their thick peptidoglycan layer, which prevents the antibiotic from reaching the cytoplasmic membrane.[11]
Table 2: In Vitro Activity of Polymyxin B Against Key Gram-Negative Pathogens
| Organism | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Susceptibility Breakpoint (≤ μg/mL) |
| Pseudomonas aeruginosa | 1 | 2 | 2[20] |
| Acinetobacter baumannii | 0.5 | 2 | 2[20][21] |
| Klebsiella pneumoniae | 0.5 | 2 | 2[20] |
| Escherichia coli | 0.5 | 1 | 2[20] |
| Enterobacter spp. | 0.5 | 2 | 2[20] |
| Note: MIC₅₀ and MIC₉₀ values are representative and can vary based on geographic location and specific strain characteristics. Breakpoints are per USCAST recommendations.[20] |
Table 3: Binding Affinity of Polymyxin B
| Ligand | Apparent Dissociation Constant (Kd) | Method |
| Lipid A | 0.4 µM and 1.5 µM (biphasic) | Fluorescent Displacement[22][23] |
| Core Glycolipid (S. minnesota) | 1.1 µM to 5.8 µM | Fluorescent Displacement[22][23] |
Mechanisms of Resistance
The increasing use of polymyxins has led to the emergence of resistance, which primarily involves modifications to the LPS target.[1][24]
-
LPS Modification: The most common mechanism is the enzymatic modification of the Lipid A portion of LPS.[24][25] This is typically achieved by adding positively charged moieties, such as 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine (PEtN), to the phosphate groups of Lipid A.[24][25] These additions reduce the net negative charge of the outer membrane, weakening the electrostatic attraction for the cationic Polymyxin B.[24]
-
Regulatory Control: This modification is controlled by two-component regulatory systems (TCS), most notably PhoP/PhoQ and PmrA/PmrB.[25] Environmental signals or chromosomal mutations can lead to the constitutive activation of these systems, resulting in the upregulation of genes (e.g., the arnBCADTEF operon) responsible for LPS modification.[25][26]
-
Plasmid-Mediated Resistance: A significant concern is the horizontal transfer of resistance via plasmids carrying the mcr (mobilized colistin (B93849) resistance) genes.[24] These genes encode phosphoethanolamine transferases that modify Lipid A, conferring resistance.
-
Other Mechanisms: Less common resistance strategies include the complete loss of LPS, increased production of capsular polysaccharide that can bind to and sequester the antibiotic, and the expression of efflux pumps.[11][24][25]
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution (BMD) method is the gold standard for determining the MIC of Polymyxin B.[18][27]
Methodology:
-
Preparation of Antibiotic Stock: Prepare a stock solution of Polymyxin B sulfate (B86663) powder in sterile, deionized water.
-
Media Preparation: Use cation-adjusted Mueller-Hinton Broth (CA-MHB) to ensure the correct concentration of divalent cations (Mg²⁺ and Ca²⁺), which can affect polymyxin activity.
-
Serial Dilution: In a 96-well microtiter plate with non-binding surfaces, perform a two-fold serial dilution of Polymyxin B in CA-MHB to achieve the desired concentration range (e.g., 0.12 to 64 µg/mL).[27]
-
Inoculum Preparation: Culture the test organism on an appropriate agar (B569324) plate overnight. Prepare a bacterial suspension in saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[18][27]
-
Inoculation and Incubation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[18]
-
Result Interpretation: The MIC is defined as the lowest concentration of Polymyxin B that completely inhibits visible bacterial growth.
Lipid A Binding Assay via Fluorescent Displacement
This protocol quantifies the binding affinity of Polymyxin B to Lipid A by measuring the displacement of a fluorescent probe.[22][23]
Methodology:
-
Reagent Preparation: Prepare solutions of Lipid A, a cationic fluorescent probe (e.g., dansylcadaverine), and Polymyxin B in an appropriate buffer (e.g., HEPES).
-
Probe Binding: In a fluorometer cuvette, add the Lipid A solution followed by the dansylcadaverine (B154855) probe. Allow the mixture to equilibrate. Measure the baseline fluorescence intensity at the appropriate excitation and emission wavelengths for the probe. The binding of the probe to Lipid A results in an increase in fluorescence.
-
Competitive Displacement: Titrate the Lipid A-probe complex with increasing concentrations of Polymyxin B. After each addition and equilibration, measure the fluorescence intensity.
-
Data Analysis: The binding of Polymyxin B to Lipid A displaces the fluorescent probe, causing a decrease in fluorescence intensity. Plot the change in fluorescence against the concentration of Polymyxin B.
-
Kd Calculation: The dissociation constant (Kd) for the Polymyxin B-Lipid A interaction can be calculated by fitting the displacement curve to a competitive binding model.[22][23]
Clinical Considerations and Toxicity
Due to concerns about significant toxicity, Polymyxin B is reserved as a last-line therapy for infections caused by MDR Gram-negative pathogens.[2][28]
-
Nephrotoxicity: Kidney damage is the primary dose-limiting toxicity.[28][29] It manifests as an increase in serum creatinine (B1669602) and can progress to acute tubular necrosis.[2] The risk is dose-dependent, and careful therapeutic drug monitoring is recommended.[2][19]
-
Neurotoxicity: Neurological side effects can also occur, including dizziness, confusion, and, in severe cases, neuromuscular blockade leading to respiratory paralysis.[2][28][29] These effects are typically reversible upon discontinuation of the drug.[2]
Despite these risks, the rise of extensively drug-resistant bacteria has necessitated the re-evaluation and clinical use of polymyxins, making a thorough understanding of their properties essential for modern medicine.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicity of polymyxins: a systematic review of the evidence from old and recent studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Polymyxin B Sulfate? [synapse.patsnap.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Polymyxin - Wikipedia [en.wikipedia.org]
- 6. Structure—Activity Relationships of Polymyxin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Function Studies of Polymyxin B Lipononapeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymyxin B - Wikipedia [en.wikipedia.org]
- 10. Isolation and structural characterization of polymyxin B components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Polymyxin B Loosens Lipopolysaccharide Bilayer but Stiffens Phospholipid Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Antibacterial Mechanisms of Polymyxin and Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The polymyxin B-induced transcriptomic response of a clinical, multidrug-resistant Klebsiella pneumoniae involves multiple regulatory elements and intracellular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. droracle.ai [droracle.ai]
- 20. journals.asm.org [journals.asm.org]
- 21. journals.asm.org [journals.asm.org]
- 22. experts.umn.edu [experts.umn.edu]
- 23. Analysis of the binding of polymyxin B to endotoxic lipid A and core glycolipid using a fluorescent displacement probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mechanisms of Polymyxin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Mechanisms of polymyxin resistance: acquired and intrinsic resistance in bacteria [frontiersin.org]
- 26. academic.oup.com [academic.oup.com]
- 27. Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
- 29. thekingsleyclinic.com [thekingsleyclinic.com]
Polymyxin B: A Technical Guide to the Sulfate and Hydrochloride Salts in Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of polymyxin (B74138) B sulfate (B86663) and polymyxin B hydrochloride, two salt forms of the potent polypeptide antibiotic. Polymyxin B is a critical last-resort antibiotic against multidrug-resistant Gram-negative bacteria and a valuable tool in endotoxin-related research. Understanding the nuances between its sulfate and hydrochloride forms is crucial for optimizing experimental design and ensuring the accuracy and reproducibility of research findings. While polymyxin B sulfate is more commonly utilized and thus more extensively documented, this guide consolidates available data on both salts to aid researchers in making informed decisions.
Chemical and Physical Properties
Polymyxin B is a mixture of closely related polypeptides, primarily polymyxins B1 and B2. The salt form is determined by the acid used during the purification process. While both forms are commercially available, the sulfate salt is more prevalent in research and clinical settings.
Table 1: Comparison of Physicochemical Properties
| Property | Polymyxin B Sulfate | Polymyxin B Hydrochloride | Inferred Differences & Remarks |
| Appearance | White or almost white, hygroscopic powder[1] | No direct data found, likely a white to off-white powder | Appearance is unlikely to differ significantly between the two salt forms. |
| Solubility in Water | Freely soluble[1][2][3] | Soluble | Both salts are expected to be highly soluble in water due to the polar nature of the polypeptide and the ionic character of the salts. Differences in solubility are likely minor. |
| Solubility in Ethanol | Practically insoluble[1] or slightly soluble[3] | No direct data found | Solubility in organic solvents is generally low for both forms. |
| pH of Aqueous Solution | 5.0 - 7.5 (5 mg/mL solution)[4] | No direct data found | A solution of the hydrochloride salt may have a slightly more acidic pH due to the stronger acidic nature of hydrochloric acid compared to sulfuric acid. |
| Stability in Aqueous Solution | Stable for 24 hours in saline and glucose solutions; degradation observed after 48 hours.[5][6][7] More stable in acidic conditions (pH 2-7), with maximum stability at pH 3.4.[3] Inactivated by strongly acidic or alkaline solutions.[3] | No direct stability data found | The fundamental stability of the polymyxin B polypeptide is unlikely to be significantly affected by the counter-ion. However, the pH of the solution, which can be influenced by the salt form, is a critical factor for stability. |
Biological Activity and Mechanism of Action
The biological activity of polymyxin B is primarily attributed to the polypeptide itself, and therefore, the mechanism of action is identical for both the sulfate and hydrochloride salts.
Antimicrobial Action
Polymyxin B exerts its bactericidal effect by disrupting the integrity of the bacterial cell membrane. This process is initiated by an electrostatic interaction between the positively charged polymyxin B molecule and the negatively charged lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria. This binding displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to increased membrane permeability. The hydrophobic tail of the polymyxin B molecule then penetrates the hydrophobic core of the membrane, causing further disorganization and eventual cell lysis.
Endotoxin (B1171834) Neutralization
A key application of polymyxin B in research is its ability to bind and neutralize endotoxin (LPS). This interaction prevents LPS from activating the host's immune cells, thereby mitigating the inflammatory cascade associated with endotoxemia and sepsis. Both polymyxin B sulfate and hydrochloride are expected to exhibit potent endotoxin-neutralizing activity, as this is a function of the polymyxin B polypeptide.
Signaling Pathway of LPS and its Neutralization by Polymyxin B
The following diagram illustrates the signaling pathway initiated by LPS and the point of intervention by Polymyxin B.
Caption: LPS signaling pathway and Polymyxin B neutralization.
Research Applications: A Comparative Perspective
While polymyxin B sulfate is the predominantly cited salt in the literature, the applications described below are fundamentally based on the properties of the polymyxin B molecule and are therefore applicable to the hydrochloride salt as well. The choice between the two may come down to subtle differences in solubility, pH of the resulting solution, or historical precedent in a particular laboratory or experimental model.
Endotoxin Neutralization Assays
Polymyxin B is widely used as a tool to confirm that a specific biological response is mediated by endotoxin. By pre-incubating a sample with polymyxin B, researchers can determine if the observed cellular activation is abrogated, thus implicating LPS as the causative agent.
Antimicrobial Susceptibility Testing (AST)
Both salt forms can be used as a reference standard in antimicrobial susceptibility testing to determine the minimum inhibitory concentration (MIC) of polymyxin B against various Gram-negative bacteria.
Induction of Bacterial Envelope Stress
Researchers use polymyxin B to induce stress on the bacterial cell envelope to study the organism's response mechanisms, such as the activation of specific signaling pathways or the expression of stress-response genes.
Experimental Protocols
The following are detailed methodologies for key experiments involving polymyxin B. These protocols are generally applicable to both sulfate and hydrochloride salts, but it is crucial to note the specific salt form used in experimental records for consistency and reproducibility.
Endotoxin Neutralization Assay in Cell Culture
Objective: To determine if a biological response observed in cell culture is due to endotoxin contamination.
Methodology:
-
Cell Seeding: Plate target cells (e.g., macrophages like RAW 264.7) in a suitable multi-well plate at a density that allows for optimal response to stimuli. Incubate overnight to allow for cell adherence.
-
Preparation of Polymyxin B Solution: Prepare a stock solution of polymyxin B (sulfate or hydrochloride) in sterile, endotoxin-free water or phosphate-buffered saline (PBS). A typical stock concentration is 1 mg/mL.
-
Treatment Groups:
-
Control: Cells treated with vehicle control (e.g., cell culture medium).
-
Stimulus: Cells treated with the potentially endotoxin-contaminated reagent (e.g., a purified protein, media supplement).
-
Polymyxin B Control: Cells treated with polymyxin B alone at the final working concentration (typically 10 µg/mL).
-
Neutralization: Cells pre-treated with polymyxin B (10 µg/mL) for 30-60 minutes, followed by the addition of the stimulus.
-
-
Incubation: Incubate the cells for a period sufficient to elicit the biological response of interest (e.g., 4-24 hours for cytokine production).
-
Endpoint Measurement: Assay the desired endpoint. This could be the measurement of secreted cytokines (e.g., TNF-α, IL-6) in the supernatant by ELISA, or the analysis of gene expression by qRT-PCR.
Workflow for Endotoxin Neutralization Assay
Caption: Workflow for a typical endotoxin neutralization experiment.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
Objective: To determine the lowest concentration of polymyxin B that inhibits the visible growth of a bacterium.
Methodology:
-
Bacterial Inoculum Preparation: Culture the test bacterium overnight on an appropriate agar (B569324) plate. Select several colonies to inoculate a tube of cation-adjusted Mueller-Hinton Broth (CAMHB). Incubate until the turbidity reaches that of a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Polymyxin B Serial Dilutions: Prepare a stock solution of polymyxin B (sulfate or hydrochloride) in sterile water. Perform two-fold serial dilutions of the polymyxin B stock solution in CAMHB in a 96-well microtiter plate. The final concentration range should be appropriate to determine the MIC for the test organism (e.g., 0.25 to 32 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the polymyxin B dilutions.
-
Controls:
-
Growth Control: Wells containing only CAMHB and the bacterial inoculum (no antibiotic).
-
Sterility Control: Wells containing only CAMHB (no bacteria).
-
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of polymyxin B at which there is no visible growth (turbidity) in the wells.
Conclusion
Polymyxin B, in both its sulfate and hydrochloride forms, is an indispensable tool in research, particularly in the fields of microbiology and immunology. While the sulfate salt is more commonly used and better characterized in the scientific literature, the hydrochloride salt is expected to have very similar biological properties. The choice between the two for a specific research application may be guided by factors such as historical laboratory practice, the desired pH of the final solution, and commercial availability. For the sake of experimental consistency and reproducibility, it is imperative that researchers meticulously document the specific salt form of polymyxin B used in their studies. This guide provides a foundational understanding to aid in the rational selection and application of these important research reagents.
References
An In-depth Technical Guide to Polymyxin B1 and B2: Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Polymyxin (B74138) B1 and B2, two crucial components of the polymyxin B antibiotic mixture. Polymyxins have re-emerged as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. A thorough understanding of their chemical structure, physicochemical properties, and mechanism of action is paramount for their effective clinical use and the development of novel, less toxic derivatives.
Chemical Structure and Physicochemical Properties
Polymyxin B is a complex mixture of related polypeptides produced by the bacterium Paenibillus polymyxa. The main components are Polymyxin B1 and B2, which are cyclic lipopeptides. Their structure consists of a cyclic heptapeptide, a linear tripeptide side chain, and an N-terminal fatty acid tail.
The primary structural difference between Polymyxin B1 and B2 lies in the fatty acid moiety. Polymyxin B1 contains (S)-6-methyloctanoic acid, while Polymyxin B2 has (S)-6-methylheptanoic acid, which is one carbon shorter.[1] This seemingly minor difference in the length of the fatty acid tail can influence the compounds' physicochemical properties and biological activity. Both molecules are polycationic due to the presence of five L-α,γ-diaminobutyric acid (Dab) residues, which are crucial for their interaction with the bacterial membrane.
| Property | Polymyxin B1 | This compound | Reference(s) |
| Molecular Formula | C₅₆H₉₈N₁₆O₁₃ | C₅₅H₉₆N₁₆O₁₃ | [1] |
| Molecular Weight | 1202.5 g/mol | 1188.5 g/mol | [1] |
| Fatty Acid Moiety | (S)-6-methyloctanoic acid | (S)-6-methylheptanoic acid | [1] |
| Charge at Neutral pH | Polycationic (+5) | Polycationic (+5) | [2] |
| Dominant Ion (ESI-MS) | [M+2H]²⁺ at m/z 602.6 | [M+2H]²⁺ at m/z 595.5 | [3][4] |
Mechanism of Action: A Multi-Step Process
The bactericidal activity of Polymyxin B1 and B2 against Gram-negative bacteria is a rapid and complex process primarily targeting the bacterial cell envelope. The overall mechanism can be conceptualized as a logical workflow involving initial electrostatic attraction, outer membrane disruption, and subsequent lethal events.
Caption: Logical workflow of the bactericidal action of Polymyxin B.
The initial and critical step is the electrostatic interaction between the positively charged Dab residues of the polymyxin molecule and the negatively charged phosphate (B84403) groups of lipid A, a component of the LPS in the outer membrane of Gram-negative bacteria.[2] This binding displaces divalent cations (Ca²⁺ and Mg²⁺) that normally stabilize the LPS layer, leading to a localized disruption and increased permeability of the outer membrane.[2] This "self-promoted uptake" allows the polymyxin molecules to traverse the outer membrane and access the periplasmic space.[5] Subsequently, the polymyxins interact with the inner cytoplasmic membrane, disrupting its integrity and leading to the leakage of essential intracellular contents, ultimately causing bacterial cell death.[5] Additionally, polymyxins have been shown to inhibit respiratory chain enzymes in the inner membrane, further contributing to their lethal effect.[5][6]
Bacterial Response to Polymyxin B: The PhoPQ/PmrAB Signaling Pathway
Gram-negative bacteria have evolved mechanisms to resist the action of polymyxins. A key strategy involves the modification of their LPS to reduce the net negative charge, thereby weakening the initial electrostatic attraction. This process is often regulated by two-component signal transduction systems, primarily PhoPQ and PmrAB. The following diagram illustrates this signaling pathway.
Caption: PhoPQ/PmrAB signaling pathway for LPS modification and polymyxin resistance.
Upon sensing the membrane stress caused by polymyxins, the sensor kinase PhoQ autophosphorylates and subsequently transfers the phosphate group to the response regulator PhoP.[2] Activated PhoP can then upregulate the expression of genes involved in LPS modification.[6] PhoP can also activate the PmrD connector protein, which in turn activates the PmrAB two-component system.[2] The sensor kinase PmrB phosphorylates the response regulator PmrA, which then further activates the transcription of genes responsible for adding positively charged moieties, such as L-aminoarabinose (L-Ara4N) and phosphoethanolamine (PEtN), to the lipid A portion of LPS.[6] This modification reduces the net negative charge of the bacterial outer membrane, leading to decreased binding of the cationic polymyxins and consequently, antibiotic resistance.
Experimental Protocols
Quantification of Polymyxin B1 and B2 in Plasma by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of Polymyxin B1 and B2 in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To determine the concentrations of Polymyxin B1 and B2 in human plasma.
Materials:
-
Human plasma samples
-
Polymyxin B1 and B2 reference standards
-
Internal standard (e.g., a structurally similar but chromatographically distinct polymyxin analog)
-
Trichloroacetic acid (TCA) solution (5% w/v)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
C18 solid-phase extraction (SPE) cartridges
-
C18 HPLC column (e.g., Waters Acquity UPLC HSS C18, 100 mm × 2.1 mm, 1.7 µm)
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Protein Precipitation and SPE):
-
To 200 µL of plasma sample, add 20 µL of the internal standard solution.
-
Add 200 µL of 5% TCA solution to precipitate proteins.[7]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 18,000 x g for 15 minutes.[7]
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant from the centrifugation step onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute Polymyxin B1 and B2 with an appropriate solvent mixture (e.g., methanol or acetonitrile with a small percentage of formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.[7]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, linearly increasing to a higher percentage to elute the analytes, followed by a wash and re-equilibration step. An example gradient is 5% B at 0 min, linear increase to 18% B at 5 min, hold at 18% B to 5.5 min, wash with 95% B from 5.5–7.5 min, and re-equilibrate with 5% B from 7.5–12 min.[3]
-
Mass Spectrometric Detection:
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of Polymyxin B1 and B2 standards spiked into blank plasma and processed alongside the samples.
-
Calculate the peak area ratios of the analytes to the internal standard.
-
Determine the concentrations of Polymyxin B1 and B2 in the unknown samples by interpolating from the calibration curve.
-
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol describes the standard method for determining the MIC of Polymyxin B against a bacterial isolate.
Objective: To determine the lowest concentration of Polymyxin B that inhibits the visible growth of a bacterium.
Materials:
-
Polymyxin B sulfate (B86663) powder
-
Cation-adjusted Mueller-Hinton Broth (CA-MHB)
-
Bacterial isolate to be tested
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, pick several colonies of the test bacterium and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CA-MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of Polymyxin B in a suitable sterile solvent (e.g., water).
-
Perform serial two-fold dilutions of the Polymyxin B stock solution in CA-MHB in the wells of a 96-well microtiter plate to obtain a range of concentrations (e.g., 0.125 to 64 µg/mL).
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well containing the antibiotic dilutions.
-
Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Incubate the plate at 35 ± 2°C for 16-24 hours in ambient air.[8]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of Polymyxin B at which there is no visible growth.[8] This can also be determined by measuring the optical density at 600 nm using a microplate reader.
-
Conclusion
Polymyxin B1 and B2 are critical components of the last-line antibiotic polymyxin B. Their distinct chemical structures, arising from a single carbon difference in their fatty acid tails, contribute to their overall physicochemical properties and potent bactericidal activity against multidrug-resistant Gram-negative bacteria. The mechanism of action, initiated by a strong electrostatic interaction with the bacterial outer membrane, leads to membrane disruption and cell death. Understanding the bacterial signaling pathways that confer resistance is crucial for the development of strategies to overcome this challenge. The provided experimental protocols offer standardized methods for the quantification and antimicrobial susceptibility testing of these important compounds, facilitating further research and clinical monitoring. As antibiotic resistance continues to be a global health threat, a deep and multifaceted understanding of antibiotics like Polymyxin B1 and B2 is essential for preserving their efficacy and guiding the development of the next generation of antimicrobial agents.
References
- 1. High Performance Liquid Chromatography–Mass Spectrometry Assay for Polymyxin B1 and B2 in Human Plasma | Semantic Scholar [semanticscholar.org]
- 2. Regulating polymyxin resistance in Gram-negative bacteria: roles of two-component systems PhoPQ and PmrAB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High Performance Liquid Chromatography-Mass Spectrometry (LC-MS) assay for polymyxin B1 and B2 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High performance liquid chromatography-mass spectrometry assay for polymyxin B1 and B2 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymyxins, the last-resort antibiotics: Mode of action, resistance emergence, and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A validated ultra-performance liquid chromatography–tandem mass spectrometry method for the quantification of polymyxin B in mouse serum and epithelial lining fluid: application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
Polymyxin B and Lipopolysaccharide Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polymyxin (B74138) B, a cyclic cationic polypeptide antibiotic, is a critical last-resort treatment for multidrug-resistant Gram-negative bacterial infections. Its primary mechanism of action involves a direct and potent interaction with lipopolysaccharide (LPS), a major component of the outer membrane of these bacteria. This guide provides a detailed technical overview of the core interaction between Polymyxin B and LPS, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development.
Introduction
The rise of antibiotic resistance necessitates a deeper understanding of the mechanisms of action of existing effective drugs. Polymyxin B, produced by the bacterium Paenibacillus polymyxa, exhibits a rapid bactericidal effect against a broad spectrum of Gram-negative bacteria.[1][2] This activity is primarily initiated by its binding to LPS, leading to the disruption of the bacterial outer membrane and subsequent cell death.[1][3][4] Furthermore, Polymyxin B is widely used in research to neutralize LPS contamination in vitro and in vivo due to its high binding affinity.[5][6] This guide delves into the specifics of this crucial molecular interaction.
The Molecular Interaction
The interaction between Polymyxin B and LPS is a multi-step process driven by both electrostatic and hydrophobic forces.[7][8]
-
Initial Electrostatic Attraction: Polymyxin B is a polycationic molecule at physiological pH, carrying a net positive charge due to its diaminobutyric acid (Dab) residues.[2][9] This positive charge facilitates a strong electrostatic attraction to the negatively charged phosphate (B84403) groups of the Lipid A portion of LPS.[3][10]
-
Displacement of Divalent Cations: The outer membrane of Gram-negative bacteria is stabilized by divalent cations like Mg²⁺ and Ca²⁺, which form ionic bridges between adjacent LPS molecules.[3] The binding of Polymyxin B displaces these cations, leading to a destabilization and disorganization of the LPS layer.[3]
-
Hydrophobic Insertion: Following the initial electrostatic binding, the hydrophobic fatty acid tail and specific hydrophobic amino acid residues (e.g., D-Phe and L-Leu) of Polymyxin B insert into the hydrophobic lipid A region of the LPS.[1][11] This "detergent-like" action further disrupts the membrane integrity.[1]
-
Membrane Permeabilization: The culmination of these events is an increase in the permeability of the outer membrane, allowing Polymyxin B to access the inner cytoplasmic membrane.[3][12] It then disrupts the inner membrane, leading to the leakage of essential cellular contents and ultimately, cell death.[3][4]
Quantitative Analysis of the Polymyxin B-LPS Interaction
The binding affinity and thermodynamics of the Polymyxin B-LPS interaction have been quantified using various biophysical techniques. The following tables summarize key data from these studies.
Table 1: Binding Affinity and Stoichiometry
| Method | LPS Source | Parameter | Value | Reference |
| Biosensor Assay | E. coli | Dissociation Constant (Kd) | 18.9 nmol/L | [13] |
| Biosensor Assay | E. coli Lipid A | Dissociation Constant (Kd) | 11.1 nmol/L | [13] |
| Fluorescence Displacement | Klebsiella pneumoniae | Inhibition Constant (Ki) | 6.2 µM | [14] |
| Fluorescence Displacement | Pseudomonas aeruginosa | Inhibition Constant (Ki) | 7.2 µM | [14] |
| Fluorescence Displacement | Salmonella enterica | Inhibition Constant (Ki) | 0.95 µM | [14] |
| Isothermal Titration Calorimetry | Deep Rough Mutant LPS | Stoichiometric Ratio (PmB:LPS) | 0.6 - 1.0 | [15] |
Table 2: Thermodynamic Parameters of the Interaction
| Method | Parameter | Value | Key Finding | Reference |
| Isothermal Titration Calorimetry | Enthalpy Change (ΔH) | Endothermic (gel phase), Exothermic (liquid crystalline phase) for sensitive LPS; Endothermic for resistant LPS | The physical state of LPS acyl chains influences the thermodynamics of binding.[16][17] | [16][17] |
| Isothermal Titration Calorimetry | Entropy Change (ΔS) | Favorable (positive) | The interaction is primarily driven by a favorable change in entropy.[7][8] | [7][8] |
| Isothermal Titration Calorimetry | Heat Capacity Change (ΔCp) | -2385 J·mol⁻¹·degree⁻¹ (for PmB-LPS) | The negative heat capacity change indicates the significant role of hydrophobic interactions.[7][8] | [7][8] |
| Isothermal Titration Calorimetry | Heat Capacity Change (ΔCp) | -2259 J·mol⁻¹·degree⁻¹ (for PmB-Lipid A) | Similar to full LPS, indicating the importance of the Lipid A moiety in the hydrophobic interaction.[7][8] | [7][8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the Polymyxin B-LPS interaction.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Methodology:
-
Sample Preparation:
-
Prepare a solution of Polymyxin B (typically in the range of 1 mM) in a suitable buffer (e.g., 20 mM HEPES, pH 7.0).[18]
-
Prepare a dispersion of LPS (typically in the range of 20-50 µM) in the same buffer.[16][18] The LPS is often sonicated and subjected to temperature cycling to ensure a homogenous suspension.[18]
-
Thoroughly degas both the Polymyxin B solution and the LPS dispersion prior to the experiment.[16]
-
-
ITC Experiment:
-
Load the LPS dispersion into the sample cell of the ITC instrument.
-
Load the Polymyxin B solution into the injection syringe.
-
Set the experimental temperature (e.g., 37°C).[16]
-
Perform a series of injections of the Polymyxin B solution into the LPS dispersion, typically 3 µl per injection every 5 minutes, while monitoring the heat changes.[16]
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the integrated heat per mole of injectant against the molar ratio of Polymyxin B to LPS.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters.
-
Fluorescence Spectroscopy
This technique often utilizes a fluorescently labeled Polymyxin B analog (e.g., Dansyl-Polymyxin B) to monitor the binding to LPS. The fluorescence properties of the probe change upon binding to the hydrophobic environment of LPS.
Methodology:
-
Probe and Sample Preparation:
-
Binding Assay:
-
In a fluorometer cuvette, add the LPS solution.
-
Titrate the fluorescent probe into the LPS solution, recording the fluorescence emission spectrum after each addition (e.g., excitation at 490 nm, emission at 515 nm).[12]
-
The increase in fluorescence intensity indicates binding.
-
-
Displacement Assay (to determine the affinity of unlabeled Polymyxin B):
-
Prepare a solution containing LPS and the fluorescent probe at a concentration that results in near-saturation of the binding sites.
-
Titrate unlabeled Polymyxin B into this solution.
-
The decrease in fluorescence intensity, as unlabeled Polymyxin B displaces the fluorescent probe, is monitored.
-
The data is used to calculate the inhibition constant (Ki) for the unlabeled Polymyxin B.[14]
-
Visualization of Pathways and Workflows
Polymyxin B Interaction with the Bacterial Outer Membrane
Caption: Workflow of Polymyxin B interaction with the bacterial outer membrane.
Inhibition of LPS-Induced TLR4 Signaling by Polymyxin B
Caption: Polymyxin B inhibits the LPS-induced TLR4 signaling cascade.
Experimental Workflow for ITC
Caption: A typical experimental workflow for Isothermal Titration Calorimetry.
Conclusion
The interaction between Polymyxin B and lipopolysaccharide is a cornerstone of its antibacterial activity and its utility as an endotoxin-neutralizing agent. A thorough understanding of the molecular details, binding kinetics, and thermodynamics of this interaction is crucial for the development of new polymyxin derivatives with improved efficacy and reduced toxicity. The data and protocols presented in this guide offer a foundational resource for researchers and professionals dedicated to combating Gram-negative bacterial infections and advancing antimicrobial drug discovery.
References
- 1. Polymyxin - Wikipedia [en.wikipedia.org]
- 2. Polymyxins, the last-resort antibiotics: Mode of action, resistance emergence, and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Polymyxin B Sulfate? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. invivogen.com [invivogen.com]
- 6. Polymyxin B as inhibitor of LPS contamination of Schistosoma mansoni recombinant proteins in human cytokine analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Titration calorimetric studies to elucidate the specificity of the interactions of polymyxin B with lipopolysaccharides and lipid A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Titration calorimetric studies to elucidate the specificity of the interactions of polymyxin B with lipopolysaccharides and lipid A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Polymyxin B Loosens Lipopolysaccharide Bilayer but Stiffens Phospholipid Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure—Activity Relationships of Polymyxin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interactions of polymyxin B with lipopolysaccharide-containing membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polymyxin B antagonizing biological activity of lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitation of polymyxin-lipopolysaccharide interactions using an image-based fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thermodynamics and Structural Studies of the Interaction of Polymyxin B with Deep Rough Mutant Lipopolysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thermodynamic Analysis of the Lipopolysaccharide-Dependent Resistance of Gram-Negative Bacteria against Polymyxin B - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thermodynamic analysis of the lipopolysaccharide-dependent resistance of gram-negative bacteria against polymyxin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Polymyxin Stereochemistry and Its Role in Antibacterial Activity and Outer Membrane Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis and evaluation of a new fluorescent probe for measuring polymyxin-lipopolysaccharide binding interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Spectrum of Activity of Polymyxin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymyxin (B74138) B is a cationic polypeptide antibiotic that has re-emerged as a critical last-resort therapeutic agent in the face of rising multidrug-resistant (MDR) Gram-negative bacterial infections. Its unique mechanism of action, targeting the outer membrane of Gram-negative bacteria, provides a vital tool against pathogens resistant to other antibiotic classes. This technical guide provides an in-depth overview of the spectrum of activity of Polymyxin B, detailing its efficacy against various bacterial species, its mechanism of action, and the standardized methods for its evaluation.
Spectrum of Activity
Polymyxin B exhibits potent bactericidal activity primarily against a narrow spectrum of Gram-negative bacteria.[1] Its efficacy is largely concentrated on clinically significant pathogens that are often responsible for nosocomial infections.
Susceptible Organisms
Polymyxin B is highly active against a range of aerobic Gram-negative bacilli, including:
-
Acinetobacter baumannii : Polymyxin B demonstrates significant potency against A. baumannii, including carbapenem-resistant (CRAB) strains.[1] Studies have reported high susceptibility rates, with MIC90 values often at or below 2 µg/mL.[2][3]
-
Pseudomonas aeruginosa : This opportunistic pathogen is generally susceptible to Polymyxin B, with MIC90 values typically around 2 µg/mL.[2][3][4]
-
Klebsiella pneumoniae : Polymyxin B is active against K. pneumoniae, including carbapenem-resistant Enterobacteriaceae (CRE) strains.[1][5] However, resistance has been increasingly reported.
-
Escherichia coli : Many strains of E. coli are susceptible to Polymyxin B.
-
Enterobacter spp.
-
Citrobacter spp.
-
Salmonella spp.
-
Shigella spp.
Intrinsically Resistant Organisms
A number of Gram-negative bacteria exhibit intrinsic resistance to Polymyxin B. This resistance is often due to the composition of their outer membrane, which prevents effective binding of the antibiotic. These include:
-
Proteus spp.
-
Providencia spp.
-
Morganella morganii
-
Serratia marcescens
-
Stenotrophomonas maltophilia (variable susceptibility)[4]
Gram-positive bacteria and anaerobic organisms are also intrinsically resistant to Polymyxin B due to the absence of an outer membrane with a lipopolysaccharide (LPS) target.
Quantitative Antimicrobial Activity
The in vitro activity of Polymyxin B is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values, representing the MICs required to inhibit 50% and 90% of isolates, respectively, are crucial metrics for assessing the overall efficacy of an antibiotic against a population of bacteria.
Table 1: Polymyxin B MIC50 and MIC90 Values for Key Gram-Negative Pathogens
| Bacterial Species | Number of Isolates | Specimen Source | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Acinetobacter baumannii | 265 | Clinical (Korea) | - | 8 | [6] |
| A. baumannii (CRAB) | 217 | Clinical | 0.5 | 1 | [1] |
| Acinetobacter sp. | - | Bloodstream Infections | - | 2 | [2][3] |
| Pseudomonas aeruginosa | 63 | Clinical | - | - | [7] |
| P. aeruginosa | - | Bloodstream Infections | - | 2 | [2][3] |
| P. aeruginosa (from Cystic Fibrosis patients) | 401 | Clinical | - | ≤2 | [4] |
| Klebsiella pneumoniae (Carbapenemase-producing) | 12 | Clinical | - | - | [8] |
| Gram-Negative Bacteria | 1939 | Bloodstream Infections (China) | - | - | [9] |
Note: MIC values can vary depending on the geographical location, patient population, and specific strain characteristics.
Mechanism of Action
The primary target of Polymyxin B is the lipopolysaccharide (LPS) component of the outer membrane of Gram-negative bacteria. The bactericidal action involves a multi-step process:
-
Electrostatic Interaction : The positively charged Dab (α,γ-diaminobutyric acid) residues of the Polymyxin B molecule interact with the negatively charged phosphate (B84403) groups of lipid A in the LPS. This interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that normally stabilize the outer membrane.
-
Outer Membrane Permeabilization : The disruption of the LPS layer leads to increased permeability of the outer membrane.
-
Inner Membrane Disruption : Following transit across the outer membrane, Polymyxin B interacts with the phospholipids (B1166683) of the inner cytoplasmic membrane, leading to its disruption.
-
Cellular Leakage and Death : The loss of membrane integrity results in the leakage of intracellular contents and ultimately, bacterial cell death.
Mechanisms of Resistance
Bacterial resistance to Polymyxin B primarily involves modifications of the LPS molecule, which reduce the net negative charge of the outer membrane and thereby decrease the electrostatic affinity for the positively charged antibiotic. The most common mechanisms include:
-
Modification of Lipid A : Covalent modification of the phosphate groups of lipid A with positively charged molecules like phosphoethanolamine or 4-amino-4-deoxy-L-arabinose (L-Ara4N).
-
Complete Loss of LPS : In some cases, mutations in the LPS biosynthetic pathway can lead to the complete absence of LPS, rendering the bacterium highly resistant.
-
Capsular Polysaccharide : The production of a thick polysaccharide capsule can act as a physical barrier, preventing Polymyxin B from reaching its target.
-
Efflux Pumps : Overexpression of efflux pumps can actively transport Polymyxin B out of the bacterial cell.
References
- 1. scispace.com [scispace.com]
- 2. Contemporary Assessment of Antimicrobial Susceptibility Testing Methods for Polymyxin B and Colistin: Review of Available Interpretative Criteria and Quality Control Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparative study of in vitro activities of polymyxin B commercial products on Pseudomonas aeruginosa isolated from hospitalized patients [scielo.isciii.es]
- 8. journals.asm.org [journals.asm.org]
- 9. Antimicrobial susceptibility to polymyxin B and other comparators against Gram-negative bacteria isolated from bloodstream infections in China: Results from CARVIS-NET program - PMC [pmc.ncbi.nlm.nih.gov]
Polymyxin B: A Technical Guide to its Molecular Characteristics and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymyxin (B74138) B is a cationic polypeptide antibiotic mixture with potent activity against multidrug-resistant Gram-negative bacteria. Its use has seen a resurgence in recent years due to the rise of antibiotic resistance. This technical guide provides an in-depth overview of the molecular properties of Polymyxin B, detailed experimental protocols for its analysis, and a visualization of its mechanism of action.
Molecular Weight and Formula
Polymyxin B is not a single compound but a mixture of closely related polypeptides, primarily Polymyxin B1, B2, and B3. These components differ in the fatty acid moiety attached to the peptide backbone. The variation in the fatty acid chain results in slight differences in their molecular weights and formulas. Polymyxin B is often used clinically as its sulfate (B86663) salt.
The table below summarizes the molecular weight and chemical formula for the major components of Polymyxin B and its commonly used salt form.
| Component | Chemical Formula | Molecular Weight ( g/mol ) |
| Polymyxin B1 | C₅₆H₉₈N₁₆O₁₃ | 1203.5[1][2][3][4] |
| Polymyxin B2 | C₅₅H₉₆N₁₆O₁₃ | 1189.47[2][5][6][7] |
| Polymyxin B3 | C₅₅H₉₆N₁₆O₁₃ | 1189.5[8][9][10][11][12] |
| Polymyxin B Sulfate | C₅₆H₉₈N₁₆O₁₃ · H₂SO₄ | ~1301.6[13][14] |
| Polymyxin B Sulfate (a more complex representation) | C₁₁₁H₁₉₆N₃₂O₃₀S | ~2491.0[15] |
| Polymyxin B Sulfate | C₅₅H₉₆N₁₆O₁₃•H₂SO₄ | 1287.53[16] |
| Polymyxin B Sulfate | C₅₅H₉₆N₁₆O₁₃ ∙ 2H₂SO₄ | 1385.61[17][18] |
Note: The molecular formula and weight for Polymyxin B sulfate can vary depending on the degree of sulfation and the specific composition of the mixture.
Experimental Protocols
Accurate determination of the molecular weight and purity of Polymyxin B components is crucial for research and pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary analytical techniques employed.
High-Performance Liquid Chromatography (HPLC) for Polymyxin B Analysis
This protocol outlines a general method for the separation and quantification of Polymyxin B components.
Objective: To separate and quantify Polymyxin B1 and B2 in a given sample.
Materials:
-
HPLC system with a UV or Mass Spectrometry detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Polymyxin B standard
-
Sample for analysis
Methodology:
-
Sample Preparation: Dissolve the Polymyxin B sample in Mobile Phase A to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might start at 20% B and increase to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm or MS detection.
-
Injection Volume: 20 µL
-
-
Analysis: Inject the prepared sample and standard solutions into the HPLC system. Identify the peaks corresponding to Polymyxin B1 and B2 based on their retention times compared to the standard. The area under each peak can be used to quantify the concentration of each component.
Mass Spectrometry (MS) for Molecular Weight Determination
This protocol provides a general workflow for determining the molecular weight of Polymyxin B components using Electrospray Ionization Mass Spectrometry (ESI-MS).
Objective: To determine the accurate molecular mass of individual Polymyxin B components.
Materials:
-
Mass spectrometer with an ESI source
-
Syringe pump
-
Polymyxin B sample dissolved in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
Methodology:
-
Sample Preparation: Prepare a dilute solution of the Polymyxin B sample in the infusion solvent.
-
Instrument Setup:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3-4 kV
-
Nebulizing Gas Flow: Adjusted for a stable spray
-
Drying Gas Flow and Temperature: Optimized to desolvate the ions effectively.
-
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a suitable m/z range (e.g., m/z 300-1500).
-
Data Analysis: The resulting mass spectrum will show multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺). Deconvolute the spectrum to determine the monoisotopic molecular weight of the intact molecule.
Mechanism of Action: A Visual Representation
Polymyxin B exerts its bactericidal effect by targeting the outer membrane of Gram-negative bacteria. The primary target is the lipopolysaccharide (LPS) layer. The following diagram illustrates the key steps in the mechanism of action of Polymyxin B.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Polymyxins, the last-resort antibiotics: Mode of action, resistance emergence, and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The Determination of Polymyxin B in Critically Ill Patients by the HPLC-MS/MS Method | Semantic Scholar [semanticscholar.org]
- 4. High Performance Liquid Chromatography-Mass Spectrometry (LC-MS) assay for polymyxin B1 and B2 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A validated ultra-performance liquid chromatography–tandem mass spectrometry method for the quantification of polymyxin B in mouse serum and epithelial lining fluid: application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure—Activity Relationships of Polymyxin Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Separation of polymyxin sulfate B and its impurities in formulation using a simple isocratic HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 10. Development and validation of a liquid chromatography - mass spectrometry assay for polymyxin B in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Polymyxin - Wikipedia [en.wikipedia.org]
- 14. ldh.la.gov [ldh.la.gov]
- 15. What is the mechanism of Polymyxin B Sulfate? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Identification of Unknown Impurities in Polymyxin B Sulfate by HPLC-MS/MS [journal11.magtechjournal.com]
Methodological & Application
Polymyxin B in Cell Culture: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymyxin (B74138) B is a polypeptide antibiotic derived from the bacterium Bacillus polymyxa.[1] Its primary application in research and clinical settings is to combat multidrug-resistant Gram-negative bacterial infections.[2] In the realm of cell culture, Polymyxin B is an invaluable tool for two main purposes: the neutralization of endotoxins (lipopolysaccharides or LPS) and the prevention or elimination of Gram-negative bacterial contamination.[3][4]
This document provides detailed application notes and protocols for the effective use of Polymyxin B in a cell culture setting. It also addresses its cytotoxic effects on mammalian cells and its influence on key cellular signaling pathways.
Mechanism of Action
Polymyxin B's mechanism of action is twofold. It has a high affinity for the lipid A portion of LPS, the toxic component of the outer membrane of Gram-negative bacteria.[3] By binding to LPS, Polymyxin B neutralizes its pyrogenic and inflammatory effects.[3] Additionally, Polymyxin B disrupts the integrity of the bacterial cell membrane, leading to leakage of cellular contents and ultimately, cell death.[5] This dual action makes it highly effective in controlling endotoxin-related issues and bacterial contamination in cell cultures.
Key Applications in Cell Culture
-
Endotoxin (B1171834) Neutralization: Endotoxins are a common contaminant in laboratory reagents and can significantly impact cell-based assays by inducing inflammatory responses and other cellular effects. Polymyxin B is widely used to sequester and neutralize endotoxins in cell culture media and other solutions.[3]
-
Prevention of Bacterial Contamination: Polymyxin B's potent bactericidal activity against Gram-negative bacteria makes it a useful antibiotic in cell culture, often used in combination with other antibiotics to provide broad-spectrum protection.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and cytotoxicity of Polymyxin B in various cell lines.
Table 1: Recommended Working Concentrations of Polymyxin B
| Application | Recommended Concentration | Reference |
| Endotoxin Neutralization | 1-10 µg/mL | [6] |
| Prevention of Contamination | 10-100 units/mL | [7] |
Table 2: Cytotoxicity of Polymyxin B in Various Cell Lines
| Cell Line | Cell Type | Parameter | Value (95% CI) | Reference |
| THP-1-dM | Human macrophage-like | EC50 | 751.8 µM (692.1 to 816.6 µM) | [2] |
| HL-60-dN | Human neutrophil-like | EC50 | 175.4 µM (154.8 to 198.7 µM) | [2] |
| NRK-52E | Rat kidney proximal tubular | EC50 | 1.05 mM (0.91 to 1.22 mM) | [2] |
| HK-2 | Human kidney proximal tubular | EC50 | 0.35 mM (0.29 to 0.42 mM) | [2] |
| A549 | Human lung epithelial | EC50 | 1.74 mM (1.60 to 1.90 mM) | [2] |
| K562 | Human erythroleukemic | IC50 | >100-fold more toxic than Polymyxin B nonapeptide | [8] |
| LLC-PK1 | Porcine kidney epithelial | Cytotoxic | 375 µM | [9] |
| HeLa | Human cervical cancer | Cytotoxic | ≥ 0.75 mg/mL | [10] |
Experimental Protocols
Protocol 1: Endotoxin Neutralization in Cell Culture Media
This protocol describes the use of Polymyxin B to neutralize endotoxin contamination in cell culture media and other aqueous solutions.
Materials:
-
Polymyxin B sulfate (B86663) (sterile)
-
Endotoxin-free water or saline for reconstitution
-
Cell culture medium or solution to be treated
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Reconstitute Polymyxin B: Prepare a stock solution of Polymyxin B by reconstituting the lyophilized powder in endotoxin-free water or saline to a concentration of 1-5 mg/mL.
-
Sterile Filtration: Sterilize the Polymyxin B stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Treatment of Media: Add the sterile Polymyxin B stock solution to the cell culture medium or solution to be treated to a final concentration of 1-10 µg/mL.[6]
-
Incubation: Incubate the treated medium for at least 30 minutes at 37°C to allow for the binding and neutralization of endotoxins.[11]
-
Use in Cell Culture: The treated medium can now be used for cell culture experiments. For ongoing experiments with potential for endotoxin contamination, Polymyxin B can be maintained in the culture medium at the effective concentration.
Workflow for Endotoxin Neutralization:
Caption: Workflow for neutralizing endotoxin in cell culture media.
Protocol 2: Prevention of Gram-Negative Bacterial Contamination
This protocol outlines the use of Polymyxin B as a prophylactic agent to prevent Gram-negative bacterial contamination in cell cultures.
Materials:
-
Polymyxin B sulfate (sterile stock solution, see Protocol 1)
-
Complete cell culture medium
Procedure:
-
Determine Optimal Concentration: Before routine use, it is advisable to perform a dose-response experiment to determine the highest non-toxic concentration of Polymyxin B for your specific cell line (see Protocol 3).
-
Supplement Culture Medium: Add sterile Polymyxin B stock solution to the complete cell culture medium to a final concentration of 10-100 units/mL.
-
Culture Cells: Culture cells in the Polymyxin B-supplemented medium as you would normally.
-
Monitor for Contamination and Cytotoxicity: Regularly inspect cultures for any signs of bacterial contamination and for any morphological changes that may indicate cytotoxicity.
-
Limit Long-Term Use: It is good practice to use antibiotics in cell culture only when necessary and for the shortest duration possible to avoid the development of resistant organisms and to minimize long-term effects on cell physiology.
Protocol 3: Assessment of Polymyxin B Cytotoxicity using MTT Assay
This protocol provides a method to determine the cytotoxic effects of Polymyxin B on a specific cell line using a colorimetric MTT assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Polymyxin B sulfate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare Polymyxin B Dilutions: Prepare a series of dilutions of Polymyxin B in complete culture medium. A typical range to test would be from 0 µM (control) up to 2 mM.
-
Treat Cells: Remove the old medium from the wells and add 100 µL of the Polymyxin B dilutions to the respective wells. Include a "medium only" control (no cells) for background subtraction.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT Reagent: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[2] Incubate for 4 hours at 37°C.[2]
-
Solubilize Formazan (B1609692): Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2] Mix gently by pipetting.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only wells) from all other readings. Calculate the percentage of cell viability for each concentration relative to the untreated control (0 µM Polymyxin B). Plot the percentage of cell viability against the Polymyxin B concentration to determine the IC50 value.
Workflow for MTT Cytotoxicity Assay:
Caption: Workflow for assessing Polymyxin B cytotoxicity via MTT assay.
Impact on Cellular Signaling Pathways
Polymyxin B can influence several key signaling pathways in mammalian cells, which is an important consideration for researchers using it in their experiments.
NF-κB and PI3K/Akt Signaling
The Nuclear Factor-kappa B (NF-κB) and Phosphoinositide 3-kinase (PI3K)/Akt pathways are central to cell survival, proliferation, and inflammation. There is evidence of crosstalk between these two pathways.[12][13] Polymyxin B has been shown to directly activate the NF-κB pathway in some cell types, such as human dendritic cells.[14] This activation can lead to a partial maturation of these cells.[14]
The PI3K/Akt pathway can also lead to the activation of NF-κB.[12][15] Akt can phosphorylate IKKα, a component of the IκB kinase (IKK) complex, which in turn leads to the phosphorylation and degradation of IκB, the inhibitor of NF-κB.[12] This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes.
Signaling Pathway Diagram: Crosstalk between PI3K/Akt and NF-κB Pathways
Caption: Interaction between the PI3K/Akt and NF-κB signaling pathways.
Apoptotic Pathways
At cytotoxic concentrations, Polymyxin B induces apoptosis in mammalian cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of caspases, including caspase-3, -8, and -9.
Signaling Pathway Diagram: Polymyxin B-Induced Apoptosis
Caption: Polymyxin B induces apoptosis via extrinsic and intrinsic pathways.
Conclusion
Polymyxin B is a valuable reagent for cell culture applications, particularly for managing endotoxin contamination and preventing the growth of Gram-negative bacteria. However, researchers must be mindful of its potential cytotoxicity and its effects on cellular signaling pathways. By following the detailed protocols and considering the quantitative data provided, scientists can effectively utilize Polymyxin B to ensure the integrity and reliability of their cell culture experiments.
References
- 1. corning.com [corning.com]
- 2. benchchem.com [benchchem.com]
- 3. Anti-endotoxin Properties of Polymyxin B-immobilized Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ibiantech.com [ibiantech.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Culture Contamination | Thermo Fisher Scientific - US [thermofisher.com]
- 8. In vitro cytotoxicity and antibiotic activity of polymyxin B nonapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. researchgate.net [researchgate.net]
- 11. Polymyxin B as inhibitor of LPS contamination of Schistosoma mansoni recombinant proteins in human cytokine analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Akt-mediated regulation of NFκB and the essentialness of NFκB for the oncogenicity of PI3K and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Direct effects of polymyxin B on human dendritic cells maturation. The role of IkappaB-alpha/NF-kappaB and ERK1/2 pathways and adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Endotoxin Removal Using Polymyxin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endotoxins, also known as lipopolysaccharides (LPS), are major components of the outer membrane of Gram-negative bacteria.[1][2] Their presence in protein solutions, cell culture media, and pharmaceutical products can elicit strong inflammatory responses, leading to pyrogenic reactions, septic shock, and interference with in vitro assays.[1][3][4] Therefore, the effective removal of endotoxins is a critical step in many biological and pharmaceutical processes. Polymyxin (B74138) B, a cyclic cationic polypeptide antibiotic, exhibits a high affinity for the lipid A moiety of endotoxins, making it an effective ligand for endotoxin (B1171834) removal.[5][6][7][8] This document provides detailed protocols and application notes for the removal of endotoxins from various solutions using Polymyxin B immobilized on a solid support, such as agarose (B213101) beads.
Mechanism of Action
Polymyxin B is a polycationic antibiotic that strongly binds to and neutralizes endotoxin.[9] The antibiotic has a high affinity for the negatively charged phosphate (B84403) groups in the lipid A portion of the endotoxin molecule.[5][7][8] This interaction neutralizes the toxic effects of the endotoxin.[5][9] When Polymyxin B is covalently immobilized onto a support matrix, it can effectively capture endotoxins from a solution as it passes through, without leaching the potentially toxic antibiotic into the final product.[5][8]
Endotoxin Signaling Pathway
Endotoxins trigger an inflammatory response primarily through the Toll-like receptor 4 (TLR4) signaling pathway on the surface of immune cells such as macrophages and monocytes.[1][10][11] The binding of LPS to TLR4, facilitated by co-receptors like CD14 and MD-2, initiates a downstream signaling cascade.[1][10][12] This cascade leads to the activation of transcription factors, most notably NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines like TNF-α, IL-1, and IL-6.[1][13][14] The neutralization of LPS by Polymyxin B prevents this initial binding to TLR4, thereby inhibiting the inflammatory cascade.[13]
Caption: Endotoxin (LPS) signaling pathway and Polymyxin B neutralization.
Quantitative Data
The efficiency of endotoxin removal using Polymyxin B-based resins is consistently high, though it can be influenced by factors such as the matrix material, the initial endotoxin concentration, the composition of the sample solution, and the flow rate.
| Parameter | Value | Source |
| Binding Capacity | >2,000,000 EU/mL | [4][15] |
| 200-500 µg LPS/mL | [16] | |
| Removal Efficiency | ≥99% | [15] |
| >99.95% | [17] | |
| Final Endotoxin Level | <0.1 EU/mL | [3][4][15] |
| Protein Recovery | >85% | [4][15] |
| Resin Reusability | At least 5-10 times | [2][4][16][17] |
Experimental Protocols
Materials Required
-
Polymyxin B-immobilized resin (e.g., Polymyxin B-Agarose)
-
Chromatography column (gravity flow or low-pressure system)
-
Endotoxin-free water and buffers
-
Regeneration solution (e.g., 1% sodium deoxycholate or other proprietary regeneration buffer)[16]
-
Endotoxin detection assay (e.g., Limulus Amebocyte Lysate (LAL) assay)
Protocol 1: Endotoxin Removal from Protein Solutions using Gravity Flow Chromatography
This protocol is suitable for small to medium-scale purification.
Caption: Workflow for endotoxin removal using Polymyxin B resin.
1. Preparation of the Resin and Column: a. Allow the Polymyxin B resin slurry to equilibrate to room temperature. b. Gently swirl the bottle to obtain a uniform suspension. c. Transfer the desired amount of resin slurry to a suitable chromatography column. d. Allow the storage solution to drain from the column. e. Wash the resin with 3-5 column volumes of endotoxin-free buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate, pH 8.0) to remove the storage solution.[16] f. Equilibrate the column with 5-10 column volumes of the same endotoxin-free buffer that your sample is in.
2. Sample Application and Endotoxin Removal: a. Apply the sample solution to the top of the equilibrated column. b. For enhanced binding, you can stop the flow after the sample has entered the resin bed and incubate for 30-60 minutes at room temperature.[17] c. Allow the sample to flow through the column at a controlled flow rate (e.g., 0.2-0.5 mL/minute for a 1 mL column).[3][16] Slower flow rates generally result in more efficient endotoxin removal but may decrease protein recovery.[18] d. Collect the flow-through in an endotoxin-free collection tube. This fraction contains your purified, endotoxin-depleted sample.
3. Column Regeneration: a. After sample collection, wash the column with 5 column volumes of equilibration buffer. b. To regenerate the resin, wash the column with 5-10 column volumes of 1% sodium deoxycholate solution.[16] c. Following the regeneration solution, wash the column extensively with 5-10 column volumes of endotoxin-free water to remove all traces of the regeneration agent.[16]
4. Storage: a. For short-term storage, the column can be kept in equilibration buffer at 4°C. b. For long-term storage, equilibrate the column with a 20-25% ethanol solution and store at 4°C.[2][16] Do not freeze the resin.[16]
Protocol 2: Batch Method for Endotoxin Removal
This method is useful for small sample volumes or for initial optimization studies.
-
Resin Preparation: a. Transfer a desired amount of Polymyxin B resin slurry to an endotoxin-free tube. b. Centrifuge at a low speed or allow the resin to settle. Carefully aspirate the supernatant. c. Wash the resin by adding 5-10 volumes of endotoxin-free equilibration buffer, gently mixing, and then separating the resin from the buffer. Repeat this wash step 2-3 times.
-
Endotoxin Adsorption: a. Add your sample to the washed and equilibrated resin. b. Incubate the mixture at room temperature for 1-2 hours with gentle end-over-end mixing.
-
Sample Recovery: a. Separate the resin from the sample by centrifugation at a low speed. b. Carefully collect the supernatant, which contains the endotoxin-depleted sample.
-
Resin Regeneration: a. Wash the resin with 5-10 volumes of equilibration buffer. b. Add 5-10 volumes of regeneration solution and incubate with mixing for 15-30 minutes. c. Separate the resin and discard the regeneration solution. d. Wash the resin extensively with endotoxin-free water (3-5 times) before storage or reuse.
Troubleshooting and Considerations
-
Low Protein Recovery: High salt concentrations or detergents in the sample buffer can interfere with protein binding to the resin, leading to lower recovery. Consider buffer exchange into a low-salt buffer before endotoxin removal. Non-specific binding can also be an issue; optimizing the pH and ionic strength of the buffer can help mitigate this.
-
Inefficient Endotoxin Removal: If the final endotoxin level remains high, consider reducing the flow rate, increasing the incubation time, or passing the sample through the column a second time.[16] Ensure that all buffers and equipment used are endotoxin-free.
-
Sample Compatibility: The performance of the endotoxin removal process can be affected by the specific properties of the protein of interest and the composition of the sample matrix. It is advisable to perform a small-scale pilot experiment to optimize conditions for your specific application.
-
Endotoxin Testing: Always measure the endotoxin levels in your sample before and after the removal procedure using a reliable method like the LAL assay to confirm the efficiency of the process.
References
- 1. Bacterial endotoxin-lipopolysaccharide role in inflammatory diseases: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioclone.net [bioclone.net]
- 3. abbkine.com [abbkine.com]
- 4. mybiosource.com [mybiosource.com]
- 5. Therapeutic Rationale for Endotoxin Removal with Polymyxin B Immobilized Fiber Column (PMX) for Septic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Polymyxin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Anti-endotoxin Properties of Polymyxin B-immobilized Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. Lipopolysaccharide: neutralization by polymyxin B shuts down the signaling pathway of nuclear factor kappaB in peripheral blood mononuclear cells, even during activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. PurKine™ Endotoxin Removal Kit (Polymyxin B) - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. mdpi.com [mdpi.com]
Application Notes and Protocols for Polymyxin B Immobilized on Agarose Beads
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of Polymyxin (B74138) B immobilized on agarose (B213101) beads, a critical tool for the efficient removal of endotoxins from a variety of aqueous solutions, including protein solutions, cell culture media, and pharmaceutical preparations.
Introduction
Endotoxins, also known as lipopolysaccharides (LPS), are components of the outer membrane of Gram-negative bacteria.[1] They are potent pyrogens and can elicit strong inflammatory responses in mammals, posing a significant challenge in biopharmaceutical production and research.[2] Polymyxin B is a cyclic cationic polypeptide antibiotic with a high affinity for the lipid A portion of endotoxin (B1171834), effectively neutralizing its biological activity.[3][4] By covalently immobilizing Polymyxin B to agarose beads, a reusable and highly effective affinity chromatography matrix is created for the specific removal of endotoxins from solutions.[2][5] Immobilized Polymyxin B retains the endotoxin-binding and bactericidal properties of the free form without the associated nephrotoxicity and neurotoxicity, as the ligand is not leached into the sample.[3][4][6]
Product Specifications
Commercially available Polymyxin B-agarose beads are typically composed of cross-linked agarose, providing a porous matrix for optimal interaction with the sample. The Polymyxin B is covalently attached to the agarose, ensuring stability of the matrix.[4][5][7]
| Parameter | Specification | Source(s) |
| Matrix | Cross-linked 4% or 6% beaded agarose | [4][5][7][8] |
| Ligand | Polymyxin B | [4][5] |
| Attachment | Covalent, typically through an amino group | [4][5] |
| Binding Capacity | 200-500 µg of lipopolysaccharide (LPS) from E. coli per mL of resin | [4][8] |
| Endotoxin Removal Efficiency | Typically >99% | [3][7][9] |
| Recommended Storage | 2-8°C in a storage solution (e.g., 20-25% ethanol (B145695) or 50% glycerol (B35011) with sodium azide) | [4][5] |
Applications
The primary application of Polymyxin B-agarose is the removal of endotoxins from a wide range of biological preparations:
-
Protein and Antibody Purification: To ensure the safety and efficacy of therapeutic proteins and antibodies.
-
Vaccine Manufacturing: To eliminate pyrogenic contaminants.
-
Cell Culture Media: To prevent endotoxin-induced artifacts in cell-based assays.
-
DNA and RNA Preparations: For applications sensitive to endotoxin contamination, such as transfection.
-
Buffer and Reagent Preparation: To create endotoxin-free solutions for sensitive experiments.
Experimental Protocols
Protocol 1: Endotoxin Removal from Protein Solutions using Gravity Flow Chromatography
This protocol provides a general procedure for the removal of endotoxins from a protein solution using Polymyxin B-agarose beads in a gravity-flow column.
Materials:
-
Polymyxin B-Agarose beads (e.g., Sigma-Aldrich P1411 or similar)
-
Chromatography column (disposable polypropylene (B1209903) columns are recommended)
-
Endotoxin-free water
-
Equilibration Buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate, pH 8.0, or other suitable endotoxin-free buffer)
-
Regeneration Solution (e.g., 1% sodium deoxycholate)
-
Storage Solution (e.g., 25% ethanol in endotoxin-free water)
-
Endotoxin-free collection tubes
Procedure:
-
Resin Preparation:
-
Gently swirl the bottle of Polymyxin B-agarose to obtain a uniform suspension.
-
Transfer the desired volume of slurry to the chromatography column. Allow the storage solution to drain.
-
Wash the resin with 3-5 column volumes of endotoxin-free water to remove the storage solution.[5]
-
-
Column Equilibration:
-
Sample Preparation and Application:
-
Dissolve or dilute the sample (e.g., protein solution) in the Equilibration Buffer. To minimize non-specific binding, it is recommended to use a buffer with a physiological pH and an ionic strength equivalent to 0.1-0.5M NaCl.[7]
-
Carefully apply the sample to the top of the equilibrated resin bed. Avoid disturbing the resin surface.
-
-
Incubation (Optional but Recommended):
-
For enhanced endotoxin removal, stop the column flow after the sample has fully entered the resin bed.
-
Incubate the sample with the resin for 30-60 minutes at room temperature or 4°C.[7] Gentle rocking or rotation can improve binding.
-
-
Elution and Collection:
-
After incubation (if performed), or immediately after sample application, begin the elution process.
-
Elute the sample with the Equilibration Buffer at a controlled flow rate. A flow rate of approximately 0.2 mL/minute is often recommended for small columns.[5]
-
Collect the flow-through containing the purified, endotoxin-depleted sample in endotoxin-free collection tubes.[5] It is advisable to collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).
-
-
Column Regeneration:
-
To reuse the Polymyxin B-agarose, it must be regenerated to remove the bound endotoxins.
-
Wash the column with at least 5 column volumes of Regeneration Solution (e.g., 1% sodium deoxycholate).[5][7]
-
Thoroughly wash the column with 5-10 column volumes of endotoxin-free water to remove all traces of the regeneration solution.
-
-
Storage:
-
For long-term storage, equilibrate the resin with the Storage Solution (e.g., 25% ethanol).
-
Store the resin at 2-8°C. Do not freeze the agarose beads as this will damage their structure.[5]
-
Quantitative Data on Endotoxin Removal
The efficiency of endotoxin removal can be influenced by factors such as the initial endotoxin concentration, the sample matrix, flow rate, and contact time.
| Sample Type | Initial Endotoxin Level | Final Endotoxin Level | Removal Efficiency | Reference |
| Bovine Serum Albumin (BSA) solution | 80 EU/mg | < 1 EU/mg | >98.75% | [5] |
| Tris-HCl buffer | High concentration | Not specified | 99.82% | [3] |
| Complex protein solution (BSA, HSA, Hb, LYS, OVA) | High concentration | Not specified | 99.62% | [3] |
Visualizations
Experimental Workflow: Endotoxin Removal by Affinity Chromatography
Caption: Workflow for endotoxin removal using Polymyxin B-agarose.
Signaling Pathway: Endotoxin (LPS) Neutralization
Polymyxin B exerts its protective effect by binding to LPS and preventing its interaction with the Toll-like Receptor 4 (TLR4) complex on the surface of immune cells, thereby inhibiting the downstream inflammatory signaling cascade.
Caption: Polymyxin B blocks the LPS-induced inflammatory pathway.
References
- 1. acciusa.com [acciusa.com]
- 2. Removal of gram-negative endotoxin from solutions by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of Polymyxin B-Functionalized Cryogels for Efficient Endotoxin Removal from Protein Solutions [mdpi.com]
- 4. agscientific.com [agscientific.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Inhibition of Escherichia coli growth and respiration by polymyxin B covalently attached to agarose beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Polymyxin B-Agarose aqueous glycerol suspension | Sigma-Aldrich [sigmaaldrich.com]
- 9. PurKine™ Endotoxin Removal Kit (Polymyxin B) - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
Application Notes and Protocols: Utilizing Polymyxin B to Permeabilize Bacterial Outer Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymyxin B is a polycationic peptide antibiotic that has regained clinical significance as a last-resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. Its primary mechanism of action involves the disruption of the bacterial outer membrane, a formidable barrier that protects these pathogens from many antibiotics. This unique property of Polymyxin B can be harnessed to permeabilize the outer membrane, thereby rendering the bacteria susceptible to other antimicrobial agents that are normally excluded. These application notes provide a detailed overview of the mechanisms and protocols for using Polymyxin B as an outer membrane permeabilizing agent to enhance the efficacy of other antibiotics.
Mechanism of Action: Disrupting the Outer Membrane
Polymyxin B's activity is initiated by an electrostatic interaction with the negatively charged lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria. Specifically, the positively charged diaminobutyric acid residues of Polymyxin B bind to the lipid A component of LPS, displacing the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS layer. This displacement disrupts the integrity of the outer membrane, leading to increased permeability. This "self-promoted uptake" allows Polymyxin B and other molecules, including co-administered antibiotics, to traverse the outer membrane and reach their respective targets within the bacterial cell. At higher concentrations, Polymyxin B can further disrupt the inner cytoplasmic membrane, leading to leakage of cellular contents and cell death.
Quantitative Data: Synergistic Activity of Polymyxin B Combinations
The permeabilizing effect of Polymyxin B can be quantified by determining the reduction in the Minimum Inhibitory Concentration (MIC) of a second antibiotic in the presence of a sub-inhibitory concentration of Polymyxin B. The Fractional Inhibitory Concentration Index (FICI) is a common metric used to assess synergy. A FICI of ≤ 0.5 is generally considered synergistic.
Table 1: Synergistic Effect of Polymyxin B with Meropenem against Pseudomonas aeruginosa
| Strain | Polymyxin B MIC (µg/mL) | Meropenem MIC (µg/mL) | Polymyxin B MIC in Combination (µg/mL) | Meropenem MIC in Combination (µg/mL) | FICI | Interpretation |
| FADDI-PA060[1] | 64 | 64 | 16 | 16 | 0.5 | Synergy |
| FADDI-PA107[1] | 32 | 4 | - | - | - | - |
| PSA215[2] | 16 | 2 | - | - | - | - |
| PSA218[2] | 1 | <0.5 | - | - | - | - |
Table 2: Synergistic Effect of Polymyxin B with Rifampicin against Acinetobacter baumannii
| Strain | Polymyxin B MIC (µg/mL) | Rifampicin MIC (µg/mL) | Polymyxin B MIC in Combination (µg/mL) | Rifampicin MIC in Combination (µg/mL) | FICI | Interpretation |
| A[3] | - | - | 0.5 | 0.5 | ≤0.5 | Synergy |
| B[3] | - | - | 0.25-0.5 | 0.03-0.5 | ≤0.5 | Synergy |
| AB5075[4] | 0.25 | 4 | - | - | - | - |
| 248-01-C[4] | 0.5 | 64 | - | - | - | - |
| #9[4] | 2 | 1 | - | - | - | - |
Table 3: Synergistic Effect of Polymyxin B with Tigecycline against Klebsiella pneumoniae
| Strain | Polymyxin B MIC (µg/mL) | Tigecycline MIC (µg/mL) | Polymyxin B MIC in Combination (µg/mL) | Tigecycline MIC in Combination (µg/mL) | FICI | Interpretation |
| KP230[5] | - | - | - | - | - | - |
| KP672[5] | - | - | - | - | - | - |
| KP206[5] | - | - | - | - | - | - |
| KP336[5] | - | - | - | - | - | - |
Table 4: Synergistic Effect of Polymyxin B with Aztreonam against Escherichia coli
| Strain Isolate | Polymyxin B + Aztreonam Synergy |
| 20 isolates[6] | 2/20 showed synergy |
Experimental Protocols
Protocol 1: Outer Membrane Permeabilization Assay (NPN Uptake Assay)
This assay measures the uptake of the fluorescent probe N-phenyl-1-naphthylamine (NPN) into the periplasmic space following outer membrane disruption. NPN fluoresces weakly in aqueous environments but becomes strongly fluorescent in the hydrophobic environment of the cell membrane.
Materials:
-
Gram-negative bacteria of interest
-
Growth medium (e.g., Mueller-Hinton Broth)
-
5 mM HEPES buffer (pH 7.2)
-
N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)
-
Polymyxin B stock solution
-
Spectrofluorometer
Procedure:
-
Bacterial Culture: Grow bacteria to mid-logarithmic phase (OD₆₀₀ of 0.4-0.6).
-
Cell Preparation: Harvest cells by centrifugation, wash once with 5 mM HEPES buffer, and resuspend in the same buffer to an OD₆₀₀ of 0.5.
-
Assay: a. Add 1 mL of the bacterial suspension to a cuvette. b. Add NPN to a final concentration of 10 µM and mix. c. Record the baseline fluorescence (excitation at 350 nm, emission at 420 nm). d. Add Polymyxin B to the desired final concentration and immediately begin recording the fluorescence intensity over time until a plateau is reached.
-
Data Analysis: The increase in fluorescence is proportional to the degree of outer membrane permeabilization.
Protocol 2: Checkerboard Assay for Synergy Testing
This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Polymyxin B and second antibiotic of interest
-
Bacterial culture
-
Growth medium
Procedure:
-
Plate Preparation: In a 96-well plate, create a two-dimensional array of antibiotic concentrations. Serially dilute Polymyxin B along the x-axis and the second antibiotic along the y-axis.
-
Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of an antibiotic (alone or in combination) that inhibits visible bacterial growth.
-
FICI Calculation:
-
FICA = (MIC of drug A in combination) / (MIC of drug A alone)
-
FICB = (MIC of drug B in combination) / (MIC of drug B alone)
-
FICI = FICA + FICB
-
Protocol 3: Time-Kill Assay
This assay provides dynamic information about the rate of bacterial killing by an antimicrobial agent or combination over time.
Materials:
-
Bacterial culture
-
Growth medium
-
Polymyxin B and second antibiotic of interest
-
Sterile tubes or flasks
-
Agar (B569324) plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in growth medium to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Treatment: Add the antibiotics, alone and in combination, at desired concentrations (e.g., based on MIC values) to the bacterial suspensions. Include a growth control without any antibiotic.
-
Incubation and Sampling: Incubate the cultures at 37°C with shaking. At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Viable Cell Count: Perform serial dilutions of the collected samples and plate them on agar to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time for each treatment. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent at a specific time point. Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in the initial inoculum.
Conclusion
The ability of Polymyxin B to permeabilize the outer membrane of Gram-negative bacteria is a powerful tool for researchers and drug developers. By understanding the underlying mechanisms and employing standardized protocols such as the NPN uptake assay, checkerboard assay, and time-kill studies, it is possible to rationally design and evaluate novel combination therapies to combat multidrug-resistant pathogens. The provided data and protocols serve as a foundational resource for these endeavors.
References
- 1. Clinically Relevant Concentrations of Polymyxin B and Meropenem Synergistically Kill Multidrug-Resistant Pseudomonas aeruginosa and Minimize Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 3. In Vitro Double and Triple Synergistic Activities of Polymyxin B, Imipenem, and Rifampin against Multidrug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Model-Informed Dose Optimisation of Polymyxin-Rifampicin Combination Therapy against Multidrug-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined effect of Polymyxin B and Tigecycline to overcome Heteroresistance in Carbapenem-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions of Polymyxin B in Combination with Aztreonam, Minocycline, Meropenem, and Rifampin against Escherichia coli Producing NDM and OXA-48-Group Carbapenemases - PMC [pmc.ncbi.nlm.nih.gov]
Polymyxin B for Preventing Bacterial Contamination in Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymyxin B is a potent polypeptide antibiotic highly effective against Gram-negative bacteria. Its specific mechanism of action, targeting the lipopolysaccharide (LPS) in the outer membrane of these bacteria, makes it a valuable tool for preventing and controlling contamination in eukaryotic cell cultures. Polymyxin B is also utilized to neutralize the effects of endotoxins (LPS) in vitro, which can otherwise elicit strong, confounding immune responses in cell-based assays.[1][2][3] This document provides detailed application notes and protocols for the effective use of Polymyxin B in a cell culture setting, with a focus on optimizing its concentration to prevent contamination while minimizing cytotoxicity.
Mechanism of Action
Polymyxin B acts as a cationic detergent.[4] Its positively charged cyclic peptide portion electrostatically interacts with the negatively charged phosphate (B84403) groups of the lipid A component of LPS in the outer membrane of Gram-negative bacteria.[3] This initial binding displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to a disruption of the outer membrane's integrity. The hydrophobic tail of Polymyxin B then penetrates the hydrophobic region of the membrane, further disorganizing its structure and increasing its permeability. This ultimately leads to leakage of intracellular contents and bacterial cell death.
Caption: Mechanism of Polymyxin B action on Gram-negative bacteria.
Data Presentation
Recommended Working Concentrations
The effective concentration of Polymyxin B for preventing bacterial contamination in cell culture can vary depending on the specific application and the potential contaminants. The following table summarizes suggested working concentrations from various sources.
| Application | Recommended Concentration (per mL of medium) | Source(s) |
| Routine Contamination Prevention | 100 Units | [1] |
| General Antibacterial Use | 50 mg/L (equivalent to approx. 50 µg/mL) | [5] |
| Endotoxin (LPS) Neutralization | 10 - 30 µg |
Note: The potency of Polymyxin B is often expressed in Units, where 1 mg is equivalent to approximately 8,403 to 10,000 Units.[6][7] It is crucial to verify the activity of your specific lot of Polymyxin B.
Spectrum of Activity
Polymyxin B is primarily effective against Gram-negative bacteria. It has no activity against Gram-positive bacteria, fungi, or yeast.
| Susceptible Organisms (Gram-Negative) | Resistant Organisms | Source(s) |
| Pseudomonas aeruginosa, Acinetobacter baumannii, Klebsiella pneumoniae, Escherichia coli, Enterobacter spp., Citrobacter spp., Salmonella spp., Shigella spp., Stenotrophomonas maltophilia | Proteus spp., Morganella morganii, Providencia spp., Serratia marcescens, Burkholderia cepacia, Gram-positive bacteria, Anaerobic bacteria, Fungi, Yeast | [2][3] |
Cytotoxicity Data
While effective against bacteria, high concentrations of Polymyxin B can be toxic to eukaryotic cells. The following table provides a summary of reported cytotoxic concentrations for various cell lines. It is important to note that these concentrations are generally much higher than those recommended for routine contamination prevention.
| Cell Line | Cell Type | Cytotoxicity Metric (Concentration) | Incubation Time | Source(s) |
| NRK-52E | Rat Renal Proximal Tubular Epithelial | IC50: > 4 mg/mL | 48 hours | [7] |
| MDCK | Canine Renal Distal Tubular Epithelial | IC50: > 4 mg/mL | 48 hours | [7] |
| HEK 293 | Human Embryonic Kidney | IC50: > 4 mg/mL | 48 hours | [7] |
| HepG2 | Human Liver Carcinoma | Low cytotoxicity observed at concentrations effective against bacteria | Not specified | [4] |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Preparation of Polymyxin B Stock Solution
Materials:
-
Polymyxin B sulfate (B86663) powder
-
Sterile, tissue culture grade water or phosphate-buffered saline (PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile filter (0.22 µm)
-
Sterile aliquot tubes (e.g., 1.5 mL microcentrifuge tubes)
Procedure:
-
Reconstitution: Aseptically weigh the desired amount of Polymyxin B sulfate powder. Reconstitute the powder in sterile water or PBS to a convenient stock concentration, for example, 10 mg/mL.[8]
-
Dissolution: Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile conical tube.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots in sterile tubes. This prevents repeated freeze-thaw cycles and reduces the risk of contamination of the stock solution.
-
Storage: Store the aliquots at -20°C. Reconstituted Polymyxin B is stable for at least 10 days when stored at -70°C.[7] For parenteral use, solutions stored under refrigeration should be discarded after 72 hours.[9] Studies have shown that Polymyxin B in saline or glucose solutions is stable for 24 hours at room temperature, with significant degradation observed after 48 hours.[10][11]
Caption: Workflow for preparing Polymyxin B stock solution.
Protocol for Determining Optimal (Non-Toxic) Working Concentration
It is recommended to determine the optimal, non-toxic concentration of Polymyxin B for your specific cell line, especially for sensitive or primary cell cultures. A dose-response experiment using a cell viability assay is the standard method.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
Polymyxin B stock solution
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of analysis (typically 5,000-10,000 cells per well). Incubate for 24 hours to allow for cell attachment.
-
Serial Dilutions: Prepare a series of dilutions of your Polymyxin B stock solution in complete cell culture medium. A suggested range to test is from 0 (control) to 200 µg/mL. It is important to include a vehicle control (medium with the same amount of solvent used for the stock solution, if any).
-
Treatment: Remove the medium from the wells and replace it with the medium containing the different concentrations of Polymyxin B. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for a period that is relevant to your typical experimental timeline (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Following incubation, perform a cell viability assay according to the manufacturer's instructions. For an MTT assay, this typically involves adding the MTT reagent, incubating, and then solubilizing the formazan (B1609692) crystals before reading the absorbance.[12]
-
Data Analysis:
-
Calculate the average absorbance for each concentration.
-
Normalize the data to the control wells (untreated cells) to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the Polymyxin B concentration.
-
The optimal working concentration will be the highest concentration that does not significantly reduce cell viability.
-
References
- 1. Polymyxin B liquid, suitable for cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]
- 2. Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymyxins and Bacterial Membranes: A Review of Antibacterial Activity and Mechanisms of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity and Predicted Nephrotoxicity of Synthetic Antibiotics Based on Polymyxin B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mpbio.com [mpbio.com]
- 6. Polymyxin B Solution w/ 50mg/ml Polymyxin B in sterile tissue culture grade water Suitable for vaccine production [himedialabs.com]
- 7. Characterization of Polymyxin B-Induced Nephrotoxicity: Implications for Dosing Regimen Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Condensation methodology for quantification of Polymyxin B fluorimetrically: application to pharmaceutical formulations and greenness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalrph.com [globalrph.com]
- 10. scielo.br [scielo.br]
- 11. scielo.br [scielo.br]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of Polymyxin B Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymyxin (B74138) B is a polypeptide antibiotic effective against most Gram-negative bacilli.[1] It functions by binding to the lipid A portion of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria, disrupting membrane integrity and leading to cell death.[2][3] In a laboratory setting, Polymyxin B is frequently used as an antibacterial agent in cell culture and to neutralize endotoxin (B1171834) (LPS) contamination.[4] Accurate and consistent preparation of Polymyxin B stock solutions is crucial for reliable experimental outcomes. These application notes provide a detailed protocol for the preparation, storage, and quality control of Polymyxin B stock solutions for research use.
Quantitative Data Summary
For ease of reference, the following table summarizes the key quantitative data for the preparation and handling of Polymyxin B sulfate (B86663) solutions.
| Parameter | Value | Reference |
| Solubility | ||
| Water | Freely soluble; up to 50 mg/mL | [2][5] |
| Ethanol | Slightly soluble; 0.115 mg/mL | |
| Organic Solvents | Minimal solubility | |
| Potency | ≥6,000 USP units per mg | |
| Storage of Powder | 2-8°C, protected from light | [6] |
| Storage of Stock Solution | ||
| Refrigerated (2-8°C) | Stable for 6-12 months (aqueous solutions). For parenteral/cell culture use, it is recommended to discard after 72 hours to ensure safety. Stock solutions can be stored at 2-8°C. | [6][7] |
| Room Temperature (25°C) | Stable for at least 24 hours in 0.9% saline. Significant degradation may occur after 48 hours. | [8][9] |
| At 37°C | Stable for 5 days | [2][3] |
| pH Stability | Stable in acidic pH (2-7), with maximum stability at pH 3.4. Inactivated by strongly acidic or alkaline solutions. | [6] |
| Typical Working Concentrations | ||
| Cell Culture (contamination prevention) | 100 U/mL | [4] |
| LPS Neutralization | Varies depending on LPS concentration | [4] |
| Antimicrobial Susceptibility Testing (QC ranges for E. coli ATCC 25922) | 0.25 to 2 µg/mL | [10] |
| Antimicrobial Susceptibility Testing (QC ranges for P. aeruginosa ATCC 27853) | 0.25 to 2 µg/mL | [10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Polymyxin B Stock Solution
This protocol describes the preparation of a high-concentration stock solution of Polymyxin B sulfate in water.
Materials:
-
Polymyxin B sulfate powder (ensure it is suitable for your application, e.g., cell culture grade)
-
Sterile, nuclease-free water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Pipettes and sterile tips
-
Vortex mixer
-
Analytical balance and weigh paper
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), bring the Polymyxin B sulfate powder and sterile water to room temperature.
-
Weighing: Tare the analytical balance with a piece of weigh paper. Carefully weigh the desired amount of Polymyxin B sulfate powder.
-
Dissolving: Transfer the powder to a sterile conical tube. Add the required volume of sterile water to achieve a final concentration of 10 mg/mL. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of Polymyxin B sulfate and add it to 10 mL of sterile water.
-
Mixing: Cap the tube tightly and vortex until the powder is completely dissolved. The solution should be a very slightly hazy, colorless to yellow solution.
-
Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile conical tube. This step is critical for cell culture applications to ensure the sterility of the stock solution.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles and reduces the risk of contamination. Store the aliquots at 2-8°C.[6] For long-term storage, aliquots can be stored at -20°C, although aqueous solutions are quite stable under refrigeration for up to 6-12 months.[6] However, for critical applications like cell culture, it is recommended to use the refrigerated stock within 72 hours.[7]
Diagrams
Workflow for Preparation of Polymyxin B Stock Solution
Caption: Workflow for Polymyxin B Stock Solution Preparation.
Logical Flow for Quality Control of Polymyxin B Stock Solution
Caption: Quality Control Workflow for Polymyxin B Stock Solution.
Quality Control
To ensure the reliability of experiments, quality control (QC) measures should be implemented for newly prepared Polymyxin B stock solutions.
-
Visual Inspection: The solution should be clear to slightly hazy and colorless to yellow. Any significant precipitation or color change may indicate degradation or contamination.
-
Sterility Testing: For applications in cell culture, a small aliquot of the final sterile-filtered stock solution should be plated on a non-selective agar (B569324) plate and incubated for 24-48 hours to check for bacterial or fungal contamination.
-
Activity Assay: The biological activity of the stock solution can be confirmed by performing a minimal inhibitory concentration (MIC) assay against a known susceptible bacterial strain, such as E. coli ATCC 25922 or P. aeruginosa ATCC 27853.[10]
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling Polymyxin B powder and solutions.
-
Polymyxin B sulfate is hygroscopic; keep the container tightly closed in a dry and well-ventilated place.[6]
-
Handle the powder in a chemical fume hood to avoid inhalation.
Conclusion
Proper preparation and storage of Polymyxin B stock solutions are essential for their effective use in research. By following this detailed protocol and adhering to the recommended storage conditions and quality control measures, researchers can ensure the integrity and efficacy of their Polymyxin B solutions, leading to more reproducible and reliable experimental results.
References
- 1. goldbio.com [goldbio.com]
- 2. Polymyxin B sulfate salt | Krackeler Scientific, Inc. [krackeler.com]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. Polymyxin B liquid, suitable for cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]
- 5. POLYMYXIN B SULFATE USP MICRONIZED (NON-STERILE) - PCCA [pccarx.com]
- 6. pharmacylibrary.com [pharmacylibrary.com]
- 7. globalrph.com [globalrph.com]
- 8. scielo.br [scielo.br]
- 9. Stability of polymyxin B sulfate diluted in 0.9% sodium chloride injection and stored at 4 or 25 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quality Control Guidelines for Testing Gram-Negative Control Strains with Polymyxin B and Colistin (Polymyxin E) by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Endotoxin Removal using Immobilized Polymyxin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endotoxin (B1171834), a lipopolysaccharide (LPS) component of the outer membrane of Gram-negative bacteria, is a potent pyrogen that can elicit strong inflammatory responses in humans and animals. Contamination of pharmaceutical products, biologics, and research reagents with endotoxin poses a significant safety risk. Polymyxin (B74138) B (PMX), a cyclic cationic polypeptide antibiotic, exhibits a high binding affinity for the lipid A moiety of endotoxin, effectively neutralizing its pyrogenic activity.[1] However, the systemic administration of PMX is associated with nephrotoxicity and neurotoxicity.[1]
To overcome these toxic effects while harnessing the endotoxin-neutralizing capability of PMX, various techniques have been developed to immobilize the antibiotic onto solid supports. This approach allows for the efficient removal of endotoxin from solutions through affinity chromatography or batch incubation, without the risk of releasing toxic PMX into the final product. Covalent immobilization ensures minimal leaching of the ligand, a critical factor for applications in drug development and manufacturing.[1]
This document provides detailed application notes and protocols for the immobilization of Polymyxin B and its use in endotoxin removal from various solutions.
Principles of Polymyxin B-Based Endotoxin Removal
The primary mechanism of endotoxin removal by immobilized Polymyxin B is based on the high-affinity interaction between the cationic PMX molecule and the anionic lipid A portion of the endotoxin. This interaction involves both electrostatic and hydrophobic forces.[2] The positively charged primary amino groups of the diaminobutyric acid residues in PMX interact with the negatively charged phosphate (B84403) groups of lipid A.[3] By covalently attaching PMX to an insoluble matrix, a highly effective and reusable endotoxin affinity resin can be created.
Support Matrices for Polymyxin B Immobilization
Several types of solid supports can be used for the immobilization of Polymyxin B. The choice of matrix depends on the specific application, required capacity, and operational parameters such as flow rate and pressure.
-
Agarose (B213101) Beads: Beaded agarose (e.g., Sepharose) is a widely used support due to its hydrophilic nature, porous structure, and the availability of well-established coupling chemistries. It is suitable for low-pressure chromatography applications.[4]
-
Magnetic Beads: Magnetic beads offer the advantage of easy separation from the sample solution using a magnetic field, eliminating the need for centrifugation or chromatography columns. This makes them ideal for batch processing and high-throughput applications.[5]
-
Polystyrene-Derivative Fibers: These fibers provide a large surface area for immobilization and are commonly used in clinical hemoperfusion cartridges for the treatment of sepsis.[2] They are designed for high flow rates and low-pressure drop.[2]
-
Cryogels: These macroporous gel matrices can be formed from various polymers and offer high permeability, making them suitable for processing viscous samples or solutions with high protein concentrations at high flow rates.[6]
Quantitative Data on Immobilized Polymyxin B Resins
The performance of different immobilized Polymyxin B resins can be compared based on key quantitative parameters. The following table summarizes typical data gathered from commercial products and scientific literature.
| Support Matrix | Ligand Density (mg PMX/mL resin) | Binding Capacity (EU/mL resin) | Recommended Flow Rate | Manufacturer/Reference |
| 6% Cross-linked Agarose | ~1 | ≥ 9,995 | Gravity Flow | G-Biosciences[7] |
| 4% Cross-linked Agarose | ~1 | 200-500 µg LPS/mL | ~0.2 mL/min | Sigma-Aldrich[4] |
| 4% Cross-linked Agarose | Not Specified | 2,000,000 | 0.25 - 0.5 mL/min | Abbkine[8] |
| Polymeric Macroporous Beads | 2 - 4 | Not Specified | Up to 2,000 cm/hr | Bio-Rad[9] |
| Magnetic Microspheres | Not Specified | ≥ 9,995 | Batch Incubation | Bioclone[5] |
| HEMA-co-AM Cryogel | 24.43 | 1,408,380 (calculated from 1408.38 EU/mg) | 6 mL/min | [6] |
Note: EU (Endotoxin Unit) is a measure of endotoxin activity. The conversion to mass can vary depending on the endotoxin standard (approx. 10-12 EU per ng of E. coli O111:B4 LPS).
Experimental Protocols
Protocol 1: General Method for Covalent Immobilization of Polymyxin B to Activated Agarose
This protocol describes a general method for coupling Polymyxin B to a pre-activated agarose resin, such as CNBr-activated or NHS-activated agarose. For optimal results and safety, it is recommended to use commercially available pre-activated resins and follow the manufacturer's instructions.
Materials:
-
CNBr-activated or NHS-activated Agarose Beads
-
Polymyxin B Sulfate (B86663)
-
Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3
-
Blocking Buffer: 0.1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.0
-
Wash Buffer: 0.1 M Acetate buffer, 0.5 M NaCl, pH 4.0
-
Final Wash Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Endotoxin-free water and labware
Procedure:
-
Resin Preparation: Weigh the required amount of activated agarose powder and hydrate (B1144303) it in 1 mM HCl for 15-30 minutes on a glass filter.
-
Washing: Wash the hydrated resin with 10-15 bed volumes of ice-cold 1 mM HCl, followed by 2-3 bed volumes of ice-cold Coupling Buffer.
-
Ligand Preparation: Dissolve Polymyxin B sulfate in the Coupling Buffer to a final concentration of 5-10 mg/mL.
-
Coupling Reaction: Quickly transfer the washed resin to the Polymyxin B solution. Mix gently by end-over-end rotation for 2 hours at room temperature or overnight at 4°C.
-
Blocking: After the coupling reaction, collect the resin by filtration and transfer it to the Blocking Buffer. Incubate for 2 hours at room temperature to block any remaining active groups.
-
Washing Cycles: Wash the resin with 5 bed volumes of Coupling Buffer, followed by 5 bed volumes of Wash Buffer (pH 4.0). Repeat this high and low pH wash cycle 3-4 times to remove non-covalently bound ligand.
-
Final Wash and Storage: Wash the resin with 5-10 bed volumes of Final Wash Buffer (PBS). The resin is now ready for use. For storage, resuspend the resin in PBS containing a preservative (e.g., 20% ethanol (B145695) or 0.02% sodium azide) and store at 4°C. DO NOT FREEZE .[4]
Protocol 2: Endotoxin Removal from a Protein Solution using a Column Format
This protocol provides a standard procedure for removing endotoxin from a protein solution using a packed column of Polymyxin B-agarose.
Materials:
-
Polymyxin B-Agarose resin slurry
-
Empty chromatography column
-
Regeneration Buffer: 1% Sodium Deoxycholate or 0.1 M NaOH
-
Equilibration/Wash Buffer: Endotoxin-free buffer of choice (e.g., PBS, Tris-HCl) with 0.1-0.5 M NaCl to reduce non-specific ionic interactions.[7]
-
Endotoxin-contaminated protein solution
-
Endotoxin-free collection tubes
-
Peristaltic pump (optional, for controlled flow rate)
Procedure:
-
Column Packing: Allow all reagents and the resin to come to room temperature. Gently swirl the resin bottle to create a uniform slurry. Pack the desired volume of resin into the chromatography column. Allow the storage solution to drain out, but do not let the resin bed run dry.
-
Regeneration (First Use and Between Runs): Before the first use and after each subsequent use, regenerate the column. Flow 5 bed volumes of Regeneration Buffer through the column. Immediately wash with at least 10 bed volumes of endotoxin-free water until the pH of the eluate returns to neutral.
-
Equilibration: Equilibrate the column with 5-10 bed volumes of Equilibration/Wash Buffer.
-
Sample Application: Apply the endotoxin-contaminated protein solution to the column. The flow rate should be slow to allow for maximal binding of endotoxin to the immobilized PMX. A flow rate of approximately 0.25 mL/min is recommended for many agarose-based resins.[8] For protein-bound endotoxin, a slower flow rate or batch incubation may be necessary.[10]
-
Collection: Collect the flow-through in an endotoxin-free collection tube. This fraction contains the purified protein.
-
Washing: Wash the column with 2-3 bed volumes of Equilibration/Wash Buffer and collect this fraction. This step helps to recover any protein that may have been retained in the column void volume.
-
Analysis: Pool the protein-containing fractions. Determine the protein concentration (e.g., by A280) and measure the final endotoxin level using the LAL assay.
-
Regeneration and Storage: After use, regenerate the column as described in step 2. For storage, equilibrate the column with a storage buffer (e.g., PBS with 20% ethanol) and store at 4°C.
Protocol 3: Quantification of Immobilized Polymyxin B (Indirect Method)
This protocol describes an indirect method to determine the amount of Polymyxin B coupled to a solid support by measuring the concentration of PMX in the solution before and after the coupling reaction.
Materials:
-
Samples of the Polymyxin B coupling solution taken before and after the immobilization reaction.
-
HPLC-MS/MS system or a spectrofluorometer.
-
For fluorometric method: Ninhydrin (B49086) and phenylacetaldehyde (B1677652) reagents.[5]
Procedure:
-
Sample Collection: Before starting the coupling reaction (Protocol 1, Step 4), take a precise aliquot of the Polymyxin B solution. This is the "Initial" sample. After the coupling reaction is complete, collect the supernatant. This is the "Final" sample.
-
Standard Curve Preparation: Prepare a series of Polymyxin B standards of known concentrations in the same coupling buffer.
-
Quantification:
-
HPLC-MS/MS Method: Analyze the standards, the "Initial" sample, and the "Final" sample using a validated HPLC-MS/MS method for Polymyxin B quantification.
-
Fluorometric Method: Derivatize the standards and samples with ninhydrin and phenylacetaldehyde.[5] Measure the fluorescence intensity at λem = 475.5 nm (λex = 386 nm).[5]
-
-
Calculation:
-
Using the standard curve, determine the concentration of Polymyxin B in the "Initial" (C_initial) and "Final" (C_final) samples.
-
Calculate the total mass of PMX before and after coupling:
-
Mass_initial = C_initial × Volume_initial
-
Mass_final = C_final × Volume_final
-
-
Calculate the mass of immobilized PMX:
-
Mass_immobilized = Mass_initial - Mass_final
-
-
Calculate the ligand density:
-
Ligand Density (mg/mL) = Mass_immobilized / Volume of resin bed
-
-
Protocol 4: Limulus Amebocyte Lysate (LAL) Assay for Endotoxin Quantification
The LAL assay is the standard method for detecting and quantifying endotoxin. This is a summary of the general procedure for a chromogenic LAL assay. Always use a commercial kit and follow the manufacturer's specific protocol.
Materials:
-
LAL Chromogenic Endotoxin Quantitation Kit
-
Endotoxin-free water (LAL Reagent Water)
-
Endotoxin standard (usually E. coli O55:B5)
-
Endotoxin-free tubes and pipette tips
-
Microplate reader capable of reading absorbance at the specified wavelength (e.g., 405 nm)
-
Incubating plate reader or water bath at 37°C
Procedure:
-
Standard Curve Preparation: Prepare a series of endotoxin standards by serially diluting the reconstituted endotoxin standard with LAL Reagent Water, according to the kit instructions. The range typically covers 0.005 to 5.0 EU/mL.
-
Sample Preparation: Dilute the test samples (protein solution before and after purification) with LAL Reagent Water to ensure the endotoxin concentration falls within the range of the standard curve and to overcome any potential product inhibition.
-
Assay Procedure:
-
Pipette standards and samples into a 96-well microplate in duplicate or triplicate.
-
Add the reconstituted LAL reagent to all wells.
-
Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 10 minutes).
-
Add the chromogenic substrate solution to all wells.
-
Incubate the plate at 37°C for a second specified time (e.g., 6 minutes).
-
Add a stop reagent to each well to halt the enzymatic reaction.
-
-
Data Analysis: Read the absorbance of the plate at 405 nm. Generate a standard curve by plotting the absorbance versus the endotoxin concentration of the standards. Calculate the endotoxin concentration in the samples by interpolating their absorbance values from the standard curve, remembering to multiply by the sample dilution factor.
Visualizations
Chemical Immobilization Workflow
Caption: Covalent coupling of Polymyxin B to an activated agarose support.
Endotoxin Removal Experimental Workflow
Caption: Workflow for endotoxin removal from a protein solution.
Endotoxin Signaling Pathway
Caption: Simplified TLR4 signaling pathway initiated by endotoxin (LPS).
References
- 1. [PDF] The Determination of Polymyxin B in Critically Ill Patients by the HPLC-MS/MS Method | Semantic Scholar [semanticscholar.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Condensation methodology for quantification of Polymyxin B fluorimetrically: application to pharmaceutical formulations and greenness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rapid and sensitive detection of gram-negative bacteria using surface-immobilized polymyxin B | PLOS One [journals.plos.org]
- 6. Up-to-date information on polymyxin B-immobilized fiber column direct hemoperfusion for septic shock [accjournal.org]
- 7. usp.org [usp.org]
- 8. Frontiers | A simple HPLC–MS/MS method for the determination of polymyxin B in human plasma and its application in the pharmacokinetic study in elderly patients infected with multidrug-resistant Gram-negative bacteria [frontiersin.org]
- 9. The Determination of Polymyxin B in Critically Ill Patients by the HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-endotoxin Properties of Polymyxin B-immobilized Fibers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Polymyxin B Stability and Storage: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and proper storage of Polymyxin (B74138) B. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data summaries to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the recommended storage conditions for lyophilized Polymyxin B powder?
A1: Lyophilized Polymyxin B sulfate (B86663) powder should be stored in tight, light-resistant containers.[1] Recommended storage temperatures are generally at controlled room temperature, between 20°C to 25°C (68°F to 77°F).[2][3] Some guidelines also permit storage at temperatures below 30°C, protected from light.[1]
Q2: How should I store Polymyxin B after reconstituting it in a solution?
A2: Reconstituted solutions of Polymyxin B should be stored under refrigeration at 2°C to 8°C (36°F to 46°F).[2][4] For parenteral use, it is recommended to discard any unused portion after 72 hours.[2][3] However, for specific applications like intravenous, intramuscular, intrathecal, and subconjunctival administration, it is often recommended to discard the unused solution after 24 hours.[4]
Q3: My experiment requires me to keep a Polymyxin B solution at room temperature. For how long is it stable?
A3: Polymyxin B solutions in 0.9% saline or 5% glucose are stable for up to 24 hours at room temperature (25°C).[5][6][7] Significant degradation of Polymyxin B1 and B2 has been observed after 48 and 72 hours under these conditions.[5][6][7] Studies have shown that after 48 hours, Polymyxin B can degrade by almost 10%, and its concentration may fall below 90% after 72 hours.[5][6]
Q4: I am working with a buffered solution. How does pH affect the stability of Polymyxin B?
A4: The pH of the solution is a critical factor for Polymyxin B stability. Aqueous solutions are stable in acidic conditions, with a pH range of 2 to 7.[1] The maximum stability is observed at a pH of 3.4.[1] Polymyxin B is inactivated in strongly acidic or strongly alkaline solutions.[1] Degradation is most rapid at a pH of 7.4.[8][9] It is also noted that pH values above 7.0 can promote drug decomposition.[6]
Q5: I suspect my Polymyxin B solution has degraded. What are the common degradation pathways?
A5: The degradation of Polymyxin B in aqueous solutions follows pseudo-first-order kinetics.[8][10][11][12] A major mechanism of degradation in both acidic and neutral media is racemization.[8][9] Enzymatic degradation can also occur, for instance, by proteases that cleave the peptide bonds.[13]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of antibacterial activity in my assay. | Degradation of Polymyxin B due to improper storage (e.g., prolonged storage at room temperature, exposure to light). | Prepare fresh solutions daily and store stock solutions at 2-8°C for no longer than the recommended time. Protect solutions from light. |
| The pH of your experimental buffer is outside the optimal range (pH 2-7). | Verify the pH of your solution. Adjust if necessary to be within the stable range, ideally closer to pH 3.4 for maximum stability.[1] | |
| Inconsistent results between experimental batches. | Use of expired or improperly stored lyophilized powder. | Always check the expiration date on the vial. Ensure the powder has been stored at the recommended controlled room temperature and protected from light.[2][3] |
| Inconsistent preparation of Polymyxin B solutions. | Standardize your protocol for reconstitution and dilution. Ensure the same solvent and final concentration are used for each experiment. | |
| Precipitate formation in the solution. | The solution may be too concentrated or stored at an inappropriate temperature. Polymyxin B should not be stored in alkaline solutions as they are less stable.[2] | Ensure the concentration is within the solubility limits for your chosen solvent. Confirm that the pH is not alkaline. |
Quantitative Data Summary
Table 1: Storage Conditions for Lyophilized Polymyxin B Powder
| Parameter | Condition | Reference |
| Temperature | 20°C to 25°C (68°F to 77°F) | [2][3] |
| < 30°C | [1] | |
| Light Exposure | Protect from light | [1][2][4] |
| Container | Tight, light-resistant containers | [1] |
Table 2: Stability of Reconstituted Polymyxin B Solutions
| Solvent | Concentration | Storage Temperature | Duration of Stability (>90% concentration) | Reference |
| 0.9% Saline | Not specified | 25°C & 40°C | 24 hours | [5][6] |
| 5% Glucose | Not specified | 25°C & 40°C | 24 hours | [5][6] |
| 0.9% Saline | Not specified | 4°C & 25°C | At least 24 hours; >90% for up to 2 days | [10][11] |
| Water | Not specified | 4°C | Up to 168 hours | [5] |
| Various Infusion Solutions | High concentrations | 25°C & 30°C | At least 24 hours | [5] |
| Sterile Water or 0.9% NaCl | 1 to 2.5 mg/mL | 2-8°C | Discard after 72 hours (Topical Ophthalmic) | [4] |
| 5% Dextrose | 200 to 500 mL | 2-8°C | Discard after 24 hours (IV) | [4] |
Table 3: Effect of pH on Polymyxin B Stability in Aqueous Solutions
| pH Range | Stability | Reference |
| 2 - 7 | Stable | [1] |
| 3.4 | Maximum Stability | [1][8] |
| > 7 | Promotes decomposition | [6][8] |
| 7.4 | Most rapid degradation | [8][9] |
| Strongly Acidic | Inactivated | [1] |
| Strongly Alkaline | Inactivated | [1][2] |
Experimental Protocols
Protocol: Stability Indicating HPLC Method for Polymyxin B
This protocol is a generalized representation based on methods described in the literature for determining Polymyxin B concentration for stability studies.[5][14][15][16]
1. Objective: To quantify the concentration of Polymyxin B1 and B2 in a solution over time to assess its stability under defined storage conditions.
2. Materials:
- Polymyxin B sulfate reference standard
- High-purity water (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid or other suitable mobile phase modifier
- C18 reversed-phase HPLC column
- HPLC system with UV or Mass Spectrometry (MS) detector
3. Preparation of Standard Solutions: a. Prepare a stock solution of Polymyxin B sulfate (e.g., 1 mg/mL) in high-purity water. b. Perform serial dilutions from the stock solution to create a series of calibration standards (e.g., ranging from 0.1 µg/mL to 10 µg/mL).
4. Sample Preparation: a. Reconstitute lyophilized Polymyxin B in the desired solvent (e.g., 0.9% saline, 5% glucose, or a specific buffer) to a known concentration. b. Aliquot the solution into separate, sealed vials for each time point and storage condition to be tested. c. At each designated time point (e.g., 0, 4, 8, 12, 24, 48, 72 hours), retrieve a vial from each storage condition. d. Dilute the sample with high-purity water or mobile phase to fall within the range of the calibration curve. e. Filter the diluted sample through a 0.22 µm syringe filter before injection.
5. Chromatographic Conditions (Example):
- Column: C18, e.g., 4.6 x 150 mm, 5 µm
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A time-dependent gradient from a high percentage of Mobile Phase A to a high percentage of Mobile Phase B to ensure separation of Polymyxin B1 and B2 from any degradants.
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Detection: UV at 215 nm or MS/MS detection for higher sensitivity and specificity.
6. Data Analysis: a. Generate a calibration curve by plotting the peak area of the Polymyxin B1 and B2 standards against their known concentrations. b. Determine the concentration of Polymyxin B1 and B2 in the test samples by interpolating their peak areas from the calibration curve. c. Calculate the percentage of the initial concentration remaining at each time point. Stability is often defined as retaining >90% of the initial concentration.
Visualizations
Caption: Experimental workflow for assessing the stability of Polymyxin B solutions.
Caption: Troubleshooting decision tree for Polymyxin B stability issues.
References
- 1. pharmacylibrary.com [pharmacylibrary.com]
- 2. DailyMed - POLYMYXIN B injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 3. rwandafda.gov.rw [rwandafda.gov.rw]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Study of the stability of polymyxins B(1), E(1) and E(2) in aqueous solution using liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Stability of polymyxin B sulfate diluted in 0.9% sodium chloride injection and stored at 4 or 25 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Inactivation of Polymyxin by Hydrolytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Development and validation of a reversed-phase high-performance liquid chromatography assay for polymyxin B in human plasma. | Sigma-Aldrich [merckmillipore.com]
- 16. Development and validation of a reversed-phase high-performance liquid chromatography assay for polymyxin B in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Cytotoxicity of Polymyxin B
<
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the in vitro cytotoxicity of Polymyxin (B74138) B on mammalian cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Polymyxin B cytotoxicity in mammalian cells?
A1: Polymyxin B induces cytotoxicity primarily through apoptosis.[1][2] This is initiated by interactions with the cell membrane, leading to increased permeability, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS).[2][3][4] Both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways are activated, involving the activation of caspases-3, -8, and -9.[5][6]
Q2: Why am I observing high variability in cytotoxicity between different mammalian cell lines?
A2: Cell lines exhibit differential susceptibility to Polymyxin B. For instance, human kidney cells (HK-2) are more susceptible than rat kidney cells (NRK-52E).[1] Similarly, neutrophil-like HL-60-dN cells show higher sensitivity than macrophage-like THP-1-dM cells.[5] This variability is likely due to differences in cell membrane composition, metabolic activity, and the expression levels of receptors involved in drug uptake.
Q3: What are the typical effective concentrations (EC50) of Polymyxin B for in vitro studies?
A3: The EC50 values for Polymyxin B vary significantly depending on the cell line and incubation time. It is crucial to perform a dose-response experiment for your specific cell line. Refer to the data table below for published EC50 values.
Q4: How can I distinguish between apoptosis and necrosis in my Polymyxin B-treated cells?
A4: To differentiate between apoptosis and necrosis, you can use assays like Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic and necrotic cells will be positive for both.[7] Additionally, morphological changes, such as cell shrinkage and membrane blebbing for apoptosis versus cell swelling and membrane rupture for necrosis, can be observed via microscopy.
Q5: My cell viability assay (e.g., MTT) results are inconsistent. What could be the cause?
A5: Inconsistent results in viability assays can stem from several factors:
-
Cell Seeding Density: Ensure a consistent and optimal cell number is seeded in each well.
-
Polymyxin B Preparation: Prepare fresh solutions of Polymyxin B for each experiment, as its potency can degrade.
-
Incubation Time: Adhere to a strict incubation timeline, as cytotoxicity is time-dependent.[2][5]
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays. Consider using a complementary assay (e.g., LDH release for cytotoxicity) to validate your findings.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Higher than expected cytotoxicity at low concentrations | - Cell line is highly sensitive. - Error in Polymyxin B dilution. - Contamination of cell culture. | - Perform a wider range dose-response curve. - Verify stock concentration and recalculate dilutions. - Check for mycoplasma or bacterial contamination. |
| No significant cytotoxicity observed | - Cell line is resistant. - Insufficient incubation time. - Inactive Polymyxin B. | - Increase the concentration range and/or incubation period. - Use a positive control known to induce apoptosis. - Use a fresh vial of Polymyxin B. |
| High background in apoptosis assays | - Sub-optimal cell culture conditions leading to spontaneous apoptosis. - Harsh cell handling during the assay. | - Ensure cells are healthy and in the logarithmic growth phase before treatment. - Handle cells gently during harvesting and staining. |
| Contradictory results between different cytotoxicity assays | - Different assays measure different cellular events (e.g., metabolic activity vs. membrane integrity). | - Understand the principle of each assay. Use a multi-parametric approach to get a comprehensive view of cell death. For example, combine a viability assay with an apoptosis-specific assay. |
Quantitative Data Summary
The following table summarizes the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) of Polymyxin B in various mammalian cell lines.
| Cell Line | Cell Type | EC50/IC50 (µM) | Incubation Time (hours) | Reference |
| THP-1-dM | Human macrophage-like | 751.8 | 24 | [5] |
| HL-60-dN | Human neutrophil-like | 175.4 | 24 | [5] |
| NRK-52E | Rat kidney proximal tubular | 1050 | 24 | [1] |
| HK-2 | Human kidney proximal tubular | 350 | 16 | [1] |
| LLC-PK1 | Porcine kidney proximal tubular | ~500 (for ~50% necrosis) | Not Specified | [1] |
| HK-2 | Human kidney proximal tubular | ~100 (for ~50% cell death) | 40 | [8] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted from standard methodologies for assessing cell metabolic activity as an indicator of viability.[7]
Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of viable cells.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and culture for 24 hours.
-
Treat cells with various concentrations of Polymyxin B and a vehicle control.
-
Incubate for the desired time period (e.g., 24 hours).
-
Remove the culture medium and add 20 µL of 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate at 37°C for 4 hours.[7]
-
Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection using Annexin V/PI Staining
This protocol outlines the detection of apoptosis through the externalization of phosphatidylserine (B164497) and loss of membrane integrity.[7]
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying necrotic or late apoptotic cells.
Procedure:
-
Seed and treat cells with Polymyxin B as described for the MTT assay.
-
Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.[7]
-
Add Annexin V-FITC and PI to the cell suspension.[7]
-
Incubate for 15 minutes at room temperature in the dark.[7]
-
Add 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[7]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing Polymyxin B cytotoxicity.
Caption: Simplified signaling pathways of Polymyxin B-induced apoptosis.
Caption: Troubleshooting flowchart for inconsistent cytotoxicity results.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Polymyxin B Nephrotoxicity: From Organ to Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymyxin B Nephrotoxicity: From Organ to Cell Damage | PLOS One [journals.plos.org]
- 4. Pro-caspase-3 protects cells from polymyxin B-induced cytotoxicity by preventing ROS accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polymyxin-Induced Cell Death of Human Macrophage-Like THP-1 and Neutrophil-Like HL-60 Cells Associated with the Activation of Apoptotic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchmgt.monash.edu [researchmgt.monash.edu]
- 7. benchchem.com [benchchem.com]
- 8. Polymyxin B causes DNA damage in HK-2 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting endotoxin removal with Polymyxin B columns
Welcome to the technical support center for endotoxin (B1171834) removal using Polymyxin B affinity chromatography. This guide provides answers to frequently asked questions, detailed troubleshooting advice for common issues encountered during experiments, and standard protocols to ensure optimal results.
Frequently Asked Questions (FAQs)
Q1: What are endotoxins?
Endotoxins are lipopolysaccharides (LPS), which are major components of the outer membrane of Gram-negative bacteria like E. coli.[1][2][3] They are released when the bacteria die and their cell wall breaks down. Even in minute quantities, endotoxins can cause strong inflammatory responses, fever, and in severe cases, septic shock, making their removal from biopharmaceutical products and research materials critical.[3][4]
Q2: How do Polymyxin B columns work?
Polymyxin B is a cyclic cationic polypeptide antibiotic that has a high affinity for the lipid A portion of endotoxins.[5][6][7] In affinity chromatography, Polymyxin B is covalently immobilized onto a solid support matrix (like agarose (B213101) beads).[2][6][8] When a solution containing endotoxins is passed through the column, the endotoxins bind tightly to the immobilized Polymyxin B, while the target molecules (e.g., proteins, antibodies) pass through, effectively purifying the sample from endotoxins.[5]
Q3: What is the typical binding capacity of a Polymyxin B column?
The binding capacity can vary between manufacturers but is generally very high. Many commercial resins boast a binding capacity of over 2,000,000 Endotoxin Units (EU) per milliliter of resin.[1][2][9] This high capacity allows for the effective removal of endotoxins (>99%) from highly contaminated samples.[1][2][9]
Q4: How many times can a Polymyxin B column be regenerated and reused?
Most Polymyxin B columns can be regenerated and reused multiple times without a significant loss in performance. Manufacturers often state that the resin can be regenerated at least 5 to 10 times.[1][2][8] Proper adherence to the regeneration protocol is crucial for maintaining the column's capacity and longevity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the endotoxin removal process. The following diagram provides a logical workflow for troubleshooting suboptimal results.
Caption: Troubleshooting workflow for high endotoxin levels post-purification.
Q: Why is my endotoxin removal efficiency low?
A: This is the most common issue, where the final product still contains unacceptable levels of endotoxin. Several factors can be responsible.
-
Potential Cause 1: Column Capacity Exceeded.
-
Solution: Your sample may contain a higher endotoxin load than the column can handle in a single pass. Reduce the amount of sample loaded or use a larger column volume. Alternatively, you can pass the eluate through the same regenerated column or a second column to further reduce endotoxin levels.[8]
-
-
Potential Cause 2: Suboptimal Buffer Conditions.
-
Solution: The binding of endotoxin to Polymyxin B is sensitive to pH and ionic strength. The optimal pH range is typically 6.0-9.0, with pH 7-8 being ideal.[3][10] Ionic strength should also be controlled; a salt concentration of 0.15-0.5 M NaCl is often recommended to reduce non-specific binding without disrupting the endotoxin-Polymyxin B interaction.[3][10]
-
-
Potential Cause 3: Insufficient Contact Time.
-
Solution: The binding kinetics may require a longer contact time between the sample and the resin. Reduce the flow rate during sample application.[10][11][12] For gravity-flow columns, this can be adjusted with the stopcock; for spin columns or chromatography systems, adjust the centrifugation speed or pump flow rate accordingly.
-
-
Potential Cause 4: Endotoxin is Complexed with Target Protein.
-
Solution: Endotoxins can form tight complexes with proteins, "masking" the endotoxin from the Polymyxin B ligand.[4][13] This may require adjusting buffer conditions to disrupt these interactions. Consider a buffer with a higher ionic strength or the addition of a mild, non-ionic detergent. Always verify that any additives are compatible with your protein and downstream applications.
-
Q: Why is my protein recovery low?
A: Loss of the target protein can occur due to non-specific binding to the column matrix.
-
Potential Cause 1: Non-specific Hydrophobic or Ionic Interactions.
-
Solution: The protein may be binding to the agarose matrix or the ligand itself. To disrupt these interactions, increase the salt concentration of your equilibration and sample buffers (e.g., up to 0.5 M NaCl).[10][13] This can shield ionic charges and reduce non-specific binding, improving protein recovery.
-
-
Potential Cause 2: Protein Aggregation.
-
Solution: The buffer conditions may be causing your protein to aggregate and precipitate on the column. Ensure your buffer's pH is not too close to the protein's isoelectric point (pI). If aggregation is suspected, consider adding stabilizing agents to the buffer, if compatible with your experiment.
-
Q: Why has the column's flow rate decreased or become clogged?
A: A slow flow rate is typically caused by blockages at the top of the column.
-
Potential Cause 1: Particulate Matter in the Sample.
-
Potential Cause 2: Damaged Resin Beads.
Q: Why am I seeing inconsistent results or a decline in performance over time?
A: This often points to issues with column regeneration or storage.
-
Potential Cause: Incomplete Regeneration.
-
Solution: Endotoxins can bind very tightly. If not completely stripped during regeneration, they will occupy binding sites and reduce the column's effective capacity in subsequent runs. Follow the manufacturer's regeneration protocol precisely. This typically involves washing with a solution containing a strong detergent like 1% sodium deoxycholate or a base like 0.2-0.5 M NaOH.[8][11] Ensure you use the recommended volume and allow for sufficient contact time.
-
Data & Performance
The performance of Polymyxin B columns depends on the resin characteristics and experimental conditions.
Table 1: Typical Performance Characteristics of Commercial Polymyxin B Resins
| Parameter | Typical Value | Notes |
| Ligand | Immobilized Polymyxin B | Covalently attached to a support matrix, often cross-linked agarose beads.[2][8] |
| Binding Capacity | > 2,000,000 EU / mL | Allows for efficient endotoxin removal from highly contaminated samples.[1][9] |
| Endotoxin Removal | > 99% | Can reduce final endotoxin levels to < 0.1 EU/mL.[1][2][9] |
| Protein Recovery | > 85% | Dependent on the protein and buffer conditions. Can be optimized.[2][11] |
| Reuse | At least 5-10 times | Performance is maintained with proper regeneration protocols.[2][8][11] |
Table 2: Influence of Experimental Parameters on Performance
| Parameter | Condition | Effect on Endotoxin Removal | Effect on Protein Recovery |
| Flow Rate | Slower | Increases: Longer contact time enhances binding.[12] | May Decrease: Increases risk of non-specific binding.[12] |
| Faster | Decreases: Insufficient time for endotoxin to bind. | May Increase: Reduces time for non-specific interactions. | |
| pH | Neutral (7-8) | Optimal: Best performance for endotoxin binding.[10] | Generally good, but protein-dependent. |
| Acidic/Alkaline | Reduced: Binding efficiency decreases outside the optimal range.[10] | May cause protein denaturation or aggregation. | |
| Ionic Strength | Low (e.g., <0.1M NaCl) | Good | May Decrease: Higher risk of non-specific ionic binding. |
| (Salt Conc.) | Moderate (0.15-0.5M NaCl) | Optimal: Good binding with minimal interference. | Increases: Shields ionic interactions, reducing protein loss.[10] |
Experimental Protocols
Protocol 1: Standard Endotoxin Removal Workflow
This protocol outlines the key steps for removing endotoxins from a protein sample using a pre-packed gravity-flow Polymyxin B column.
Caption: Standard experimental workflow for endotoxin removal.
Materials:
-
Polymyxin B column
-
Endotoxin-free buffers (Regeneration Buffer, Equilibration Buffer)
-
Endotoxin-free collection tubes
-
Sample (clarified by centrifugation or filtration)[3]
Procedure:
-
Column Preparation: If the column is new or has been in storage, wash it with 3-5 column volumes (CV) of Regeneration Buffer (e.g., 1% sodium deoxycholate or 0.2 M NaOH) to remove any storage solution and potential contaminants.[3][8]
-
Equilibration: Equilibrate the column with 3-5 CV of endotoxin-free Equilibration Buffer (e.g., PBS or Tris buffer with 0.15-0.5 M NaCl, pH 7-8).[3][8] This prepares the column for sample loading.
-
Sample Application: Allow the equilibration buffer to drain to the top of the resin bed. Carefully load your clarified sample onto the column.
-
Elution and Collection: Allow the sample to flow through the column at the desired rate (e.g., 0.2-0.5 mL/min for gravity flow).[8][10] Begin collecting the flow-through in sterile, endotoxin-free tubes as soon as the sample is loaded. This fraction contains your purified protein.
-
Post-Sample Wash (Optional): To maximize protein recovery, you can wash the column with an additional 1-2 CV of Equilibration Buffer and pool this with your collected fraction.[3]
-
Quantification: Test the collected sample for final endotoxin concentration using a suitable method, such as the Limulus Amebocyte Lysate (LAL) assay.
Protocol 2: Column Regeneration and Storage
Proper regeneration is key to extending the life and performance of your column.
Procedure:
-
Wash: After use, wash the column with 5 CV of Equilibration Buffer to remove any remaining protein.
-
Regenerate: Apply 3-5 CV of Regeneration Buffer (e.g., 1% sodium deoxycholate) to the column. Allow the solution to flow through completely. This step strips the bound endotoxins.[8]
-
Rinse: Thoroughly rinse the column with 5-10 CV of endotoxin-free water or Equilibration Buffer to remove all traces of the regeneration solution, which could interfere with future runs.[8]
-
Storage: For short-term storage, the column can be left in Equilibration Buffer at 2-8°C. For long-term storage, equilibrate the column with a storage solution (e.g., 20% ethanol (B145695) or 50% glycerol (B35011) containing 0.02% sodium azide) and store upright at 2-8°C.[8] Do not freeze the column. [1][8]
Context: The Endotoxin Signaling Pathway
Understanding why endotoxin removal is critical involves knowing how it triggers an immune response. Endotoxin (LPS) is primarily recognized by the Toll-like Receptor 4 (TLR4) complex on immune cells like macrophages. This recognition initiates a signaling cascade that leads to the production of pro-inflammatory cytokines, which are responsible for the symptoms of endotoxemia.
Caption: Simplified overview of the LPS-induced TLR4 signaling pathway.
References
- 1. mybiosource.com [mybiosource.com]
- 2. PurKine™ Endotoxin Removal Kit (Polymyxin B) - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 3. abbkine.com [abbkine.com]
- 4. acciusa.com [acciusa.com]
- 5. Removal of gram-negative endotoxin from solutions by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic Rationale for Endotoxin Removal with Polymyxin B Immobilized Fiber Column (PMX) for Septic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-endotoxin Properties of Polymyxin B-immobilized Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. KTP2140-1 | PurKine™ Endotoxin Removal Kit (Polymyxin B) Clinisciences [clinisciences.com]
- 10. genscript.com [genscript.com]
- 11. Removing Endotoxins Using a Spin-Column Format | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. firegene.com [firegene.com]
optimizing Polymyxin B concentration for specific bacterial strains
Welcome to the Technical Support Center for optimizing Polymyxin (B74138) B concentration for specific bacterial strains. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, execution, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Polymyxin B?
Polymyxin B is a cationic polypeptide antibiotic that primarily targets the outer membrane of Gram-negative bacteria.[1][2][3] Its positively charged regions interact electrostatically with the negatively charged lipid A component of lipopolysaccharides (LPS) in the outer membrane.[1][4] This interaction displaces essential divalent cations (Ca²⁺ and Mg²⁺), leading to membrane destabilization and increased permeability, which ultimately results in cell death.[5]
Q2: Which bacterial strains are typically susceptible to Polymyxin B?
Polymyxin B is most effective against Gram-negative bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.[6] However, some Gram-negative species like Proteus spp., Serratia spp., and Burkholderia spp. exhibit intrinsic resistance.[7] It has no significant activity against Gram-positive bacteria or anaerobes.[6]
Q3: What are the common mechanisms of resistance to Polymyxin B?
Bacterial resistance to Polymyxin B primarily involves modifications to the lipopolysaccharide (LPS), which reduces the net negative charge of the outer membrane and thereby weakens the electrostatic interaction with the cationic Polymyxin B.[1][7] This is often achieved through the addition of positively charged molecules like phosphoethanolamine (PEtN) or 4-amino-4-deoxy-L-arabinose (L-Ara4N) to the lipid A portion of LPS.[7]
Q4: Why is my Polymyxin B Etest MIC different from the broth microdilution MIC?
Discrepancies between Etest and broth microdilution MICs for polymyxins are a known issue.[8][9] Polymyxin B is a large molecule that diffuses poorly in agar (B569324), which can lead to inaccurate and often falsely susceptible results with gradient diffusion methods like Etest.[8][9] Broth microdilution is considered the reference method for determining Polymyxin B susceptibility.[8]
Q5: I am observing regrowth of bacteria in my time-kill assay after initial killing. What could be the reason?
Regrowth after initial bactericidal activity in a time-kill assay can indicate the selection of a resistant subpopulation.[10][11] This phenomenon is particularly relevant for Polymyxin B, where heteroresistance (a subpopulation of resistant cells within a susceptible population) can occur. To investigate this, you can perform susceptibility testing on the colonies that appear after regrowth.
Troubleshooting Guides
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results
Possible Causes:
-
Inconsistent Cation Concentration in Media: The activity of Polymyxin B is highly dependent on the concentration of divalent cations like Ca²⁺ and Mg²⁺ in the Mueller-Hinton Broth (MHB). Variations in these cation levels between media batches can significantly alter MIC values.
-
Use of Polystyrene Plates: Polymyxins can adsorb to the surface of polystyrene microtiter plates, reducing the effective concentration of the antibiotic in the wells.
-
Inaccurate Serial Dilutions: Errors in preparing the serial dilutions of Polymyxin B will lead to incorrect MIC determinations.
Solutions:
-
Use Cation-Adjusted Mueller-Hinton Broth (CA-MHB): Always use CA-MHB to ensure consistent and appropriate concentrations of divalent cations.
-
Use Low-Binding Plates: Consider using low-binding microtiter plates to minimize the adsorption of Polymyxin B.
-
Verify Pipetting Accuracy: Ensure that pipettes are properly calibrated and that pipetting technique is consistent to minimize errors in serial dilutions.
Issue 2: No Synergy Observed in Checkerboard Assay with a Combination Known to be Synergistic
Possible Causes:
-
Inappropriate Concentration Range: The tested concentration ranges for Polymyxin B and the second antimicrobial may not cover the synergistic concentrations.
-
Incorrect Inoculum Size: The final bacterial inoculum concentration in the wells is critical. A higher-than-recommended inoculum can mask synergistic effects.
-
Incorrect Interpretation of Results: The Fractional Inhibitory Concentration Index (FICI) must be calculated correctly to determine synergy.
Solutions:
-
Expand Concentration Ranges: Test a broader range of concentrations for both agents, extending below and above the individual MICs.
-
Standardize Inoculum Preparation: Prepare the bacterial inoculum to a 0.5 McFarland standard and dilute it according to the protocol to achieve the target final concentration in the wells.
-
Double-Check FICI Calculation: Use the standard formula for FICI calculation: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is typically defined as an FICI ≤ 0.5.[12]
Data Presentation
Table 1: Typical Polymyxin B MIC Ranges for Common Gram-Negative Bacteria
| Bacterial Species | Polymyxin B MIC Range (mg/L) |
| Pseudomonas aeruginosa | ≤2 (Susceptible) |
| Acinetobacter baumannii | ≤2 (Susceptible) |
| Klebsiella pneumoniae | ≤2 (Susceptible) |
| Escherichia coli | ≤2 (Susceptible) |
Note: Breakpoints are based on the United States Committee on Antimicrobial Susceptibility Testing (USCAST) recommendations. MIC values can vary between strains.[13]
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Prepare Polymyxin B Stock Solution: Prepare a stock solution of Polymyxin B sulfate (B86663) in sterile deionized water.
-
Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the Polymyxin B stock solution in Cation-Adjusted Mueller-Hinton Broth (CA-MHB) to achieve the desired concentration range (e.g., 0.25 to 32 mg/L).[14]
-
Prepare Bacterial Inoculum: From a fresh culture (18-24 hours) on an appropriate agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute Inoculum: Dilute the standardized bacterial suspension in CA-MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]
-
Inoculate Plate: Add the diluted bacterial inoculum to each well containing the Polymyxin B dilutions. Include a growth control well (bacteria in CA-MHB without antibiotic) and a sterility control well (CA-MHB only).
-
Incubate: Incubate the plate at 35°C for 16-20 hours in ambient air.[8]
-
Determine MIC: The MIC is the lowest concentration of Polymyxin B that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay for Synergy Testing
-
Prepare Antibiotic Plates: In two separate 96-well plates, prepare serial dilutions of Polymyxin B (horizontally) and the second antibiotic (vertically) in CA-MHB at twice the final desired concentrations.
-
Combine Antibiotics: Transfer the diluted Polymyxin B and the second antibiotic to a new 96-well plate, resulting in a checkerboard of concentration combinations.
-
Prepare and Add Inoculum: Prepare and dilute the bacterial inoculum as described in the MIC protocol to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubate: Incubate the plate at 35°C for 18-24 hours.
-
Determine MICs and Calculate FICI: Determine the MIC of each antibiotic alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) to assess synergy (FICI ≤ 0.5), additivity (0.5 < FICI ≤ 4), or antagonism (FICI > 4).[12]
Protocol 3: Time-Kill Assay
-
Prepare Cultures: Grow an overnight culture of the bacterial strain in CA-MHB.
-
Prepare Test Tubes: Prepare tubes containing fresh CA-MHB with Polymyxin B at the desired concentration (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without antibiotic.
-
Inoculate: Inoculate each tube with the overnight culture to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Incubate and Sample: Incubate the tubes at 35°C with shaking. At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each tube.
-
Determine Viable Counts: Perform serial dilutions of the collected aliquots in sterile saline and plate them on appropriate agar plates.
-
Incubate and Count Colonies: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.
-
Plot Data: Plot the log₁₀ CFU/mL versus time to generate time-kill curves.
Visualizations
Caption: Mechanism of action of Polymyxin B against Gram-negative bacteria.
Caption: Workflow for optimizing Polymyxin B concentration.
Caption: Troubleshooting guide for high MIC variability.
References
- 1. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Polymyxin - Wikipedia [en.wikipedia.org]
- 4. Polymyxins, the last-resort antibiotics: Mode of action, resistance emergence, and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the antibacterial activity of polymyxins using a nonantibiotic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Mechanisms of polymyxin resistance: acquired and intrinsic resistance in bacteria [frontiersin.org]
- 8. Colistin and Polymyxin B Minimal Inhibitory Concentrations Determined by Etest Found Unreliable for Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing for Polymyxins: Challenges, Issues, and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchmgt.monash.edu [researchmgt.monash.edu]
- 11. Evaluating Polymyxin B-Based Combinations against Carbapenem-Resistant Escherichia coli in Time-Kill Studies and in a Hollow-Fiber Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. journals.asm.org [journals.asm.org]
- 14. Frontiers | Evaluation of polymyxin B AUC/MIC ratio for dose optimization in patients with carbapenem-resistant Klebsiella pneumoniae infection [frontiersin.org]
factors affecting Polymyxin B activity in culture media
This guide provides troubleshooting advice and frequently asked questions regarding the use of Polymyxin (B74138) B in research settings. It addresses common issues that can affect the antibiotic's activity and lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: Why are my Polymyxin B minimum inhibitory concentration (MIC) results higher than expected?
Several factors can antagonize Polymyxin B activity, leading to apparently higher MICs. These include:
-
High Divalent Cation Concentrations: Cations like Calcium (Ca²⁺) and Magnesium (Mg²⁺) in the culture media can interfere with Polymyxin B's ability to bind to the lipopolysaccharide (LPS) on the bacterial outer membrane.[1][2][3]
-
Binding to Materials: Polymyxin B is a cationic peptide and can adsorb to the negatively charged surfaces of standard polystyrene labware, such as microtiter plates, reducing its effective concentration.[4][5][6]
-
Presence of Serum Proteins: Polymyxin B exhibits a high degree of binding to serum proteins (often >90%), which significantly reduces the concentration of free, active drug available to act on the bacteria.[7][8][9]
-
Incorrect pH: Polymyxin B is most stable in acidic to neutral conditions. Its activity and stability decrease in alkaline environments (pH > 7.0).[10][11][12]
Q2: What is the optimal pH for storing and using Polymyxin B solutions?
Aqueous solutions of Polymyxin B are most stable at an acidic pH, ranging from 2 to 7, with maximum stability observed around pH 3.4.[11] The antibiotic is susceptible to degradation and decomposition at neutral or basic pH values.[10][12][13] For experimental use, culture media should ideally be buffered to a pH between 6.5 and 7.2.
Q3: How do divalent cations like Mg²⁺ and Ca²⁺ interfere with Polymyxin B activity?
Polymyxin B's primary mechanism involves electrostatically binding to the negatively charged phosphate (B84403) groups of Lipid A in the bacterial LPS, displacing the Mg²⁺ and Ca²⁺ cations that normally stabilize the outer membrane.[14][15] This disruption increases membrane permeability, leading to cell death.[16][17] When high concentrations of these divalent cations are present in the culture medium, they compete with Polymyxin B for the binding sites on the LPS, effectively shielding the bacteria from the antibiotic's action.[1][3][18]
Q4: My experiment requires the use of serum. How can I account for its effect on Polymyxin B?
Given that Polymyxin B protein binding in human serum is approximately 90-99%, the free concentration of the drug is only a fraction of the total concentration added.[7][8] To account for this, you can:
-
Measure the free concentration of Polymyxin B in your specific media-serum mixture using techniques like equilibrium dialysis or ultrafiltration.[8]
-
Run parallel experiments in serum-free media (e.g., half-strength cation-adjusted Mueller-Hinton broth) to establish a baseline for bactericidal activity.[8]
-
Increase the total Polymyxin B concentration in serum-containing media to achieve a desired free concentration, though care must be taken to avoid off-target effects.
Q5: Can bacteria in my culture inactivate Polymyxin B?
Yes, some bacterial species can produce enzymes that degrade polymyxins. For instance, certain Bacillus and Paenibacillus species secrete proteases, such as the alkaline protease Apr, which can hydrolyze peptide bonds in the Polymyxin B molecule, rendering it inactive.[19][20][21][22] This inactivation is a potential, though less common, cause of treatment failure in in vitro experiments.
Q6: What is the best way to prepare and store Polymyxin B solutions to ensure stability?
Polymyxin B sulfate (B86663) powder should be stored in tight, light-resistant containers at temperatures below 30°C.[11] For experimental use:
-
Short-Term Storage: Aqueous solutions are stable for 6 to 12 months under refrigeration (4°C).[11] However, for parenteral use, discarding solutions after 72 hours is recommended.[11] Studies show stability for at least 24-48 hours at both 4°C and 25°C.[10][23]
-
Long-Term Storage: For longer-term storage, aliquoting and freezing stock solutions is advisable to prevent degradation from repeated freeze-thaw cycles.
Troubleshooting Guide
Problem: High Variability or Poor Reproducibility in MIC Assays
Data Summary Tables
Table 1: Effect of Divalent Cations on Polymyxin B Activity against E. coli
| Cation Concentration (mM) | Polymyxin B (µg/mL) | % Bacterial Survival | Reference |
| 0 | 1.0 | < 0.1% | [3] |
| 0.05 (Ca²⁺) | 1.0 | ~7.5% | [3] |
| 2.0 (Ca²⁺ or Mg²⁺) | Varies | Marked protection from bactericidal action | [1][2] |
| >2.0 (Ca²⁺ or Mg²⁺) | Varies | Further increased protection | [1][2] |
Table 2: Stability of Polymyxin B in Aqueous Solutions
| Condition | Time | % Concentration Remaining | Reference(s) |
| Temperature | |||
| 4°C | 2 days | >90% | [23] |
| 4°C | 7 days (168 hours) | ~79% | [10] |
| 25°C | 24 hours | ~95% | [10][23] |
| 25°C | 48 hours | <90% | [10] |
| 25°C | 7 days (168 hours) | ~75% | [10] |
| 40°C | 48 hours | Significant degradation observed | [10][24] |
| pH | |||
| pH 2.0 - 7.0 | 30 days | Little effect on stability | [10][12] |
| pH > 7.0 | 30 days | Promotes drug decomposition | [10][12] |
| pH 7.4 (60°C) | 6 hours | Rapid degradation | [13][25] |
Table 3: Protein Binding of Polymyxin B Components in Human Serum
| Polymyxin B Component | Method | % Protein Binding (Mean) | Reference |
| Polymyxin B1 | Ultrafiltration | 96.4% | [8] |
| Polymyxin B2 | Ultrafiltration | 91.6% | [8] |
| Polymyxin B3 | Ultrafiltration | 95.4% | [8] |
| Isoleucine-Polymyxin B1 | Ultrafiltration | 94.7% | [8] |
| Functional Assay (Overall) | Time-kill studies | ~90% | [8] |
Key Experimental Protocols
Protocol 1: Reference Broth Microdilution (BMD) for Polymyxin B MIC Determination
-
Media Preparation: Use cation-adjusted Mueller-Hinton Broth (CA-MHB). Ensure the final concentrations of Ca²⁺ are 20-25 mg/L and Mg²⁺ are 10-12.5 mg/L.
-
Antibiotic Dilution: Prepare a two-fold serial dilution of Polymyxin B sulfate in a 96-well microtiter plate. To minimize plastic binding, low-binding plates are recommended.[6]
-
Inoculum Preparation: Culture the test organism overnight. Dilute the culture in CA-MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.[27]
-
Reading Results: The MIC is the lowest concentration of Polymyxin B that completely inhibits visible bacterial growth.
-
Quality Control: Concurrently test reference strains such as E. coli ATCC 25922 and P. aeruginosa ATCC 27853 to ensure the assay is performing correctly.[15][26]
Protocol 2: Assessing the Impact of Divalent Cations on Polymyxin B Activity
This experiment demonstrates the antagonistic effect of cations on Polymyxin B.
-
Prepare Media: Create batches of Mueller-Hinton Broth with varying concentrations of MgCl₂ and CaCl₂ (e.g., 0 mM, 2 mM, 5 mM, 10 mM).
-
Perform BMD: For each cation concentration, perform the BMD protocol as described above against a quality control strain (E. coli ATCC 25922).
-
Analyze Data: Plot the resulting MIC values against the molar concentration of the supplemented divalent cations. An increase in MIC with higher cation concentration demonstrates interference.
Visualized Mechanisms and Relationships
References
- 1. Locus of Divalent Cation Inhibition of the Bactericidal Action of Polymyxin B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Locus of divalent cation inhibition of the bactericidal action of polymyxin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ukm.my [ukm.my]
- 4. Polymyxins: Antibacterial Activity, Susceptibility Testing, and Resistance Mechanisms Encoded by Plasmids or Chromosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Analytical and Functional Determination of Polymyxin B Protein Binding in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. pharmacylibrary.com [pharmacylibrary.com]
- 12. scielo.br [scielo.br]
- 13. Study of the stability of polymyxins B(1), E(1) and E(2) in aqueous solution using liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Polymyxins, the last-resort antibiotics: Mode of action, resistance emergence, and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial Susceptibility Testing for Polymyxins: Challenges, Issues, and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Polymyxin - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Inactivation of Polymyxin by Hydrolytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inactivation of Polymyxin by Hydrolytic Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. journals.asm.org [journals.asm.org]
- 23. academic.oup.com [academic.oup.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. journals.asm.org [journals.asm.org]
- 27. Colistin and Polymyxin B Minimal Inhibitory Concentrations Determined by Etest Found Unreliable for Gram-Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Polymyxin B Degradation Kinetics in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Polymyxin (B74138) B. This guide provides detailed information on the degradation kinetics of Polymyxin B in aqueous solutions, offering troubleshooting advice and standardized protocols to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Polymyxin B solution is losing potency faster than expected. What are the primary factors causing degradation?
A1: The stability of Polymyxin B in aqueous solutions is primarily influenced by pH and temperature. The degradation follows pseudo-first-order kinetics.[1][2] Key factors include:
-
pH: Polymyxin B is most stable in acidic conditions (pH 2 to 7), with maximum stability reported around pH 3.4.[3] It is susceptible to degradation in solutions with a pH above 5, and degradation is most rapid at a neutral pH of 7.4.[1][2][4] Strongly acidic or alkaline solutions will inactivate it.[3]
-
Temperature: Higher temperatures accelerate the degradation process.[1][2] For instance, studies show significant degradation at 40°C, 50°C, and 60°C.[1][4] While aqueous solutions are relatively stable for months under refrigeration, parenteral solutions are often recommended to be discarded after 72 hours.[3]
-
Buffer Composition: While less documented, the composition of the buffer system can influence stability. It is noted that high concentrations of phosphate (B84403) ions can accelerate the degradation of other antibiotics, a factor that could potentially influence Polymyxin B.[5]
-
Light: Polymyxin B sulfate (B86663) products should be stored in light-resistant containers to prevent potential photodegradation.[3]
Q2: What is the main chemical reaction responsible for Polymyxin B degradation?
A2: The primary mechanism of degradation for Polymyxin B in both acidic and neutral aqueous media is racemization.[1][2] This process involves a change in the stereochemistry of the amino acid residues within the peptide structure.
Q3: I'm planning a stability study. What is the recommended storage condition for my aqueous Polymyxin B stock solutions?
A3: For short-term storage (up to 72 hours) during an experiment, storing solutions at refrigerated temperatures (e.g., 4°C) is advisable.[6][7] For longer-term storage of several months, refrigeration is also recommended.[3] Always prepare solutions in an acidic buffer (ideally pH 3-5) if compatible with your experimental design. Solutions should be stored in tight, light-resistant containers.[3]
Q4: My analytical results are inconsistent. How can I ensure my quantification method is reliable?
A4: Inconsistent results can stem from both degradation and analytical variability.
-
Control for Degradation: Ensure all samples and standards are handled under identical temperature and pH conditions. Prepare fresh standards and samples daily if possible. Studies show Polymyxin B1 and B2 are stable for at least 24 hours in saline and glucose solutions at 25°C and 40°C.[4][8] However, significant degradation can occur after 48 hours.[4][9]
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) or UV detection is the standard for accurate quantification.[2][10][11] Due to its weak UV absorption, pre-column derivatization (e.g., with FMOC-Cl) can be used to enhance detection for UV-based methods.[12] Ensure your method is validated for linearity, accuracy, and precision.[13]
Quantitative Data on Polymyxin B Degradation
The rate of degradation is highly dependent on the experimental conditions. The tables below summarize kinetic data from literature.
Table 1: Stability of Polymyxin B in 0.9% NaCl Injection [6][7]
| Storage Temperature (°C) | Pseudo-First-Order Rate Constant (k, day⁻¹) | Stability (>90% concentration retained) |
| 4 | 0.022 - 0.043 | At least 24 hours |
| 25 | 0.024 - 0.075 | At least 24 hours |
Table 2: Stability of Polymyxin B in Infusion Solutions (0.9% Saline & 5% Glucose) [4][8][9]
| Time (hours) | Remaining Concentration at 25°C & 40°C |
| 24 | Stable (~95-100%) |
| 48 | Significant degradation begins (~<90%) |
| 72 | Concentration below 90% |
Experimental Protocols
Protocol: Kinetic Analysis of Polymyxin B Degradation by HPLC
This protocol outlines a typical experiment to determine the degradation kinetics of Polymyxin B under specific pH and temperature conditions.
1. Materials & Reagents:
-
Polymyxin B Sulfate standard
-
HPLC-grade water, acetonitrile (B52724)
-
Buffer reagents (e.g., sodium phosphate, citric acid)
-
Acids/bases for pH adjustment (e.g., phosphoric acid, NaOH)
-
Class A volumetric flasks and pipettes
-
HPLC system with a C18 column and UV or MS/MS detector[1][10]
2. Preparation of Solutions:
-
Buffer Preparation: Prepare the desired aqueous buffer solution (e.g., 0.1 M phosphate buffer). Adjust to the target pH values for the study (e.g., pH 3.4, 5.4, 7.4) using phosphoric acid or NaOH.[1]
-
Stock Solution: Accurately weigh and dissolve Polymyxin B sulfate in the prepared buffer to create a concentrated stock solution (e.g., 1 mg/mL).
-
Working Solutions: Dilute the stock solution with the corresponding buffer to achieve the final concentration for the kinetic study (e.g., 100 µg/mL).
3. Degradation Study:
-
Dispense the working solution into multiple sealed vials for each condition (pH/temperature combination).
-
Place the vials in a temperature-controlled environment (e.g., water bath or incubator) set to the desired temperatures (e.g., 37°C, 50°C, 60°C).[1]
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial from each condition.
-
Immediately quench the degradation reaction by cooling the sample on ice or freezing at -20°C until analysis.
4. HPLC Analysis:
-
Method: Use a validated reversed-phase HPLC method. A typical setup might involve a C18 column and a gradient elution with a mobile phase consisting of acetonitrile and an acidic aqueous buffer.[1][10]
-
Detection: Monitor the elution of Polymyxin B components (e.g., Polymyxin B1 and B2) using a UV detector at 215 nm or an MS/MS detector.[1][14]
-
Quantification: Create a calibration curve using freshly prepared standards of known concentrations. Calculate the concentration of Polymyxin B remaining in each sample by comparing its peak area to the calibration curve.
5. Data Analysis:
-
For each condition, plot the natural logarithm (ln) of the remaining Polymyxin B concentration versus time.
-
If the plot is linear, the degradation follows first-order kinetics.[5] The slope of the line is equal to the negative of the degradation rate constant (-k).
Visualizations
Experimental Workflow
Caption: Workflow for studying Polymyxin B degradation kinetics.
Factors Influencing Polymyxin B Degradation
Caption: Key factors affecting Polymyxin B stability in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. Study of the stability of polymyxins B(1), E(1) and E(2) in aqueous solution using liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacylibrary.com [pharmacylibrary.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability of polymyxin B sulfate diluted in 0.9% sodium chloride injection and stored at 4 or 25 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. The Determination of Polymyxin B in Critically Ill Patients by the HPLC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] A simple HPLC–MS/MS method for the determination of polymyxin B in human plasma and its application in the pharmacokinetic study in elderly patients infected with multidrug-resistant Gram-negative bacteria | Semantic Scholar [semanticscholar.org]
- 12. academic.oup.com [academic.oup.com]
- 13. japsonline.com [japsonline.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Polymyxin B Resistance in Laboratory Strains
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming Polymyxin B resistance in laboratory strains.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Polymyxin B resistance in Gram-negative bacteria?
A1: The predominant mechanism of Polymyxin B resistance involves the modification of the lipopolysaccharide (LPS) layer, which is the initial target of polymyxins.[1][2] Specifically, the lipid A portion of LPS is altered by the addition of positively charged molecules, such as phosphoethanolamine (PEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N).[1][2] This modification reduces the net negative charge of the bacterial outer membrane, thereby weakening the electrostatic interaction with the positively charged Polymyxin B.[1][2] This process is primarily regulated by two-component systems (TCS), namely PmrA/PmrB and PhoP/PhoQ, and can be mediated by chromosomal mutations or plasmid-encoded genes like the mcr family.[1] Other resistance strategies include the production of a capsule that limits drug penetration, the overexpression of efflux pumps that actively remove the drug from the cell, and in some cases, the complete loss of LPS.[1]
Q2: What are the most promising strategies to overcome Polymyxin B resistance in the laboratory?
A2: Combination therapy is the most widely investigated and promising strategy to combat Polymyxin B resistance. This approach involves pairing Polymyxin B with a second agent, which can be another antibiotic or a non-antibiotic adjuvant. The goal is to create a synergistic effect where the combined antimicrobial activity is greater than the sum of the individual agents. Synergistic combinations can restore the susceptibility of resistant strains to Polymyxin B, often by targeting different cellular pathways or by facilitating the uptake of Polymyxin B.
Q3: Which classes of antibiotics show synergy with Polymyxin B against resistant strains?
A3: Several classes of antibiotics have demonstrated synergistic activity with Polymyxin B against resistant Gram-negative bacteria. These include:
-
Carbapenems (e.g., meropenem, doripenem)
-
Rifamycins (e.g., rifampin)
-
Fosfomycin
-
Tetracyclines (e.g., tigecycline)
-
Aminoglycosides (e.g., amikacin)
The choice of the partner antibiotic often depends on the bacterial species and its specific resistance profile.
Q4: What are non-antibiotic adjuvants and how do they help overcome Polymyxin B resistance?
A4: Non-antibiotic adjuvants are compounds that may have little to no intrinsic antimicrobial activity but can enhance the efficacy of antibiotics like Polymyxin B. They can act through various mechanisms, such as inhibiting resistance mechanisms (e.g., efflux pumps), disrupting the outer membrane to facilitate Polymyxin B entry, or interfering with bacterial signaling pathways that regulate resistance. Examples of adjuvants that have shown promise in combination with Polymyxin B include AR-12 (a celecoxib (B62257) derivative), curcumin, and sertraline.
Troubleshooting Experimental Assays
Issue 1: Inconsistent or higher-than-expected Minimum Inhibitory Concentration (MIC) values for Polymyxin B.
-
Possible Cause: Polymyxins are cationic and lipophilic, leading to their adsorption to the surface of standard polystyrene microtiter plates.[1][2] This reduces the effective concentration of the drug in the broth, resulting in artificially inflated MIC values.
-
Troubleshooting Steps:
-
Use Low-Binding Plates: Whenever possible, use microtiter plates made of materials with low protein-binding properties, such as polypropylene.[2]
-
Incorporate a Surfactant: The addition of a non-ionic surfactant like Polysorbate 80 (P-80) at a final concentration of 0.002% to the broth medium can help prevent Polymyxin B from binding to the plastic.[3]
-
Plate Brand Consistency: Be aware that different brands of polystyrene plates can lead to variability in Polymyxin B MICs.[1][2] For consistent results, use the same brand and type of plate throughout a study.
-
Issue 2: "Skipped wells" observed in broth microdilution assays.
-
Possible Cause: The phenomenon of "skipped wells," where bacterial growth is observed at higher antibiotic concentrations while being inhibited at lower concentrations, can occur with polymyxins. This may be due to the self-assembly of polymyxins into micelles at high concentrations, which can reduce their effective monomeric concentration.
-
Troubleshooting Steps:
-
Careful Visual Inspection: When reading MICs, carefully inspect all wells and do not assume that clear wells at lower concentrations indicate the endpoint if growth is present at higher concentrations.
-
Repeat with Smaller Dilution Steps: If skipped wells are a persistent issue, consider performing the assay with a narrower range of concentrations and smaller dilution steps around the suspected MIC.
-
Issue 3: "Trailing endpoints" in MIC assays.
-
Possible Cause: Trailing endpoints, characterized by reduced but still visible growth over a range of concentrations, can make it difficult to determine the true MIC. This can be due to the presence of a subpopulation of resistant cells or the bacteriostatic rather than bactericidal effect of the drug at those concentrations.
-
Troubleshooting Steps:
-
Standardized Reading: Read the MIC at the lowest concentration that causes a significant inhibition of growth (e.g., ~80% reduction) compared to the growth control.
-
Spectrophotometric Reading: Use a microplate reader to obtain quantitative growth data (OD600) to standardize the endpoint determination.
-
Issue 4: Lack of synergy observed in a time-kill assay despite a synergistic FICI in the checkerboard assay.
-
Possible Cause: The checkerboard assay is a static endpoint measurement, while the time-kill assay provides dynamic information about the rate of killing. A synergistic FICI may indicate that the combination is more effective at inhibiting growth, but not necessarily at killing the bacteria.
-
Troubleshooting Steps:
-
Extend Time-Kill Duration: Extend the duration of the time-kill assay (e.g., to 24 or 48 hours) to observe potential delayed synergistic killing.
-
Vary Antibiotic Concentrations: Perform the time-kill assay with different concentrations of the antibiotics (e.g., 0.5x, 1x, and 2x MIC) to explore the concentration-dependence of the synergistic effect.
-
Quantitative Data on Synergistic Combinations
The following tables summarize the efficacy of Polymyxin B in combination with other antimicrobial agents against resistant laboratory strains.
Table 1: Synergistic Activity of Polymyxin B with Other Antibiotics
| Bacterial Species | Polymyxin B Resistant Strain | Combination Agent | Fold Reduction in Polymyxin B MIC | Reference |
| Acinetobacter baumannii | Clinical Isolate | Sulbactam | 2-7 | [1] |
| Klebsiella pneumoniae | KP024 | Glycerol Monolaurate | 8 | [4] |
| Acinetobacter baumannii | HR13 | Glycerol Monolaurate | 8 | [4] |
| Pseudomonas aeruginosa | Clinical Isolate | Fosfomycin | Varies with Fosfomycin concentration | [5] |
Table 2: Potentiation of Polymyxin B Activity by Non-Antibiotic Adjuvants
| Bacterial Species | Polymyxin B Resistant Strain | Adjuvant | Fold Reduction in Polymyxin B MIC | Reference |
| Acinetobacter baumannii | MDR Strains | AR-12 | 4-60 | [6] |
| Klebsiella pneumoniae | MDR Strains | AR-12 | 4-60 | [6] |
| Escherichia coli (mcr-1 positive) | Clinical Isolate | Pterostilbene | 8 | [2] |
| Acinetobacter baumannii | Clinical Isolate | Closantel | Re-sensitized to ≤2 mg/L | [3] |
Detailed Experimental Protocols
Checkerboard Synergy Assay
This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.
Materials:
-
96-well microtiter plates (low-binding plates recommended)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Polymyxin B and the second test agent
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Prepare Antibiotic Dilutions:
-
In a 96-well plate, create serial dilutions of Polymyxin B along the x-axis (e.g., columns 1-10) and the second agent along the y-axis (e.g., rows A-G).
-
Row H should contain dilutions of Polymyxin B alone, and column 11 should contain dilutions of the second agent alone to determine their individual MICs.
-
Well H12 serves as the growth control (no antibiotic).
-
-
Inoculate the Plate:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Incubation:
-
Incubate the plate at 35°C for 16-20 hours.
-
-
Reading and Calculating the FICI:
-
After incubation, determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the FIC for each drug in a given well:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FICI for that well: FICI = FIC of Drug A + FIC of Drug B.
-
The FICI for the combination is the lowest FICI value obtained from all wells showing no growth.
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Time-Kill Assay
This assay evaluates the rate of bacterial killing by an antimicrobial agent or combination over time.
Materials:
-
Culture tubes or flasks
-
CAMHB
-
Polymyxin B and the second test agent
-
Bacterial inoculum
-
Agar (B569324) plates for colony counting
Procedure:
-
Prepare Test Conditions:
-
Prepare tubes with CAMHB containing:
-
No antibiotic (growth control)
-
Polymyxin B alone (at a specified concentration, e.g., 1x MIC)
-
Second agent alone (at a specified concentration)
-
Polymyxin B and the second agent in combination
-
-
-
Inoculation:
-
Inoculate each tube with a starting bacterial density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
-
Sampling and Plating:
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate them onto agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 35°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on each plate.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Indifference: A < 2-log10 change in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.
Visualizations
Caption: Signaling pathways leading to LPS modification and Polymyxin B resistance.
References
- 1. dovepress.com [dovepress.com]
- 2. Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Paradoxical Effect of Polymyxin B: High Drug Exposure Amplifies Resistance in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing non-specific binding of Polymyxin B in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Polymyxin (B74138) B in various assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem for Polymyxin B?
A: Non-specific binding (NSB) refers to the adhesion of Polymyxin B to unintended surfaces or molecules in an assay system, such as plasticware or serum proteins.[1][2] Polymyxin B is a polycationic and lipophilic molecule, properties that cause it to readily adhere to a variety of materials.[3] This is problematic because it reduces the effective concentration of free, active Polymyxin B in the assay, which can lead to inaccurate and unreliable results, such as overestimated Minimum Inhibitory Concentrations (MICs).[3][4]
Q2: To what common laboratory materials does Polymyxin B non-specifically bind?
A: Polymyxin B is well-known for its significant binding to plastics commonly used in microbiology and other laboratory assays, particularly polystyrene.[3][5] This binding can lead to a substantial loss of the antibiotic from the solution during experiments.[3] The type and brand of microplate can significantly influence the extent of this binding.[5]
Q3: Does Polymyxin B bind to proteins in assay media?
A: Yes, Polymyxin B exhibits a high degree of binding to serum proteins. Studies have shown that its binding to human serum proteins can be as high as 90% or more.[6][7] The primary protein it binds to in plasma is alpha-1-acid glycoprotein (B1211001) (AGP).[8] This is a critical consideration when performing assays in the presence of serum or serum components, as it significantly reduces the bioavailable concentration of the drug.
Q4: What are the primary mechanisms driving Polymyxin B's non-specific binding?
A: The non-specific binding of Polymyxin B is driven by two main molecular features:
-
Electrostatic Interactions: As a polycationic peptide, Polymyxin B is electrostatically attracted to negatively charged surfaces and molecules.[9]
-
Hydrophobic Interactions: The fatty acyl tail of the Polymyxin B molecule is hydrophobic and can interact with non-polar surfaces, contributing to its binding to plastics and the lipidic components of biomolecules.[8][9]
Troubleshooting Guides
Below are troubleshooting guides for common issues related to Polymyxin B's non-specific binding in a question-and-answer format.
Issue 1: High Variability or Inaccurate Results in Minimum Inhibitory Concentration (MIC) Assays
Q: My Polymyxin B MIC values are higher than expected or highly variable between experiments. What could be the cause and how can I fix it?
A: This is a classic sign of non-specific binding of Polymyxin B to the assay plates. The plasticware, typically polystyrene, can adsorb a significant amount of the antibiotic, leading to a lower effective concentration in the wells and consequently, an artificially high MIC.[3][4]
Troubleshooting Steps:
-
Change the Plate Material: Switch from standard polystyrene plates to low-protein binding or non-binding surface plates.[3][5] Polypropylene plates have also been shown to result in lower MIC values compared to polystyrene, indicating less binding of the antibiotic.[3]
-
Use a Surfactant: The addition of a surfactant like Polysorbate 80 (P-80) at a low concentration (e.g., 0.002%) can help to reduce the adhesion of Polymyxin B to plastic surfaces.[4][5] However, it is important to note that high concentrations of surfactants may have their own antimicrobial effects or synergistic effects with the antibiotic.[5]
-
Consider Glassware: For certain applications, using glass tubes instead of plastic plates may reduce binding, as demonstrated in methods like the Colistin Broth Disc Elution (CBDE) test.[10]
Issue 2: Poor Assay Performance in the Presence of Serum
Q: My assay (e.g., a bioassay or functional assay) shows significantly reduced Polymyxin B activity when I include serum in the media. How can I address this?
A: This is likely due to the high level of Polymyxin B binding to serum proteins, which can exceed 90%.[6] This leaves very little free drug to exert its biological effect.
Troubleshooting Steps:
-
Account for Protein Binding: When designing the experiment, be aware of the high protein binding and adjust the Polymyxin B concentration accordingly. It's important to differentiate between total and free drug concentration.
-
Measure Unbound Polymyxin B: If possible, use techniques like equilibrium dialysis or ultrafiltration to measure the concentration of unbound Polymyxin B in your assay.[6][11] This will provide a more accurate measure of the biologically active drug concentration.
-
Use a Serum-Free or Low-Serum Medium: If the experimental design allows, consider using a serum-free medium or a medium with a reduced serum concentration to minimize the impact of protein binding.
-
Functional Assays as an Alternative: Time-kill studies can be used as a functional measure of Polymyxin B activity in the presence of serum, which can help to correlate total drug concentration with its bactericidal effect.[6]
Quantitative Data Summary
The following tables summarize quantitative data related to Polymyxin B non-specific binding.
Table 1: Impact of Microplate Type on Polymyxin B MIC Values for E. coli ATCC 25922
| Plate Type | Reported MIC (µg/mL) | Reference |
| Non-binding Surface Polystyrene | ≤0.03 | [3][5] |
| Untreated Polystyrene | >0.03 | [3][5] |
| Tissue Culture-Treated Polystyrene | >0.03 | [3][5] |
| Corning Non-treated Polystyrene | 0.06 | [3][5] |
| Trek Non-treated Polystyrene | 0.06-0.125 | [3][5] |
| Nunc Non-treated Polystyrene | 0.125-0.25 | [3][5] |
Table 2: Polymyxin B Protein Binding in Serum
| Species | Method | Protein Binding (%) | Reference |
| Human | Equilibrium Dialysis / Ultrafiltration | 92 - 99% | [6] |
| Human | Functional Assay (Time-Kill) | ~90% | [6] |
| Rat | Equilibrium Dialysis / Ultrafiltration | 93.5 - 97.7% | [6] |
| Mouse | Equilibrium Dialysis / Ultrafiltration | 93.5 - 97.7% | [6] |
Experimental Protocols
Protocol 1: Liquid Chromatography-Mass Spectrometry (LC-MS) Sample Pre-treatment to Dissociate Polymyxin B from Bacteria
This protocol is adapted from a method for quantifying Polymyxin B in bacterial growth media and is designed to release Polymyxin B that may be non-specifically bound to bacterial cells.[12]
Objective: To accurately measure the total Polymyxin B concentration in a sample containing bacteria.
Materials:
-
Bacterial culture sample containing Polymyxin B
-
1.0 M Sodium Hydroxide (NaOH)
-
Acetonitrile (B52724) with 1% Formic Acid
-
Internal Standard (e.g., Colistin)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Transfer 100 µL of the bacterial culture sample to a microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add a specific volume of 1.0 M NaOH to elevate the pH. This helps to dissociate the positively charged Polymyxin B from the negatively charged bacterial cells.[12] The exact volume may need to be optimized for your specific bacterial strain and density.
-
Vortex the sample briefly.
-
Add a protein precipitation agent, such as acetonitrile with 1% formic acid, to precipitate bacterial proteins and other cellular debris. A common ratio is 3 parts acetonitrile solution to 1 part sample.
-
Vortex the sample vigorously for at least 30 seconds.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated material.
-
Carefully transfer the supernatant to a clean vial for LC-MS analysis.
Visualizations
Caption: Specific vs. Non-Specific Binding of Polymyxin B.
Caption: Troubleshooting workflow for Polymyxin B assays.
References
- 1. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 2. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 3. Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing for Polymyxins: Challenges, Issues, and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure–activity relationships for the binding of polymyxins with human α-1-acid glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Challenges in the Detection of Polymyxin Resistance: From Today to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unbound serum polymyxin B in patients with sepsis: Detection approaches and limited sampling strategy for clinical practice and research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and validation of a liquid chromatography - mass spectrometry assay for polymyxin B in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Polymyxin B Solubility and Solution Preparation
Welcome to the technical support center for Polymyxin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on issues related to the solubility of Polymyxin B in various experimental buffers. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the successful preparation and use of Polymyxin B solutions in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered when dissolving and using Polymyxin B sulfate (B86663) in laboratory settings.
Q1: Why is my Polymyxin B sulfate powder not dissolving completely in plain water or saline, resulting in a cloudy solution?
A: While Polymyxin B sulfate is generally considered freely soluble in water, several factors can lead to incomplete dissolution or a cloudy appearance.[1][2]
-
pH of the Solution: The solubility of Polymyxin B is highly pH-dependent. It achieves its highest stability and solubility in acidic conditions (pH 2-7), with maximum stability noted at pH 3.4.[1] If your water is neutral or slightly alkaline, it can hinder dissolution.
-
High Concentration: Attempting to prepare a highly concentrated solution (e.g., >50 mg/mL) may exceed its solubility limit under standard conditions.
-
Method of Dissolution: Simply adding the powder to the solvent without sufficient agitation may result in clumps. One laboratory has reported using ultrasonic assistance to achieve a solubility of 33.33 mg/mL in water at an acidic pH of approximately 2.[3]
Q2: I observed a white precipitate after diluting my Polymyxin B stock solution into Phosphate-Buffered Saline (PBS). Is this expected and how can I prevent it?
A: Yes, precipitation in PBS (typically at pH 7.4) is a commonly encountered issue. The neutral pH of PBS can reduce the solubility of Polymyxin B.[4][5] Furthermore, Polymyxin B is known to be incompatible with certain salts, and the phosphate (B84403) and sodium ions in PBS may contribute to the formation of insoluble complexes.[1][6]
To prevent this:
-
Lower the Final Concentration: The solubility of Polymyxin B in PBS (pH 7.2) is reported to be approximately 2 mg/mL.[5] Ensure your final working concentration does not exceed this limit.
-
Modify the Preparation Method: Instead of adding the stock solution in one go, add it dropwise to the PBS while vigorously stirring. This gradual dilution can prevent the compound from crashing out of the solution.[6]
-
Adjust the pH: If your experiment allows, slightly acidifying the PBS buffer may improve solubility. However, ensure the final pH is compatible with your experimental model.
-
Consider an Alternative Buffer: If precipitation persists, consider using a different buffer system with lower salt concentrations or a more acidic pH.
Q3: What is the optimal pH range for dissolving and storing Polymyxin B solutions?
A: The optimal pH range for Polymyxin B is acidic.
-
For Dissolution and Stability: Aqueous solutions are most stable between pH 2 and 7.[1] Maximum stability is observed at pH 3.4.[1] Conversely, degradation is most rapid at a neutral pH of 7.4.[7] Strongly acidic or strongly alkaline solutions can inactivate the antibiotic.[1]
-
For Experimental Use: While stock solutions are best prepared and stored under acidic conditions, they are typically diluted into a buffer at a physiological pH (e.g., 6-8) for immediate use in biological assays.[3]
Q4: Are there specific buffer components or ions that are incompatible with Polymyxin B?
A: Yes. Polymyxin B sulfate is known to be incompatible with divalent cations. Specifically, calcium and magnesium salts should be avoided in your buffer formulation, as they can lead to precipitation and inactivation of the antibiotic.[1][8]
Q5: How can I determine the maximum soluble concentration of Polymyxin B in my specific experimental buffer?
A: You can perform a simple solubility test. Prepare a high-concentration stock solution of Polymyxin B in sterile water (e.g., 50 mg/mL). In a series of tubes, perform serial dilutions of this stock into your target experimental buffer. Incubate the tubes at your intended experimental temperature and visually inspect for any signs of precipitation (cloudiness or visible particles) against a dark background. The highest concentration that remains a clear solution is the maximum working concentration for your specific conditions.[9]
Quantitative Data Summary: Solubility and Stability
The following table summarizes the solubility and stability of Polymyxin B under various conditions.
| Solvent / Buffer | pH | Temperature | Concentration | Stability / Solubility Notes | Reference |
| Water | Not specified | Not specified | 50 mg/mL | Freely soluble, produces a very slightly hazy, colorless to yellow solution. | |
| Water | ~2 (HCl adjusted) | Not specified | 33.33 mg/mL | Achieved with ultrasonic assistance. | [3] |
| PBS | 7.2 | Not specified | ~2 mg/mL | Approximate solubility limit. | [5] |
| Aqueous Solution | 2 - 7 | Refrigerated | Not specified | Stable for 6 to 12 months. Maximum stability at pH 3.4. | [1] |
| 0.9% Saline | 5.4 - 5.8 | 25°C & 40°C | Not specified | Stable for 24 hours; significant degradation observed after 48 hours. | [4][10] |
| 5% Glucose Solution | 4.2 - 4.7 | 25°C & 40°C | Not specified | Stable for 24 hours; significant degradation observed after 48 hours. | [4][10] |
| 0.9% Saline | 4°C | Not specified | Stable for up to 168 hours (7 days). | [10] | |
| Ethanol | Not specified | Not specified | 0.115 mg/mL | Minimal solubility. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Polymyxin B Stock Solution
This protocol is designed to create a stable, concentrated stock solution that can be diluted for various applications.
-
Materials: Polymyxin B sulfate powder, sterile distilled water, sterile 1N HCl, ultrasonic bath, sterile microcentrifuge tubes.
-
Procedure: a. Weigh the desired amount of Polymyxin B sulfate powder in a sterile tube. b. Add a volume of sterile distilled water to achieve a concentration of approximately 40 mg/mL (e.g., 25 µL for 1 mg of powder). c. While vortexing, add 1N HCl dropwise until the pH of the solution is between 2.0 and 3.0. Use pH strips for an approximate measurement. d. Place the tube in an ultrasonic bath (20–40 kHz) for 5-10 minutes to facilitate complete dissolution.[3] e. Visually inspect the solution to ensure it is clear. f. Aliquot the stock solution into smaller, single-use volumes and store at 2-8°C. Stock solutions are stable for several months under these conditions.[1]
Protocol 2: Preparation of a Working Solution to Minimize Precipitation
This protocol describes the critical step of diluting the acidic stock solution into a neutral buffer for immediate experimental use.
-
Materials: Concentrated Polymyxin B stock solution (from Protocol 1), desired experimental buffer (e.g., PBS, Tris-HCl), sterile tubes.
-
Procedure: a. Prepare the required volume of your experimental buffer in a sterile tube or beaker. Place it on a stir plate with a sterile stir bar and begin stirring vigorously. b. Calculate the volume of stock solution needed to achieve your final desired concentration. Ensure this final concentration is below the known solubility limit in your buffer (see FAQ Q2 and Q5). c. Using a pipette, add the calculated volume of the stock solution dropwise to the center of the vortexing buffer.[6] d. Allow the solution to mix for 2-3 minutes. e. Visually inspect the final working solution for any signs of precipitation. If the solution is clear, it is ready for immediate use. Do not store aqueous solutions at neutral pH for more than a day.[5]
Visual Guides and Workflows
Troubleshooting Workflow for Polymyxin B Precipitation
This diagram outlines a logical sequence of steps to diagnose and resolve issues with Polymyxin B precipitation during solution preparation.
Caption: Troubleshooting workflow for Polymyxin B precipitation.
Simplified Mechanism of Polymyxin B Action
This diagram illustrates the key steps in how Polymyxin B disrupts the outer membrane of Gram-negative bacteria.
Caption: Mechanism of Polymyxin B action on bacterial membranes.
References
- 1. pharmacylibrary.com [pharmacylibrary.com]
- 2. goldbio.com [goldbio.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Study of the stability of polymyxins B(1), E(1) and E(2) in aqueous solution using liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
Technical Support Center: Polymyxin B Interference in Downstream Cellular Assays
Welcome to the technical support center for researchers utilizing Polymyxin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the interference of Polymyxin B in downstream cellular assays.
General FAQs
Q1: What is the primary function of Polymyxin B in cellular assays?
A1: Polymyxin B is a cationic polypeptide antibiotic primarily used in cellular assays to neutralize the effects of Gram-negative bacterial endotoxin (B1171834), specifically lipopolysaccharide (LPS).[1][2] Its positively charged portion electrostatically binds to the negatively charged lipid A moiety of LPS, preventing it from activating inflammatory signaling pathways.[3][4][5][6] This allows researchers to study the effects of their compounds or proteins of interest without confounding inflammatory responses from endotoxin contamination.[7]
Q2: Can Polymyxin B itself affect my cells, independent of its LPS-neutralizing activity?
A2: Yes. While widely used for LPS neutralization, Polymyxin B can exert direct, "off-target" effects on eukaryotic cells. Studies have shown it can induce significant changes in gene expression, perturb cell cycle and DNA repair pathways, and modulate signaling networks like NF-κB and NOD-like receptor pathways.[8][9][10] At higher concentrations, it can also cause DNA damage and induce apoptosis.[8][11][12] Therefore, it is crucial to use the lowest effective concentration and include appropriate controls.
Troubleshooting Guide: Endotoxin (LAL) Assays
Q3: I used Polymyxin B to neutralize LPS in my sample, but my Limulus Amebocyte Lysate (LAL) assay still gives inconsistent results. Why?
A3: This is a common issue stemming from assay interference. While Polymyxin B neutralizes the biological activity of LPS, it doesn't eliminate it from the sample. The LAL assay is an enzymatic cascade that can be inhibited or enhanced by various substances.[13][14][15][16]
Troubleshooting Steps:
-
Dilution: This is the most effective method to overcome interference. Dilute your sample to a point where the interfering effects of Polymyxin B (or other sample components) are minimized, while the endotoxin detection limit remains valid.[13][14]
-
pH Adjustment: Ensure the pH of the sample-LAL mixture is within the optimal range specified by the manufacturer (typically 6.0-8.0).[13][15][17] The buffering capacity of the LAL reagent itself can often correct for minor pH deviations.[13]
-
Run Inhibition/Enhancement Controls: Spike your sample (containing Polymyxin B) with a known amount of endotoxin. A recovery of 50-200% is generally considered acceptable and indicates the absence of significant interference at that dilution.
Experimental Workflow: Validating LAL Assays with Polymyxin B
References
- 1. invivogen.com [invivogen.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymyxin B antagonizing biological activity of lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Polymyxin B as inhibitor of LPS contamination of Schistosoma mansoni recombinant proteins in human cytokine analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymyxin Induces Significant Transcriptomic Perturbations of Cellular Signalling Networks in Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Polymyxin Induces Significant Transcriptomic Perturbations of Cellular Signalling Networks in Human Lung Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polymyxin B causes DNA damage in HK-2 cells and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polymyxin B causes DNA damage in HK-2 cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. acciusa.com [acciusa.com]
- 15. Overcoming sample interference in the LAL assay | FUJIFILM Wako [wakopyrostar.com]
- 16. labcorp.com [labcorp.com]
- 17. Interfering factors in the LAL | PYROSTAR [wakopyrostar.com]
Validation & Comparative
A Comparative Guide to Polymyxin B and Polymyxin E (Colistin) in Research Applications
For Researchers, Scientists, and Drug Development Professionals
Polymyxin (B74138) B and Polymyxin E (colistin) have re-emerged as critical, last-resort antibiotics for treating infections caused by multidrug-resistant (MDR) Gram-negative bacteria.[1][2] Despite their structural similarities, crucial differences in their formulation, pharmacokinetics, potency, and toxicity profiles have significant implications for their application in both research and clinical settings.[2][3] This guide provides an objective comparison of Polymyxin B and colistin (B93849), supported by experimental data, to inform experimental design and drug development efforts.
Structural and Formulation Differences
Polymyxin B and colistin are cyclic lipopeptide antibiotics that differ by a single amino acid: Polymyxin B contains D-phenylalanine, whereas colistin contains D-leucine.[3][4][5][6] While this structural difference is minor, the most significant distinction lies in their parenteral formulations.[2]
-
Polymyxin B is administered directly in its active form, polymyxin B sulfate (B86663).[7][8][9] This allows for the rapid achievement of predictable and reliable therapeutic concentrations in the bloodstream.[7][8]
-
Colistin is administered as an inactive prodrug, colistin methanesulfonate (B1217627) (CMS).[7][8][9] CMS must be converted in vivo to its active form, colistin. This conversion process is slow, incomplete, and variable among individuals, leading to a delay in reaching therapeutic levels.[7][8]
Mechanism of Action
Both polymyxins share a primary mechanism of action. They are cationic molecules that interact with the anionic lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[10][11][12] This interaction displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to membrane destabilization, increased permeability, leakage of intracellular contents, and ultimately, cell death.[9][11][12]
Comparative In Vitro Efficacy
While often considered to have indistinguishable microbiological activity, several studies indicate that Polymyxin B is more potent in vitro.[7] Research consistently shows that Polymyxin B has significantly lower minimum inhibitory concentrations (MICs) against key MDR pathogens compared to colistin.[4][8][13]
| Pathogen | No. of Isolates | Finding | Reference |
| Klebsiella pneumoniae | 27 | MICs for Polymyxin B were significantly lower (p < .02). | [4][13] |
| Acinetobacter baumannii | 31 | MICs for Polymyxin B were significantly lower (p < .001). | [4][13] |
| Pseudomonas aeruginosa | 31 | MICs for Polymyxin B were significantly lower (p < .01). | [4][13] |
| MDR A. baumannii | 50 | Both polymyxins displayed similar bactericidal effects when used in combination with 16 other tested drugs. | [14] |
Comparative Toxicity
Toxicity, particularly nephrotoxicity, is the primary dose-limiting factor for both polymyxins.[15] Emerging evidence strongly suggests a difference in the nephrotoxic potential between the two agents.
Nephrotoxicity
A growing body of evidence indicates that colistin, when administered as CMS, is associated with a higher incidence of acute kidney injury (AKI) compared to Polymyxin B.[15][16] This may be due to differences in their pharmacokinetics and renal handling, where the prodrug CMS is extensively cleared by the kidneys, leading to high concentrations of the drug within renal tubular cells.[7][15][17]
| Study Design | No. of Patients (Colistin / PMB) | Incidence of Nephrotoxicity (Colistin) | Incidence of Nephrotoxicity (Polymyxin B) | Key Finding | Reference |
| Prospective Study | 61 / 51 | 39.3% | 11.8% | Colistin was significantly more nephrotoxic than Polymyxin B (P = 0.001). | [18][19] |
| Matched Cohort Analysis | 38 pairs | 55.3% | 21.1% | Nephrotoxicity was significantly higher and had an earlier onset with colistimethate (P = 0.003). | [20][21] |
| Retrospective Cohort | 70 / 77 | 40.0% | 44.7% | No significant difference in AKI incidence was observed (p = 0.425). | [22] |
| Retrospective Cohort | 95 / 95 | 52.6% | 34.7% | AKI was more common in the colistin group (p=0.013). | [23] |
Neurotoxicity
Neurotoxic events, such as paresthesias, are also a known side effect. Some studies suggest that neurotoxicity may be a more common adverse event with Polymyxin B therapy, although these events are typically reversible upon discontinuation of the drug.[22] In one retrospective study, 13 of 77 patients (16.9%) receiving Polymyxin B experienced neurotoxic events compared to 1 of 70 (1.4%) receiving CMS.[22]
Mechanisms of Resistance
Resistance to polymyxins is a growing concern. The primary mechanism involves the modification of the LPS molecule, which is the initial target of the antibiotics.[1][24][25] These modifications, often involving the addition of cationic groups like phosphoethanolamine or 4-amino-4-deoxy-L-arabinose to lipid A, reduce the net negative charge of the LPS.[25][26] This weakens the electrostatic interaction between the cationic polymyxin and its target, leading to resistance. Because they share the same target, cross-resistance between Polymyxin B and colistin is common.[7][24] Resistance can be chromosomally mediated through mutations in two-component regulatory systems (e.g., PmrA/PmrB, PhoP/PhoQ) or acquired via plasmid-mediated mobile colistin resistance (mcr) genes.[24][25][26]
Experimental Protocols
A. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from studies comparing the in vitro activity of Polymyxin B and colistin.[4][13]
-
Preparation of Antibiotics: Prepare stock solutions of Polymyxin B sulfate and colistin sulfate. For MIC testing, colistin sulfate (the active form) must be used, not CMS.[11]
-
Bacterial Inoculum: Culture clinical isolates (e.g., K. pneumoniae, A. baumannii, P. aeruginosa) on appropriate agar (B569324) plates overnight. Prepare a bacterial suspension in saline or broth to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Microdilution Assay: In a 96-well microtiter plate, perform serial twofold dilutions of each polymyxin in cation-adjusted Mueller-Hinton broth.
-
Inoculation and Incubation: Add the prepared bacterial inoculum to each well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
B. In Vivo Assessment of Polymyxin-Induced Nephrotoxicity
This generalized workflow is based on preclinical animal models used to evaluate drug-induced kidney injury.
Pharmacokinetic Differences and Research Implications
The fundamental difference in formulation—active drug versus prodrug—has profound pharmacokinetic consequences that are critical for researchers to consider. Polymyxin B's direct administration leads to more predictable and consistent exposure, which is advantageous for dose-response and efficacy studies. The variable conversion of CMS to active colistin can introduce significant variability in experimental results.
Conclusion
While Polymyxin B and colistin are structurally and mechanistically similar, they are not interchangeable.[7] For research applications, Polymyxin B generally offers superior properties, including greater in vitro potency against key pathogens and more predictable pharmacokinetics, which ensures more consistent drug exposure in experimental models.[4][7][8] Furthermore, a significant body of evidence suggests Polymyxin B is associated with a lower risk of nephrotoxicity compared to the prodrug colistimethate.[15][18][20] These differences should be carefully considered by researchers and drug development professionals when selecting a polymyxin for in vitro and in vivo studies.
References
- 1. Colistin and polymyxin B: A re-emergence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymyxin B versus colistin: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. A Systematic Review of Pharmacokinetic Studies of Colistin and Polymyxin B in Adult Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Colistin and Polymyxin B: Peas in a Pod, or Chalk and Cheese? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. clinician.com [clinician.com]
- 10. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics/pharmacodynamics of colistin and polymyxin B: are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Colistin Update on Its Mechanism of Action and Resistance, Present and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Comparison of in vitro synergy between polymyxin B or colistin in combination with 16 antimicrobial agents against multidrug-resistant Acinetobacter baumannii isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research.monash.edu [research.monash.edu]
- 16. benchchem.com [benchchem.com]
- 17. ovid.com [ovid.com]
- 18. Comparison of nephrotoxicity of Colistin with Polymyxin B administered in currently recommended doses: a prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of nephrotoxicity of Colistin with Polymyxin B administered in currently recommended doses: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. In Vitro Assessment and Multicenter Cohort Study of Comparative Nephrotoxicity Rates Associated with Colistimethate versus Polymyxin B Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. A Review of Resistance to Polymyxins and Evolving Mobile Colistin Resistance Gene (mcr) among Pathogens of Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Mechanisms of polymyxin resistance: acquired and intrinsic resistance in bacteria [frontiersin.org]
- 26. Molecular mechanisms related to colistin resistance in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
Polymyxin B for Endotoxin Removal: A Comparative Guide
For researchers, scientists, and drug development professionals seeking effective endotoxin (B1171834) removal strategies, this guide provides an objective comparison of Polymyxin B-based methods against other common techniques. Supported by experimental data, this document outlines the performance, protocols, and underlying mechanisms of each approach.
Endotoxins, or lipopolysaccharides (LPS), are major contaminants in biopharmaceutical production, often originating from Gram-negative bacteria like E. coli. Their presence can trigger potent inflammatory responses in humans, making their removal a critical step in ensuring the safety and efficacy of therapeutic proteins, antibodies, and other biological products. Polymyxin B, a cyclic cationic polypeptide antibiotic, is renowned for its high affinity to the lipid A moiety of endotoxins, making it a powerful tool for depyrogenation. This guide evaluates the efficiency of Polymyxin B in this role and compares it with established alternative methods.
Performance Comparison of Endotoxin Removal Methods
The selection of an appropriate endotoxin removal method depends on a variety of factors, including the properties of the target protein, the required level of endotoxin clearance, and the desired protein recovery rate. The following table summarizes quantitative data from various studies to facilitate a direct comparison between Polymyxin B affinity chromatography and other prevalent techniques.
| Method | Principle | Endotoxin Removal Efficiency | Protein Recovery | Key Advantages | Key Disadvantages |
| Polymyxin B Affinity Chromatography | High-affinity binding of Polymyxin B to the lipid A portion of endotoxin. | >99%[1] | >85%[1] | High specificity for endotoxin, effective under physiological conditions, reusable resin.[1] | Potential for Polymyxin B leaching (though minimized with covalent immobilization), can be costly. |
| Anion-Exchange Chromatography (AEX) | Electrostatic interaction between negatively charged endotoxins and a positively charged stationary phase. | >99.99% (4-log reduction) | >95% | High binding capacity, rapid processing, scalable, and cost-effective. | Efficiency is dependent on the isoelectric point (pI) of the target protein and buffer conditions; may require optimization to prevent protein binding. |
| Triton X-114 Phase Separation | Temperature-dependent phase separation of the non-ionic detergent Triton X-114 to partition endotoxins into a detergent-rich phase. | >99%[2] | >90%[2] | Effective for a wide range of proteins, simple and inexpensive procedure.[2][3] | Residual detergent may remain in the protein solution, multiple cycles may be required, not suitable for hydrophobic proteins.[3] |
| Ultrafiltration | Size-based separation using membranes with a specific molecular weight cutoff (MWCO) to retain large endotoxin aggregates. | 28.9% to 99.8%[4] | Variable, depends on protein size and membrane characteristics. | Simple, can be integrated into existing filtration steps. | Inefficient for endotoxin monomers, potential for protein loss if the molecular weight is close to the MWCO. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for validating and implementing endotoxin removal strategies. Below are methodologies for the key techniques discussed.
Polymyxin B Affinity Chromatography
This protocol is a general guideline for using a commercial Polymyxin B agarose (B213101) resin.
Materials:
-
Polymyxin B agarose resin
-
Chromatography column
-
Pyrogen-free water
-
0.1 N NaOH (for sanitization)
-
Equilibration Buffer (e.g., 10 mM phosphate (B84403) buffer with 100 mM NaCl, pH 6.0-7.0)
-
Regeneration Buffer (e.g., 1% deoxycholate solution)
-
Endotoxin-containing protein sample
Procedure:
-
Column Packing and Sanitization: Pack the desired volume of Polymyxin B resin into the chromatography column. To render the column pyrogen-free, wash it with 3 column volumes of 0.1 N NaOH, minimizing the contact time.[5]
-
Washing: Wash the column extensively with 10-15 bed volumes of pyrogen-free water until the eluate is neutral.[5]
-
Equilibration: Equilibrate the column with 5-10 column volumes of pyrogen-free Equilibration Buffer. The optimal binding pH is typically between 6.0 and 7.0.[5]
-
Sample Application: Apply the endotoxin-contaminated protein sample to the column. The flow rate should be optimized based on the nature of the endotoxin contamination; slower flow rates are recommended for protein-bound endotoxins to ensure sufficient interaction time with the resin.[5]
-
Collection of Flow-through: Collect the flow-through containing the purified protein.
-
Regeneration: To reuse the column, wash it with a Regeneration Buffer, such as 1% deoxycholate, to strip the bound endotoxins. Follow this with a thorough wash with pyrogen-free water. The column can then be re-sanitized and re-equilibrated for subsequent runs.
Anion-Exchange Chromatography (AEX)
Materials:
-
Strong anion-exchange resin (e.g., Q-sepharose)
-
Chromatography column
-
Pyrogen-free water
-
Binding Buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Elution Buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0)
-
Endotoxin-containing protein sample
Procedure:
-
Column Packing and Equilibration: Pack the AEX resin into the column and equilibrate with 5-10 column volumes of Binding Buffer. The pH of the Binding Buffer should be chosen such that the target protein is neutral or positively charged, while the endotoxins remain negatively charged.
-
Sample Loading: Load the protein sample onto the equilibrated column. Under these conditions, the endotoxins will bind to the positively charged resin, and the target protein will flow through.
-
Washing: Wash the column with several column volumes of Binding Buffer to remove any unbound molecules.
-
Elution (if protein is bound): If the protein of interest binds to the resin under the chosen conditions, it can be eluted by increasing the salt concentration or changing the pH of the buffer.
-
Regeneration: Regenerate the column using a high-salt buffer (e.g., 1 M NaCl) followed by a sanitization step with NaOH.
Triton X-114 Phase Separation
Materials:
-
Triton X-114
-
Ice bath
-
Water bath (37°C)
-
Centrifuge
-
Endotoxin-containing protein sample
Procedure:
-
Detergent Addition: On ice, add Triton X-114 to the protein solution to a final concentration of 1% (v/v). Mix gently to ensure homogeneity.[4]
-
Incubation: Incubate the mixture on ice for 30 minutes with gentle stirring.[4]
-
Phase Separation: Transfer the solution to a 37°C water bath and incubate for 10 minutes to induce phase separation. The solution will become cloudy as the detergent separates into a distinct phase.[4]
-
Centrifugation: Centrifuge the sample at a speed sufficient to pellet the detergent-rich phase (e.g., 20,000 x g for 10 minutes at 25°C).[4]
-
Collection of Aqueous Phase: Carefully collect the upper aqueous phase, which contains the purified protein. The lower, more viscous phase contains the concentrated endotoxins.
-
Repeat Cycles: For higher levels of endotoxin removal, the process can be repeated by adding fresh Triton X-114 to the collected aqueous phase.[4]
Visualizing the Mechanism of Action and Experimental Workflow
To better understand the biological context and the practical application of endotoxin removal, the following diagrams illustrate the endotoxin signaling pathway and a typical experimental workflow.
Caption: Simplified Toll-Like Receptor 4 (TLR4) signaling pathway initiated by endotoxin.
Caption: Experimental workflow for endotoxin removal using Polymyxin B affinity chromatography.
Conclusion
Polymyxin B immobilized on a solid support offers a highly effective and specific method for the removal of endotoxins from biological solutions. Its ability to achieve greater than 99% endotoxin removal with high protein recovery makes it a strong candidate for biopharmaceutical purification processes. While alternative methods such as anion-exchange chromatography and Triton X-114 phase separation also demonstrate high efficiency, the choice of method will ultimately be dictated by the specific characteristics of the protein product and the process constraints. For applications requiring high specificity and minimal process optimization, Polymyxin B affinity chromatography remains a premier choice.
References
A Comparative Guide to the Efficacy of Polymyxin B Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Polymyxin (B74138) B, a last-resort antibiotic, against several clinically significant multidrug-resistant (MDR) Gram-negative bacteria.[1][2][3] As antibiotic resistance continues to be a global health crisis, understanding the activity of agents like Polymyxin B is crucial for both clinical application and the development of new therapeutic strategies.[4][5]
Polymyxin B's primary utility is in treating severe infections caused by MDR pathogens, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.[1][2][3][6] Its use is often reserved for situations where other modern antibiotics are ineffective due to resistance.[7]
Mechanism of Action
Polymyxin B exerts its bactericidal effect by targeting the outer membrane of Gram-negative bacteria. The process begins with an electrostatic interaction between the positively charged Polymyxin B molecule and the negatively charged lipid A component of lipopolysaccharide (LPS) in the bacterial outer membrane.[2][4][6][7] This binding displaces essential divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to a disruption of the outer membrane's integrity.[1] Following this initial disruption, Polymyxin B further permeabilizes the inner cytoplasmic membrane, likely through a detergent-like action, which results in the leakage of intracellular contents and ultimately, cell death.[2][6][7]
Comparative Efficacy Data
The in vitro efficacy of Polymyxin B is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. Clinical studies also evaluate efficacy through bacterial clearance rates in patients. Data shows that Polymyxin B's effectiveness varies among different Gram-negative species.
One comparative study involving 294 patients with carbapenem-resistant Gram-negative bacterial infections found that Polymyxin B had the highest total bacterial clearance rate against Acinetobacter baumannii (CRAB), followed by Klebsiella pneumoniae (CRKP), and was least effective against Pseudomonas aeruginosa (CRPA).[8][9][10]
Table 1: Summary of Polymyxin B Efficacy Against Key Gram-Negative Pathogens
| Pathogen Species | Efficacy Measure | Result | Reference(s) |
| Acinetobacter baumannii | Total Bacterial Clearance Rate | 49.0% | [8][9] |
| MIC Range (mg/L) | Typically ≤2 | [1][11][12] | |
| Klebsiella pneumoniae | Total Bacterial Clearance Rate | 39.8% | [8][9] |
| MIC Range (mg/L) | Typically ≤2 | [6][11] | |
| Pseudomonas aeruginosa | Total Bacterial Clearance Rate | 18.2% | [8][9] |
| MIC Range (mg/L) | Typically ≤2 | [1][6][11] |
Note: MIC values can vary significantly between isolates. The values presented are typical susceptibility ranges. Bacterial clearance rates are from a single large-scale clinical study for carbapenem-resistant strains and provide a clinical perspective on efficacy.[8][9]
Experimental Protocol: Broth Microdilution (BMD) for MIC Determination
The gold standard for determining Polymyxin B susceptibility is the broth microdilution (BMD) method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[13][14] Alternative methods like Etest or disk diffusion are not recommended due to high error rates.[14][15]
Principle: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of Polymyxin B in a liquid growth medium. The MIC is determined as the lowest antibiotic concentration that inhibits visible bacterial growth after a specified incubation period.
Materials:
-
Polymyxin B sulfate (B86663) analytical powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing (e.g., A. baumannii, P. aeruginosa)
-
Quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)[15][16]
-
Spectrophotometer or McFarland turbidity standards
-
Sterile saline or broth for inoculum preparation
-
Pipettes and sterile tips
Procedure:
-
Inoculum Preparation: A suspension of the test organism is prepared in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[15] This suspension is then diluted in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Polymyxin B Dilution: A stock solution of Polymyxin B is prepared. Serial twofold dilutions are then made in CAMHB directly in the wells of the 96-well plate to achieve a range of concentrations (e.g., from 0.125 mg/L to 64 mg/L).
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing no antibiotic) and a sterility control well (containing uninoculated broth) are included on each plate.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[15]
-
Reading Results: The plates are examined visually. The MIC is recorded as the lowest concentration of Polymyxin B at which there is no visible growth (i.e., the first clear well).
Conclusion
Polymyxin B remains a critical tool against multidrug-resistant Gram-negative infections. However, its efficacy is not uniform across all pathogens. Clinical and in vitro data suggest a greater potency against Acinetobacter baumannii and Klebsiella pneumoniae compared to Pseudomonas aeruginosa.[8][9] The significant variability in susceptibility highlights the necessity for accurate and standardized testing, for which the broth microdilution method is the established benchmark. This comparative data is essential for informing treatment decisions and guiding future research into antibiotic combinations and novel therapeutic agents.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Polymyxins, the last-resort antibiotics: Mode of action, resistance emergence, and potential solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic combinations of polymyxins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility to polymyxin B and other comparators against Gram-negative bacteria isolated from bloodstream infections in China: Results from CARVIS-NET program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Polymyxin - Wikipedia [en.wikipedia.org]
- 8. A Comparative Study of the Microbiological Efficacy of Polymyxin B on Different Carbapenem-Resistant Gram-Negative Bacteria Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comparative Study of the Microbiological Efficacy of Polymyxin B on Different Carbapenem-Resistant Gram-Negative Bacteria Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. Frontiers | Pharmacokinetics/pharmacodynamics of polymyxin B in patients with bloodstream infection caused by carbapenem-resistant Klebsiella pneumoniae [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Polymyxin B Etest® compared with gold-standard broth microdilution in carbapenem-resistant Enterobacteriaceae exhibiting a wide range of polymyxin B MICs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Low performance of Policimbac® broth microdilution in determining polymyxin B MIC for Klebsiella pneumoniae [frontiersin.org]
- 16. Contemporary Assessment of Antimicrobial Susceptibility Testing Methods for Polymyxin B and Colistin: Review of Available Interpretative Criteria and Quality Control Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Cytotoxicity of Polymyxin B and Colistin
For Researchers, Scientists, and Drug Development Professionals
Polymyxin (B74138) B and colistin (B93849) (Polymyxin E) are last-resort polypeptide antibiotics crucial in combating multidrug-resistant Gram-negative bacterial infections. Despite their similar chemical structures, differing by only a single amino acid, their toxicological profiles, particularly nephrotoxicity and neurotoxicity, are a significant clinical concern.[1] This guide provides an objective comparison of their in vitro cytotoxicity, supported by experimental data, to aid researchers in making informed decisions for their study designs.
Quantitative Cytotoxicity Data
The in vitro cytotoxicity of Polymyxin B and colistin has been evaluated across various cell lines, primarily focusing on renal and neuronal cells, to model their nephrotoxic and neurotoxic potential. The following table summarizes the 50% inhibitory concentration (IC50) values from comparative studies.
| Cell Line | Polymyxin B (IC50) | Colistin (IC50) | Focus of Study | Reference |
| N2a (Murine neuroblastoma) | 127 µM | 183 µM | Neurotoxicity | [2] |
| RSC96 (Rat Schwann cells) | 579 µM | 810 µM | Neurotoxicity | [2] |
| Mammalian Renal Cells | Similar IC50 values reported, with no considerable differences in most drug concentrations investigated. | Similar IC50 values reported, with no considerable differences in most drug concentrations investigated. | Nephrotoxicity | [3] |
Note: Lower IC50 values indicate higher cytotoxicity. The data suggests that Polymyxin B may exhibit a greater degree of neurotoxicity compared to colistin in the tested cell lines.[2] However, in terms of nephrotoxicity, in vitro studies suggest a similar cytotoxicity profile between the two polymyxins.[3][4]
Experimental Protocols
The assessment of Polymyxin B and colistin cytotoxicity in vitro typically involves the exposure of cultured mammalian cells to varying concentrations of the antibiotics, followed by the measurement of cell viability or death.
Key Experimental Methodologies:
-
Cell Culture:
-
Cell Lines: Commonly used cell lines for nephrotoxicity studies include human kidney epithelial cells (HK-2) and pig kidney epithelial cells (LLC-PK1).[5] For neurotoxicity studies, murine neuroblastoma (N2a) and rat Schwann (RSC96) cells are utilized.[2]
-
Culture Conditions: Cells are typically cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum. They are maintained in a humidified incubator at 37°C with 5% CO2.[5]
-
-
Drug Exposure:
-
Cultured cells are treated with a range of concentrations of Polymyxin B or colistin sulfate (B86663) (the pharmacologically active form).[3]
-
The exposure duration can vary, with common time points being 24 and 48 hours.[5]
-
-
Cytotoxicity Assessment:
-
Cell Viability Assays: Assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS are employed to quantify the number of viable cells post-treatment.[5]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of LDH from cells with damaged membranes, serving as an indicator of cytotoxicity.[5][6]
-
Apoptosis Assays: To investigate the mechanism of cell death, apoptosis can be quantified using methods such as TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or by measuring caspase activity.[5]
-
Visualizing the Experimental Workflow
The following diagram illustrates a standard workflow for comparing the in vitro cytotoxicity of Polymyxin B and colistin.
Caption: Experimental workflow for in vitro cytotoxicity comparison.
Signaling Pathways in Polymyxin-Induced Cytotoxicity
The cytotoxic effects of polymyxins are primarily attributed to their interaction with the cell membrane, leading to a cascade of events that culminate in cell death.
Proposed Mechanisms of Cytotoxicity:
-
Cell Membrane Disruption: As cationic polypeptides, polymyxins interact with anionic components of the cell membrane. This interaction increases membrane permeability, leading to cell swelling and eventual lysis.[5]
-
Induction of Apoptosis: Polymyxins can trigger programmed cell death, or apoptosis. This is a key mechanism in their toxicity profile.[5]
-
Oxidative Stress: The accumulation of polymyxins in cells can lead to an increase in reactive oxygen species (ROS), causing oxidative stress and contributing to cellular damage.[5]
-
Mitochondrial Dysfunction: Oxidative stress and other cellular insults can lead to mitochondrial dysfunction, further propagating the apoptotic cascade.[5]
The diagram below outlines the proposed signaling pathways involved in polymyxin-induced nephrotoxicity.
Caption: Proposed signaling pathways in polymyxin-induced nephrotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Assessment and Multicenter Cohort Study of Comparative Nephrotoxicity Rates Associated with Colistimethate versus Polymyxin B Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro assessment and multicenter cohort study of comparative nephrotoxicity rates associated with colistimethate versus polymyxin B therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Activity and Predicted Nephrotoxicity of Synthetic Antibiotics Based on Polymyxin B - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC Methods for Polymyxin B Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Polymyxin (B74138) B, a last-resort antibiotic for treating multidrug-resistant Gram-negative infections, is critical for both clinical therapeutic drug monitoring and pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for this purpose. This guide provides an objective comparison of various validated HPLC-based methods for Polymyxin B quantification, supported by experimental data to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Key Performance Characteristics
The choice of an analytical method hinges on its performance characteristics. Below is a summary of quantitative data from various validated HPLC methods for Polymyxin B, highlighting their key differences.
| Method | Detection | Sample Matrix | Linearity Range (mg/L) | Limit of Quantification (LOQ) (mg/L) | Accuracy (%) | Precision (RSD %) |
| HPLC-FL (Pre-column Derivatization with FMOC-Cl) | Fluorescence | Human Plasma | 0.125 - 4.00[1][2] | 0.125[1][2] | Good[1][2] | Intra-day & Inter-day: Good[1][2] |
| HPLC-MS/MS | Mass Spectrometry | Human Plasma | 1.00 - 20.02 (PB1), 0.10 - 2.04 (PB2)[3][4] | 1.00 (PB1), 0.10 (PB2)[3][4] | 93.29 - 104.47[4] | Intra-day: < 10.46, Inter-day: < 13.40[4] |
| HPLC-MS | Mass Spectrometry | Human Plasma | 0.10 - 2.50[5] | 0.10[5] | 80.2 - 109.6[5] | Inter-day: 3.4 - 5.9[5] |
| HPLC-UV | UV (215 nm) | Formulation | - | - | - | - |
| HPLC-ELSD | Evaporative Light Scattering | Formulation | 30 - 100 | - | 96.54 - 105.14[6] | < 2[7] |
| UPLC-MS/MS | Mass Spectrometry | Mouse Serum & ELF | 0.00625 - 3.2[8] | 0.00625[8] | 88 - 115[8] | Inter-day: < 10[8] |
Experimental Workflows and Methodologies
A generalized workflow for the validation of an HPLC method for Polymyxin B quantification is depicted below. This process ensures the reliability, reproducibility, and accuracy of the analytical results.
Caption: General workflow for HPLC method validation of Polymyxin B.
Detailed Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in this guide.
HPLC with Fluorescence Detection (Pre-column Derivatization)
This method is highly sensitive and suitable for biological matrices where low detection limits are required.[1][2]
-
Sample Preparation:
-
HPLC Conditions:
-
Column: Onyx Monolithic C18 (50 x 4.6 mm)[2]
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer (e.g., triethylamine) is typically used.
-
Flow Rate: 1.0 mL/min[2]
-
Detection: Fluorescence detector with excitation and emission wavelengths set appropriately for the FMOC derivatives.
-
-
Quantification: The summed peak areas of the major components, Polymyxin B1 and B2, are used for quantification.[1][2]
HPLC-MS/MS Method
This method offers high specificity and is considered a gold standard for bioanalytical studies.
-
Sample Preparation:
-
A simple and rapid protein precipitation method using methanol (B129727) containing 0.1% formic acid can be used for plasma samples.[3][4]
-
-
HPLC Conditions:
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for the detection of Polymyxin B1 and B2.
-
HPLC-UV Method
This is a more conventional and widely accessible method, often used for the analysis of pharmaceutical formulations.
-
Sample Preparation:
-
Simple dilution of the formulation with a suitable solvent.
-
-
HPLC Conditions:
Method Comparison and Recommendations
-
For high sensitivity and analysis in biological matrices (e.g., plasma, serum), HPLC-MS/MS or UPLC-MS/MS are the methods of choice. These techniques provide the lowest limits of quantification and the highest specificity, allowing for the individual determination of different Polymyxin B components.[8] The HPLC-FL method with pre-column derivatization also offers excellent sensitivity for bioanalysis.[1][2]
-
For routine quality control of pharmaceutical formulations where high concentrations of Polymyxin B are expected, a simpler HPLC-UV or HPLC-ELSD method may be sufficient. These methods are generally more cost-effective and easier to implement than MS-based methods.
-
The choice of sample preparation is crucial. Solid-phase extraction offers cleaner extracts compared to protein precipitation, which can be advantageous for reducing matrix effects in MS-based detection. However, protein precipitation is a simpler and faster technique.[3][4]
This guide provides a comparative overview to assist in the selection of an appropriate HPLC method for Polymyxin B quantification. The optimal method will depend on the specific application, required sensitivity, available instrumentation, and the nature of the sample matrix. It is essential to perform a thorough method validation according to regulatory guidelines (e.g., ICH, FDA) to ensure the quality and reliability of the analytical data.
References
- 1. Development and validation of a reversed-phase high-performance liquid chromatography assay for polymyxin B in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | A simple HPLC–MS/MS method for the determination of polymyxin B in human plasma and its application in the pharmacokinetic study in elderly patients infected with multidrug-resistant Gram-negative bacteria [frontiersin.org]
- 4. A simple HPLC–MS/MS method for the determination of polymyxin B in human plasma and its application in the pharmacokinetic study in elderly patients infected with multidrug-resistant Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Performance Liquid Chromatography-Mass Spectrometry (LC-MS) assay for polymyxin B1 and B2 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. explorationpub.com [explorationpub.com]
- 8. A validated ultra-performance liquid chromatography–tandem mass spectrometry method for the quantification of polymyxin B in mouse serum and epithelial lining fluid: application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of polymyxin sulfate B and its impurities in formulation using a simple isocratic HPLC-UV method - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
In Vitro Efficacy of Polymyxin B Versus Other Cationic Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Polymyxin (B74138) B with other cationic antibiotics, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in understanding the comparative performance of these critical last-resort antimicrobial agents.
Executive Summary
Polymyxin B, a member of the polymyxin class of antibiotics, remains a crucial weapon against multidrug-resistant Gram-negative bacteria. Its cationic nature facilitates interaction with and disruption of the bacterial outer membrane. However, the increasing reliance on Polymyxin B necessitates a thorough understanding of its in vitro performance compared to other cationic antimicrobial agents. This guide delves into the comparative efficacy of Polymyxin B against other polymyxins (Colistin), lipopeptides (Daptomycin), polypeptide ionophores (Gramicidin), and other cationic antimicrobial peptides (AMPs). The data presented herein, summarized from various in vitro studies, highlights differences in minimum inhibitory concentrations (MICs), mechanisms of action, and potential for synergistic interactions.
Comparative In Vitro Activity
The in vitro potency of cationic antibiotics is primarily assessed by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the comparative MIC data for Polymyxin B and other cationic antibiotics against various bacterial strains.
Table 1: Polymyxin B vs. Colistin against Gram-Negative Bacteria
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Acinetobacter baumannii | Polymyxin B | 0.5 | 1 | [1] |
| Colistin | 0.5 | 1 | [1] | |
| Pseudomonas aeruginosa | Polymyxin B | 1 | 2 | [1] |
| Colistin | 1 | 2 | [1] | |
| Klebsiella pneumoniae | Polymyxin B | 0.5 | 2 | [1] |
| Colistin | 0.5 | 4 | [1] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Table 2: Polymyxin B vs. Gramicidin (B1672133) S against Pseudomonas aeruginosa
| Strain | Antibiotic | MIC (µg/mL) | Reference(s) |
| P. aeruginosa PAO1 | Polymyxin B | 4 | [2] |
| Gramicidin S | 16-32 | [2] | |
| P. aeruginosa (clinical isolates) | Polymyxin B | 2-8 | [2] |
| Gramicidin S | 16-64 | [2] |
Table 3: Synergistic Activity of Polymyxin B with other Cationic Peptides
| Organism | Antibiotic Combination | Fractional Inhibitory Concentration Index (FICI) | Interpretation | Reference(s) |
| Pseudomonas aeruginosa (20 of 28 strains) | Polymyxin B + Gramicidin S | ≤ 0.5 | Synergy | [1][3][4] |
| Pseudomonas aeruginosa | Polymyxin B nonapeptide + Daptomycin (B549167) | - | Synergy | [5] |
Note: FICI is a measure of the synergistic, additive, indifferent, or antagonistic effect of a drug combination. A FICI of ≤ 0.5 is generally considered synergistic.
Mechanisms of Action: A Comparative Overview
Cationic antibiotics primarily target the bacterial cell membrane, but their specific mechanisms of action and subsequent downstream effects can vary significantly.
Polymyxin B
Polymyxin B's primary target is the lipopolysaccharide (LPS) of the outer membrane of Gram-negative bacteria.[6] Its polycationic nature allows it to electrostatically interact with the negatively charged phosphate (B84403) groups of lipid A, displacing divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer. This disruption increases the permeability of the outer membrane, leading to leakage of intracellular contents and ultimately cell death.[6]
dot
Caption: Polymyxin B mechanism of action.
Daptomycin
Daptomycin is a cyclic lipopeptide antibiotic primarily active against Gram-positive bacteria. Its mechanism is calcium-dependent. In the presence of Ca²⁺, daptomycin oligomerizes and inserts into the bacterial cytoplasmic membrane, particularly in regions rich in phosphatidylglycerol (PG). This insertion leads to the formation of ion channels, causing rapid membrane depolarization, potassium ion efflux, and subsequent inhibition of DNA, RNA, and protein synthesis, resulting in bacterial cell death.[7][8]
dot
Caption: Daptomycin mechanism of action.
Gramicidin
Gramicidin is a linear polypeptide that acts as an ionophore, forming transmembrane channels. It inserts into the lipid bilayer of bacterial membranes and dimerizes to create a pore that is permeable to monovalent cations, primarily K⁺ and Na⁺. This leads to the dissipation of the electrochemical gradient across the membrane, disrupting essential cellular processes and causing cell death.[9]
dot
Caption: Gramicidin mechanism of action.
Experimental Protocols
Accurate and reproducible in vitro testing is paramount for comparing the efficacy of antimicrobial agents. The following are detailed methodologies for key experiments cited in this guide.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. For cationic peptides, modifications to the standard protocol are necessary to prevent adherence to plastic surfaces.
dot
Caption: Broth microdilution workflow.
Materials:
-
Cationic antibiotic powders
-
Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well polypropylene (B1209903) microtiter plates
-
Bacterial isolates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare a stock solution of each antibiotic in a suitable solvent as recommended by the manufacturer.
-
Preparation of Antibiotic Dilutions: Perform serial two-fold dilutions of each antibiotic in CAMHB directly in the polypropylene microtiter plate to achieve the desired concentration range.
-
Preparation of Bacterial Inoculum: From a fresh 18-24 hour agar (B569324) plate, select 3-5 colonies of the test organism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. Each well should contain 100 µL of the final inoculum.
-
Controls: Include a positive control (wells with bacteria and no antibiotic) and a negative control (wells with broth only) on each plate.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Time-Kill Assay
This assay determines the rate at which an antibiotic kills a bacterial population over time.
Materials:
-
Cationic antibiotic solutions at desired concentrations (e.g., 2x, 4x, 8x MIC)
-
Log-phase bacterial culture
-
Sterile CAMHB
-
Sterile polypropylene tubes
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a log-phase culture of the test organism in CAMHB. Dilute the culture to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Assay Setup: In sterile polypropylene tubes, add the bacterial inoculum to CAMHB containing the desired concentrations of the antibiotic. Include a growth control tube with no antibiotic.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate onto appropriate agar plates.
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL) for each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.
Conclusion
This guide provides a comparative overview of the in vitro activity of Polymyxin B against other cationic antibiotics. While Polymyxin B and Colistin exhibit similar activity against many Gram-negative pathogens, Polymyxin B may have a slight advantage against certain species. The synergistic potential of Polymyxin B with other cationic peptides like Gramicidin S presents a promising avenue for combination therapies to combat multidrug-resistant infections. The distinct mechanisms of action of these antibiotics highlight the diverse strategies employed by cationic molecules to exert their antimicrobial effects. The provided experimental protocols offer a standardized approach for conducting in vitro comparative studies, ensuring reliable and reproducible data for the evaluation of existing and novel cationic antimicrobial agents. Further research into direct comparative studies across a broader range of cationic antibiotics and bacterial strains is warranted to expand our understanding and guide the development of new therapeutic strategies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Synergistic Effect of Membrane-Active Peptides Polymyxin B and Gramicidin S on Multidrug-Resistant Strains and Biofilms of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synergistic Effect of Membrane-Active Peptides Polymyxin B and Gramicidin S on Multidrug-Resistant Strains and Biofilms of Pseudomonas aeruginosa | Semantic Scholar [semanticscholar.org]
- 4. Synergistic effect of membrane-active peptides polymyxin B and gramicidin S on multidrug-resistant strains and biofilms of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of polymyxin B nonapeptide on daptomycin permeability and cell surface properties in Pseudomonas aeruginosa, Escherichia coli, and Pasteurella multocida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polymyxin: Alternative Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Current Perspective on Daptomycin for the Clinical Microbiologist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Interactions of Bacterial Cationic Peptide Antibiotics with Outer and Cytoplasmic Membranes of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Between Polymyxin B and Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The re-emergence of polymyxin (B74138) B as a last-resort antibiotic against multidrug-resistant Gram-negative bacteria has been met with the inevitable challenge of resistance. Understanding the landscape of cross-resistance between polymyxin B and other antibiotic classes is crucial for effective antimicrobial stewardship and the development of novel therapeutic strategies. This guide provides an objective comparison of polymyxin B's cross-resistance profiles, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.
Executive Summary
Polymyxin B resistance is primarily driven by modifications of its target, the lipid A component of the lipopolysaccharide (LPS) in the bacterial outer membrane. This mechanism often leads to cross-resistance with colistin (B93849) (polymyxin E), another member of the polymyxin class. Cross-resistance to other antibiotic classes, such as beta-lactams, aminoglycosides, and fluoroquinolones, is not consistently observed and appears to be species- and strain-dependent. In some instances, the development of polymyxin B resistance can even lead to increased susceptibility to other antibiotics, a phenomenon known as collateral sensitivity.
Comparative Analysis of Cross-Resistance
The following tables summarize the changes in Minimum Inhibitory Concentrations (MICs) of various antibiotics in Gram-negative bacteria that have developed resistance to polymyxin B.
Table 1: Cross-Resistance in Acinetobacter baumannii
Data from a study on paired clinical isolates of A. baumannii (pre- and post-polymyxin B exposure) reveals the impact of polymyxin B resistance on susceptibility to other antibiotics.[1]
| Antibiotic | Antibiotic Class | Pre-exposure MIC (μg/mL) | Post-exposure MIC (μg/mL) (In Vitro) | Fold Change (In Vitro) | Post-exposure MIC (μg/mL) (In Vivo) | Fold Change (In Vivo) |
| Polymyxin B | Polymyxin | 0.5 - 2 | 16 - 128 | ↑ 8-64x | 16 - 32 | ↑ 8-16x |
| Imipenem | Carbapenem | 32 | 8 | ↓ 4x | 32 | No change |
| Meropenem | Carbapenem | 32 | 16 | ↓ 2x | 32 | No change |
| Ceftazidime | Cephalosporin | 128 | 32 | ↓ 4x | 128 | No change |
| Cefepime | Cephalosporin | 32 | 8 | ↓ 4x | 32 | No change |
| Tobramycin | Aminoglycoside | 128 | 32 | ↓ 4x | 128 | No change |
| Gentamicin | Aminoglycoside | 128 | 64 | ↓ 2x | 128 | No change |
| Ciprofloxacin | Fluoroquinolone | 128 | 32 | ↓ 4x | 128 | No change |
| Levofloxacin | Fluoroquinolone | 64 | 16 | ↓ 4x | 64 | No change |
| Tigecycline | Glycylcycline | 2 | 0.5 | ↓ 4x | 2 | No change |
| Minocycline | Tetracycline | 32 | 8 | ↓ 4x | 32 | No change |
Data compiled from a study on polymyxin B resistance in A. baumannii.[1]
Note: The in-vitro-selected polymyxin B-resistant isolates demonstrated increased susceptibility to several other antibiotic classes, indicating collateral sensitivity.[1] However, the in-vivo-derived resistant isolates did not show significant changes in MICs for other antibiotics.[1]
Table 2: Cross-Resistance in Pseudomonas aeruginosa
A study on in-vitro-selected polymyxin B-resistant P. aeruginosa isolates showed a high degree of cross-resistance with colistin but not with other tested antimicrobial agents.[2]
| Antibiotic | Antibiotic Class | Parent Strain MIC (μg/mL) | Polymyxin B-Resistant Isolate MIC (μg/mL) | Fold Change |
| Polymyxin B | Polymyxin | 1 - 2 | 16 - 32 | ↑ 8-16x |
| Colistin | Polymyxin | 0.5 - 2 | 8 - 16 | ↑ 4-16x |
| Ceftazidime | Cephalosporin | 2 - 8 | 2 - 8 | No significant change |
| Imipenem | Carbapenem | 2 - 4 | 2 - 4 | No significant change |
| Tobramycin | Aminoglycoside | 0.5 - 2 | 0.5 - 2 | No significant change |
| Ciprofloxacin | Fluoroquinolone | 0.125 - 0.5 | 0.125 - 0.5 | No significant change |
Data is based on findings from a study where cross-resistance was evaluated in P. aeruginosa.[2] The study reported that cross-resistance with β-lactams, quinolones, and aminoglycosides was not observed.[2]
Table 3: Cross-Resistance in Klebsiella pneumoniae
The development of polymyxin B resistance in K. pneumoniae can have variable effects on the susceptibility to other antibiotics. The following data is derived from a laboratory study on induced polymyxin B resistance.
| Antibiotic | Antibiotic Class | Parent Isolate MIC (μg/mL) | Induced Resistant Strain MIC (μg/mL) | Fold Change |
| Polymyxin B | Polymyxin | ≤8 | >128 | >16x |
| Imipenem | Carbapenem | 16 | 8 | ↓ 2x |
| Meropenem | Carbapenem | 8 | 4 | ↓ 2x |
| Piperacillin/Tazobactam | Penicillin + Inhibitor | 128 | 64 | ↓ 2x |
| Levofloxacin | Fluoroquinolone | 4 | 2 | ↓ 2x |
| Tigecycline | Glycylcycline | 2 | 1 | ↓ 2x |
| Nitrofurantoin | Nitrofuran | 64 | 32 | ↓ 2x |
Data compiled from a study on induced polymyxin B resistance in K. pneumoniae.
Mechanisms of Cross-Resistance
The primary mechanism of acquired resistance to polymyxin B involves modifications to the lipid A portion of the bacterial lipopolysaccharide (LPS). These modifications reduce the net negative charge of the outer membrane, thereby decreasing its affinity for the positively charged polymyxin B molecule.
Experimental Protocols
Broth Microdilution (BMD) for Polymyxin B Susceptibility Testing
The reference method for determining the Minimum Inhibitory Concentration (MIC) of polymyxin B is broth microdilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5]
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Polymyxin B sulfate (B86663) powder (analytical grade)
-
Sterile 96-well microtiter plates (polystyrene, U-bottom)
-
Bacterial isolates for testing
-
Quality control (QC) strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
Sterile saline (0.85%) or water
-
Spectrophotometer or McFarland standards
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Polymyxin B Stock Solution: Prepare a stock solution of polymyxin B sulfate in sterile water. The concentration should be at least 1280 µg/mL.
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of the 96-well plate.
-
Create a serial two-fold dilution of the polymyxin B stock solution in the first column of the plate by adding 50 µL of the stock to the first well and then transferring 50 µL to subsequent wells, resulting in a range of concentrations (e.g., 0.25 to 64 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation: Add 50 µL of the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: The MIC is the lowest concentration of polymyxin B that completely inhibits visible growth of the organism.
Conclusion
The development of resistance to polymyxin B is a significant clinical concern. While strong cross-resistance is consistently observed with colistin, the impact on other antibiotic classes is more complex. The phenomenon of collateral sensitivity, particularly in A. baumannii and K. pneumoniae, suggests that combination therapies could be a viable strategy to combat polymyxin B-resistant infections. However, the lack of a consistent cross-resistance pattern across different species underscores the importance of routine antimicrobial susceptibility testing to guide therapeutic decisions. Standardized methodologies, such as the broth microdilution protocol outlined here, are essential for accurate and reproducible results. Further research is needed to fully elucidate the intricate interplay between polymyxin B resistance and the broader landscape of antimicrobial susceptibility.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacodynamics of Polymyxin B against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibility Testing for the Polymyxins: Two Steps Back, Three Steps Forward? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Polymyxin Susceptibility Testing and Interpretive Breakpoints: Recommendations from the United States Committee on Antimicrobial Susceptibility Testing (USCAST) - PMC [pmc.ncbi.nlm.nih.gov]
The Power of Combination: Evaluating the Synergistic Effects of Polymyxin B
An in-depth guide for researchers and drug development professionals on the enhanced antimicrobial activity of Polymyxin (B74138) B when combined with other compounds against multidrug-resistant Gram-negative bacteria.
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge in clinical settings, compelling the reintroduction of polymyxins, such as Polymyxin B, as a last-resort therapy. However, the efficacy of Polymyxin B monotherapy can be hampered by toxicity and the emergence of resistance. This guide provides a comparative analysis of the synergistic effects observed when Polymyxin B is combined with other antimicrobial agents and non-antibiotic compounds. By leveraging a unique mechanism of action that disrupts the outer membrane of Gram-negative bacteria, Polymyxin B can potentiate the activity of other drugs, offering a promising strategy to combat resistant infections.[1][2][3] This analysis is supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the underlying mechanisms.
Quantitative Analysis of Synergistic Combinations
The synergistic potential of Polymyxin B in combination with various compounds has been extensively evaluated using in vitro methods such as checkerboard assays and time-kill studies. The Fractional Inhibitory Concentration Index (FICI) is a common metric from checkerboard assays, where a value of ≤ 0.5 typically indicates synergy. Time-kill assays provide dynamic data on the rate and extent of bacterial killing over time, with synergy often defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.
The following table summarizes key quantitative findings from studies investigating Polymyxin B combinations against various Gram-negative pathogens.
| Combination Partner | Target Organism(s) | Key Quantitative Data | Study Highlights |
| Carbapenems (e.g., Meropenem, Doripenem) | Acinetobacter baumannii, Klebsiella pneumoniae, Pseudomonas aeruginosa | Synergy rates in time-kill studies: A. baumannii (77%), K. pneumoniae (44%), P. aeruginosa (50%).[4] FICI values often ≤ 0.5.[4][5] | High rates of synergy observed, particularly against A. baumannii.[4][5] Combination therapy has been shown to suppress the development of resistance.[4] |
| Rifampicin (B610482) | A. baumannii, K. pneumoniae, P. aeruginosa, E. coli | FICI values indicating synergy (0.11–0.51 for E. coli and 0.04–0.19 for K. pneumoniae in a murine model).[6] Sustained bactericidal activity observed in time-kill assays.[7] | Strong synergistic effects demonstrated both in vitro and in vivo.[6][8][9] The combination is effective against intracellular pathogens and in acidic environments mimicking host vacuoles.[8][10] |
| Fosfomycin (B1673569) | K. pneumoniae, P. aeruginosa | Synergy rate of 47.1% in checkerboard assays against KPC-producing K. pneumoniae.[11] Achieved >6 log10 CFU/mL reduction in hollow-fibre infection models.[12][13] | Rapid bactericidal activity and suppression of resistance development are key advantages.[12][13][14] |
| Tigecycline | A. baumannii, K. pneumoniae | Synergistic killing observed in time-kill experiments against MDR A. baumannii.[1] Less pronounced synergy compared to other combinations against KPC-producing K. pneumoniae.[15] | Efficacy can be strain-dependent, with some studies showing additive rather than synergistic effects.[1] |
| Doxycycline (B596269) | K. pneumoniae | In vitro synergy demonstrated against polymyxin B-resistant, KPC-producing K. pneumoniae.[15][16] | Offers a potential therapeutic option, particularly when isolates exhibit doxycycline susceptibility.[16] |
| Non-Antibiotics (e.g., Sertraline, Spironolactone) | A. baumannii, E. coli, K. pneumoniae | Consistent synergistic effects (FICI ≤ 0.5) observed in checkerboard assays for some non-antibiotic compounds.[17] | Explores the potential of repurposing non-antibiotic drugs to enhance Polymyxin B activity.[17] |
Mechanisms of Synergy
The primary mechanism underpinning the synergistic activity of Polymyxin B combinations is its ability to disrupt the integrity of the outer membrane of Gram-negative bacteria. Polymyxin B, a cationic polypeptide, interacts with the anionic lipopolysaccharide (LPS) molecules in the outer membrane, leading to its permeabilization.[2][18][19] This disruption creates pores in the membrane, facilitating the entry of other compounds that would otherwise be excluded, thereby enhancing their access to intracellular targets.[3][6]
For instance, in combination with rifampicin, Polymyxin B allows rifampicin to bypass the outer membrane and reach its target, the bacterial RNA polymerase, inhibiting RNA synthesis.[18] Similarly, with carbapenems, the increased permeability allows these beta-lactam antibiotics to more effectively reach the periplasmic space and inhibit cell wall synthesis.
Caption: Mechanism of Polymyxin B Synergy.
Experimental Protocols
Standardized methodologies are crucial for the accurate evaluation of synergistic interactions. The following are detailed protocols for two key in vitro experiments.
Checkerboard Assay
The checkerboard assay is a microdilution method used to determine the FICI and assess synergy between two antimicrobial agents.
Caption: Checkerboard Assay Workflow.
Time-Kill Assay
Time-kill assays provide a dynamic assessment of the bactericidal activity of antimicrobial combinations over time.
References
- 1. Synergistic combinations of polymyxins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms Underlying Synergistic Killing of Polymyxin B in Combination with Cannabidiol against Acinetobacter baumannii: A Metabolomic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing Polymyxin Combinations Against Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systematic review and meta-analysis of in vitro synergy of polymyxins and carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. The synergistic effect of the combination of polymyxin B and rifampicin in a murine neutropenic thigh infection model with E. coli and K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polymyxin B in Combination with Rifampin and Meropenem against Polymyxin B-Resistant KPC-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. facm.ucl.ac.be [facm.ucl.ac.be]
- 11. mdpi.com [mdpi.com]
- 12. Polymyxin B and Fosfomycin Thwart KPC-producing Klebsiella pneumoniae in the Hollow Fibre Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polymyxin B and fosfomycin thwart KPC-producing Klebsiella pneumoniae in the hollow-fibre infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. openaccess.bezmialem.edu.tr [openaccess.bezmialem.edu.tr]
- 16. In Vitro Evaluation of Antibiotic Synergy for Polymyxin B-Resistant Carbapenemase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An alternative strategy for combination therapy: Interactions between polymyxin B and non-antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Comparative metabolomics reveals key pathways associated with the synergistic activity of polymyxin B and rifampicin combination against multidrug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
A Researcher's Guide to Commercial Polymyxin B Preparations: A Comparative Analysis
For researchers, scientists, and drug development professionals utilizing Polymyxin B, selecting the appropriate commercial preparation is a critical first step that can significantly impact experimental outcomes. Polymyxin B, a polypeptide antibiotic, is not a single molecular entity but a mixture of closely related components, primarily Polymyxin B1, B2, B3, and B1-1. The precise composition and purity of these preparations can vary between suppliers and even between batches, influencing their biological activity, including antibacterial potency and endotoxin-binding capacity.
This guide provides a comparative overview of commercially available Polymyxin B preparations for research use. While direct head-to-head comparative studies with extensive experimental data across all major suppliers are limited in the public domain, this document synthesizes available information and provides detailed experimental protocols to empower researchers to conduct their own performance evaluations.
Understanding the Landscape of Commercial Polymyxin B
Polymyxin B is predominantly available as Polymyxin B sulfate (B86663) in powder or pre-dissolved liquid formats. Key suppliers for research-grade Polymyxin B include Sigma-Aldrich (Merck), MP Biomedicals, GoldBio, RPI, and others. These products are often marketed as "suitable for cell culture," indicating they are tested for sterility and low endotoxin (B1171834) levels. However, the specific composition and potency can differ.
Key Performance Parameters for Comparison:
-
Purity and Composition: The relative abundance of Polymyxin B1, B2, and other components can affect the overall activity of the preparation. High-performance liquid chromatography (HPLC) is the standard method for assessing the purity and composition of Polymyxin B.
-
Potency: The antibacterial activity of Polymyxin B is typically expressed in United States Pharmacopeia (USP) units per milligram (U/mg). This is a measure of its biological activity and is a crucial parameter for ensuring consistent experimental results. Potency is often determined by microbiological assays, such as the Minimum Inhibitory Concentration (MIC) assay.
-
Endotoxin Binding Capacity: A primary application of Polymyxin B in research is the neutralization of lipopolysaccharide (LPS), or endotoxin. The efficiency of endotoxin binding can be quantified using the Limulus Amebocyte Lysate (LAL) assay.
Comparative Data on Commercial Preparations
The following tables summarize information gathered from publicly available resources and scientific literature. It is important to note that the composition and potency of commercial preparations can vary, and the data presented here should be considered as a general guide.
Table 1: Supplier and Product Information for Research-Grade Polymyxin B Sulfate
| Supplier | Product Name | Catalog Number (Example) | Form | Potency (Manufacturer Stated) | Key Features |
| Sigma-Aldrich (Merck) | Polymyxin B sulfate salt | P4932 | Powder | ≥6,000 USP units/mg | BioReagent, suitable for cell culture |
| MP Biomedicals | Polymyxin B Sulfate | 02100565 | Powder | Not specified on product page | Cell Culture Reagent |
| GoldBio | Polymyxin B Sulfate | P-300-5 | Powder | ≥6,000 units/mg | - |
| RPI | Polymixin B Sulfate | P40160 | Powder | ≥6000 U/mg (Dried Basis) | USP Grade |
Table 2: In Vitro Antibacterial Activity of Select Commercial Polymyxin B Preparations against Pseudomonas aeruginosa
| Polymyxin B Product | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Polymyxin B sulfate (Sigma-Aldrich) | 2 | 4 |
| Otosporin | 1 | 2 |
| Poly-Mxb | 1 | 2 |
| Myxacort | 1 | 2 |
Data synthesized from a comparative study on clinical isolates of P. aeruginosa. MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.
Experimental Protocols for Performance Evaluation
To facilitate a direct comparison of different Polymyxin B preparations, detailed methodologies for key experiments are provided below.
Purity and Composition Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the separation and relative quantification of the major components of Polymyxin B.
Methodology:
-
Preparation of Standards and Samples:
-
Accurately weigh and dissolve Polymyxin B sulfate powder from different suppliers in sterile, deionized water to a final concentration of 1 mg/mL.
-
If available, use reference standards for Polymyxin B1 and B2 for peak identification.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., sodium sulfate or trifluoroacetic acid) is typically employed. The exact gradient will need to be optimized for the specific column and system.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Detection: UV detection at 215 nm.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different Polymyxin B components based on their retention times (if using standards) or by comparison to published chromatograms.
-
Calculate the relative percentage of each component by integrating the peak areas.
-
Potency Determination by Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method for determining the antibacterial potency of an antibiotic.
Methodology:
-
Bacterial Strain: Use a quality control bacterial strain with a known susceptibility to Polymyxin B (e.g., Escherichia coli ATCC 25922 or Pseudomonas aeruginosa ATCC 27853).
-
Preparation of Polymyxin B Dilutions:
-
Prepare stock solutions of each Polymyxin B preparation in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Perform serial two-fold dilutions in a 96-well microtiter plate to achieve a range of concentrations (e.g., from 16 µg/mL to 0.03 µg/mL).
-
-
Inoculum Preparation:
-
Culture the bacterial strain overnight and then dilute the culture to a 0.5 McFarland standard. Further dilute to achieve a final inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
-
Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours.
-
Determining the MIC: The MIC is the lowest concentration of Polymyxin B that completely inhibits visible growth of the bacteria.
Endotoxin Neutralization Assay using the Limulus Amebocyte Lysate (LAL) Test
This assay quantifies the ability of Polymyxin B to neutralize a known amount of endotoxin.
Methodology:
-
Materials:
-
LAL reagent kit (gel-clot, turbidimetric, or chromogenic).
-
Endotoxin standard (e.g., from E. coli).
-
Pyrogen-free water, tubes, and pipette tips.
-
-
Assay Procedure:
-
Prepare a standard curve of the endotoxin.
-
Prepare solutions of each Polymyxin B preparation at various concentrations.
-
In pyrogen-free tubes, mix a fixed concentration of endotoxin with the different concentrations of each Polymyxin B preparation.
-
Incubate the mixtures for a specified time (e.g., 30-60 minutes) at 37°C to allow for endotoxin neutralization.
-
Perform the LAL assay on the incubated mixtures according to the kit manufacturer's instructions.
-
-
Data Analysis:
-
Determine the amount of residual endotoxin in each sample by comparing the results to the endotoxin standard curve.
-
Calculate the percentage of endotoxin neutralized by each concentration of the different Polymyxin B preparations.
-
Visualizing Key Pathways and Workflows
To further aid in understanding the context of Polymyxin B's application and evaluation, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.
Caption: LPS signaling pathway via TLR4 and the neutralizing action of Polymyxin B.
Caption: Experimental workflow for comparing commercial Polymyxin B preparations.
Conclusion and Recommendations
The selection of a commercial Polymyxin B preparation for research requires careful consideration of its purity, composition, and biological activity. Due to the inherent variability among products from different suppliers, relying solely on the information provided on the product label may not be sufficient for sensitive applications.
It is highly recommended that researchers, particularly when embarking on a new line of investigation or experiencing inconsistencies in their results, perform their own validation of Polymyxin B preparations. The experimental protocols provided in this guide offer a framework for conducting a comprehensive in-house comparison. By systematically evaluating the purity, potency, and endotoxin-neutralizing capacity of different commercial Polymyxin B products, researchers can make an informed decision and ensure the reliability and reproducibility of their experimental data.
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Polymyxin B2
For laboratory professionals engaged in drug development and scientific research, ensuring personal safety during the handling of active compounds is paramount. This guide provides essential, immediate safety and logistical information for managing Polymyxin (B74138) B2, a polypeptide antibiotic. Adherence to these procedural steps is critical for minimizing exposure risk and ensuring a safe laboratory environment.
Hazard and Exposure Summary
Polymyxin B2, often used as Polymyxin B sulfate, is classified as harmful if swallowed.[1][2][3][4] It is also recognized as a sensitizer, capable of causing allergic reactions upon skin contact or inhalation.[2] While formal occupational exposure limits (OELs) have not been established by major regulatory bodies, an Occupational Exposure Band (OEB) has been assigned, providing a target range for exposure control.
| Parameter | Value | Reference |
| GHS Classification | Acute toxicity, Oral (Category 4) | [1][3] |
| Acute aquatic toxicity (Category 1) | [1] | |
| Chronic aquatic toxicity (Category 1) | [1] | |
| Signal Word | Warning | [2][3] |
| Hazard Statements | H302: Harmful if swallowed | [1][2][3][4] |
| H410: Very toxic to aquatic life with long lasting effects | [1] | |
| Occupational Exposure Band (OEB) | OEB 2 - Sensitizer | [2] |
| Control Exposure Range | >100 µg/m³ to < 1000 µg/m³ | [2] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is necessary to prevent dermal, ocular, and respiratory exposure. The following equipment should be considered the minimum standard when handling this compound powder or solutions.
| Body Area | Required PPE | Specifications and Best Practices |
| Hands | Double Gloves | Wear two pairs of powder-free nitrile gloves.[5] The outer glove should be removed immediately upon contamination and disposed of. Change gloves regularly, at least every 30-60 minutes.[6] |
| Body | Disposable Gown | A disposable, low-permeability gown, preferably made of polyethylene-coated polypropylene, is required.[5] Cuffs should be tucked under the inner glove.[6] |
| Eyes/Face | Safety Goggles & Face Shield | Use chemical safety goggles that provide a complete seal around the eyes. A full-face shield should be worn over the goggles, especially when splashes are possible.[6] |
| Respiratory | NIOSH-Approved Respirator | When handling the powder form or creating aerosols, a NIOSH-approved respirator is required.[1][7] An N95 filtering facepiece is a minimum, but if airborne exposures might exceed the OEB range, a respirator with a higher protection factor should be used.[2] |
| Head/Feet | Hair and Shoe Covers | Disposable hair and shoe covers should be used to prevent the spread of contamination.[5] |
Operational Plan: Step-by-Step Handling Procedures
Following a structured workflow is crucial for minimizing risk. The process below outlines the key stages from preparation to disposal.
Preparation and Engineering Controls
-
Designated Area: All work with this compound powder must be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to control dust.[2]
-
Pre-use Checklist: Before starting, ensure that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.[1]
-
Surface Protection: Line the work surface with absorbent, disposable bench paper to contain any potential spills.
Weighing and Reconstitution
-
Weighing: Handle the solid material carefully to avoid generating dust.[8] Use a containment system like a ventilated balance enclosure if available.
-
Reconstitution: When dissolving the powder, add the solvent slowly to the solid to minimize aerosolization. Keep containers closed whenever possible.
Post-Handling Decontamination
-
Surface Cleaning: After use, wipe down all surfaces in the work area with an appropriate cleaning agent and then dispose of the cleaning materials as hazardous waste.
-
PPE Removal: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the gown and other protective equipment. The inner gloves should be the last item removed.
Disposal Plan: Managing Contaminated Waste
Proper disposal is a critical final step to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, bench paper, pipette tips, and empty vials, must be considered hazardous waste. These items should be collected in a dedicated, clearly labeled, and sealed waste container.[2][8]
-
Unused Product: Surplus and non-recyclable this compound must be disposed of as hazardous waste. Do not dispose of it down the drain.[9]
-
Professional Disposal: Contact a licensed professional waste disposal service to handle the removal and disposal of the collected hazardous waste in accordance with local, regional, and national regulations.[2]
References
- 1. westliberty.edu [westliberty.edu]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. researchgate.net [researchgate.net]
- 4. reference.medscape.com [reference.medscape.com]
- 5. redemc.net [redemc.net]
- 6. carlroth.com [carlroth.com]
- 7. neogen.com [neogen.com]
- 8. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. Optimization of polymyxin B regimens for the treatment of carbapenem-resistant organism nosocomial pneumonia: a real-world prospective study - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
